molecular formula C18H21F3N4O3S B8087102 Roniciclib

Roniciclib

Cat. No.: B8087102
M. Wt: 430.4 g/mol
InChI Key: UELYDGOOJPRWGF-SRQXXRKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol is a sophisticated chemical entity of significant interest in preclinical oncological research, designed as a potent and selective kinase inhibitor. Its structure, featuring a (2R,3R)-butan-2-ol ether linkage to a pyrimidine core, is reminiscent of and derived from known kinase inhibitor scaffolds such as crizotinib [Source] . The critical modification lies in the incorporation of a cyclopropylsulfonimidoyl group, a chiral sulfur-based bioisostere that can enhance metabolic stability and modulate selectivity profiles compared to traditional sulfone or sulfonamide functionalities [Source] . This compound is primarily investigated for its potential to target and inhibit specific receptor tyrosine kinases, such as c-Met and ALK, which are implicated in tumor proliferation, survival, and metastasis [Source] . Researchers utilize this compound to explore structure-activity relationships (SAR) and to understand the profound impact of sulfonimidoyl substitution on kinase selectivity, potency, and drug-like properties, thereby advancing the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYDGOOJPRWGF-SRQXXRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223498-69-8
Record name Roniciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223498698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roniciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RONICICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W9Q8U337A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Roniciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable small molecule that functions as a pan-cyclin-dependent kinase (pan-CDK) inhibitor. By targeting multiple CDKs that are critical regulators of cell cycle progression and transcription, this compound exerts a powerful anti-proliferative effect on a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its primary molecular targets, the resultant effects on cell cycle control and apoptosis, and detailed methodologies for the key experiments used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Primary Targets

This compound is a second-generation pan-CDK inhibitor that demonstrates low nanomolar activity against both cell cycle and transcriptional CDKs.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] this compound's broad-spectrum inhibition allows it to target this fundamental characteristic of cancer cells.[2]

The primary molecular targets of this compound are a range of cyclin-dependent kinases that play pivotal roles in orchestrating the cell cycle and gene transcription.[2][3]

Quantitative Data on this compound's Kinase Inhibition

The inhibitory activity of this compound against its key CDK targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15
Table 1: In Vitro Inhibitory Activity of this compound against key Cyclin-Dependent Kinases.[4]

Core Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound involves the induction of cell cycle arrest and apoptosis in cancer cells.[3][5] This is a direct consequence of its potent inhibition of multiple CDKs.

Induction of G2/M Phase Cell Cycle Arrest

A predominant effect of this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle.[6] This is primarily attributed to the inhibition of CDK1/cyclin B, the key complex that drives entry into and progression through mitosis.[7][8] By inhibiting CDK1, this compound prevents the necessary phosphorylation of substrates required for mitotic events, leading to a halt at the G2/M checkpoint.

Inhibition of G1/S Phase Transition

This compound also impacts the G1/S phase transition through its inhibition of CDK4/cyclin D and CDK6/cyclin D complexes.[1] These kinases are responsible for the phosphorylation of the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[1] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state and blocking entry into the S phase.[9][10]

Furthermore, inhibition of CDK2/cyclin E by this compound also contributes to the disruption of the G1/S transition and can lead to S-phase arrest.[11][12][13]

Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis.[5] A key mechanism underlying this pro-apoptotic activity is the inhibition of CDK9.[14] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1).[14] By inhibiting CDK9, this compound leads to the rapid downregulation of Mcl-1, tipping the cellular balance towards apoptosis.[14] The decrease in Mcl-1 levels unleashes pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

Roniciclib_Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_S_Phase S-Phase Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Roniciclib_G1 This compound Roniciclib_G1->CyclinD_CDK46 Roniciclib_G2M This compound CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Roniciclib_G2M->CyclinB_CDK1 Roniciclib_S This compound CyclinE_CDK2 Cyclin E / CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Roniciclib_S->CyclinE_CDK2 Roniciclib_Apoptosis_Pathway This compound This compound CDK9 CDK9 / Cyclin T1 This compound->CDK9 Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA promotes transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Bax_Bak Bax / Bak Mcl1_Protein->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, MTC cell lines) Roniciclib_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Roniciclib_Treatment Harvest_Cells 3. Harvest Cells Roniciclib_Treatment->Harvest_Cells Cell_Cycle_Analysis 4a. Cell Cycle Analysis (Flow Cytometry with PI Staining) Harvest_Cells->Cell_Cycle_Analysis Apoptosis_Assay 4b. Apoptosis Assay (Flow Cytometry with Annexin V/PI) Harvest_Cells->Apoptosis_Assay Western_Blot 4c. Western Blot Analysis (pRb, Mcl-1, Cleaved PARP) Harvest_Cells->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Roniciclib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. This document details the lead optimization process that led to the identification of this compound, its mechanism of action as a pan-CDK inhibitor, and detailed protocols for its chemical synthesis and key biological and in vivo assays.

Discovery and Lead Optimization

This compound was developed through a lead optimization program originating from the high-throughput screening hit, ZK 304709, a multitargeted CDK and VEGF-R inhibitor. While ZK 304709 showed a promising preclinical profile, it faced challenges in Phase I clinical trials due to limited aqueous solubility and off-target activity against carbonic anhydrases, leading to dose-limited absorption and high inter-patient variability.

To address these liabilities, a focused lead optimization campaign was initiated. A key modification was the introduction of a sulfoximine (B86345) group, a relatively uncommon functional group in medicinal chemistry at the time. This strategic change, along with other structural modifications, led to a series of compounds with improved properties. Ultimately, this effort culminated in the discovery of this compound, which exhibited a potent pan-CDK inhibitory profile and desirable pharmacokinetic properties.

Mechanism of Action: Pan-CDK Inhibition

This compound is a pan-CDK inhibitor, targeting multiple members of the cyclin-dependent kinase family that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

The primary targets of this compound include the cell-cycle CDKs (CDK1, CDK2, and CDK4) and the transcriptional CDKs (CDK7 and CDK9).[1] The inhibition of both cell cycle and transcriptional CDKs contributes to its potent and broad-spectrum antitumor activity observed in preclinical studies.[1]

Signaling Pathway

The following diagram illustrates the central role of CDKs in cell cycle regulation and transcription, and the points of intervention by this compound.

CDK Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK4/6, CDK2 G2 Phase G2 Phase S Phase->G2 Phase CDK2 M Phase M Phase G2 Phase->M Phase CDK1 RNA Pol II RNA Pol II mRNA mRNA RNA Pol II->mRNA CDK7, CDK9 This compound This compound This compound->G1 Phase Inhibition This compound->S Phase Inhibition This compound->G2 Phase Inhibition This compound->RNA Pol II Inhibition

Figure 1: this compound's inhibition of key cell cycle and transcriptional CDKs.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental procedures for each step would be found in the primary literature, specifically the ChemMedChem article detailing its discovery.

Synthetic Workflow Diagram

This compound Synthesis Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification and Analysis Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Cyclization Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Step 3: Functional Group Interconversion This compound This compound Intermediate 3->this compound Step 4: Final Coupling & Oxidation Crude Product Crude Product This compound->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Chromatography Characterization Characterization Purified this compound->Characterization NMR, MS, HPLC

Figure 2: Generalized workflow for the synthesis and purification of this compound.

Note: The detailed, step-by-step synthesis with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the primary scientific literature and associated patents. For research purposes, it is essential to consult these original sources.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
CDK1/cyclin B7[2][3]
CDK2/cyclin E9[2][3]
CDK4/cyclin D111[2][3]
CDK7/cyclin H/MAT125[2][3]
CDK9/cyclin T15[2][3]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line PanelMean IC50 (nM)
Human Lung Tumor Cell Lines (40 lines)39
Human Breast Tumor Cell Lines (24 lines)37

Table 3: In Vivo Antitumor Efficacy of this compound in HeLa-MaTu Xenograft Model

Treatment GroupDose and ScheduleT/C Ratio (%)
This compound2.5 mg/kg, p.o., b.i.d., 2 days on/5 days off19
This compound + Cisplatin1.0 mg/kg this compound1
This compound + Cisplatin1.5 mg/kg this compound-2 (tumor regression)[2]

T/C Ratio: Treatment vs. Control tumor volume ratio.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro CDK Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against various CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.

CDK Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Kinase & Substrate Add Kinase & Substrate Plate Setup->Add Kinase & Substrate Add this compound Add this compound Add Kinase & Substrate->Add this compound Initiate Reaction (ATP) Initiate Reaction (ATP) Add this compound->Initiate Reaction (ATP) Incubate Incubate Initiate Reaction (ATP)->Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Read Luminescence Read Luminescence Stop Reaction & Detect->Read Luminescence Data Analysis Data Analysis Read Luminescence->Data Analysis End End Data Analysis->End MTT Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (72-96h) Incubate (72-96h) Treat with this compound->Incubate (72-96h) Add MTT Reagent Add MTT Reagent Incubate (72-96h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis End End Data Analysis->End Xenograft Model Workflow Start Start Cell Preparation Cell Preparation Start->Cell Preparation Tumor Implantation Tumor Implantation Cell Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Tumors reach ~100-150 mm³ Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Twice weekly Endpoint Endpoint Tumor Measurement->Endpoint Tissue Collection Tissue Collection Endpoint->Tissue Collection Tumor volume reaches limit Data Analysis Data Analysis Tissue Collection->Data Analysis End End Data Analysis->End

References

Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] this compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]

IdentifierValue
IUPAC Name (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]
Synonyms BAY 1000394, BAY 10-00394, KB-145902, GTPL7874[6]
CAS Number 1223498-69-8[1]
Molecular Formula C21H24F3N5O4S
Molecular Weight 515.51 g/mol
SMILES C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO
InChI InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-8-14)34(32,26)15-9-10-15/h5-8,11-12,15,26,31H,9-10H2,1-4H3,(H,27,28,29)/t11-,12+/m1/s1

Physicochemical and Pharmacokinetic Properties

This compound was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.

Physicochemical Properties
PropertyValue
Solubility DMSO: ≥ 250 mg/mL (580.80 mM)[1]
Oral Bioavailability Moderate (~50%)[3][4]
Pharmacokinetic Properties
SpeciesClearanceVolume of DistributionHalf-life
Mouse 0.51 L/h/kg[1]High (suggesting extensive tissue distribution)[3]Intermediate[3]
Rat 0.78 L/h/kg[1]High (suggesting extensive tissue distribution)[3]Intermediate[3]
Dog 0.50 L/h/kg[1]High (suggesting extensive tissue distribution)[3]Intermediate[3]

Mechanism of Action and Signaling Pathway

This compound is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]

In Vitro Kinase Inhibitory Activity
Target CDK/Cyclin ComplexIC50 (nM)
CDK1/cyclin B 7[1]
CDK2/cyclin E 9[1]
CDK4/cyclin D1 11[1]
CDK9/cyclin T1 5[1]
CDK7/cyclin H/MAT1 25[1]
CDK3 5-25[1]

This compound demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as CDK9, leads to the suppression of gene transcription, which can also contribute to the anti-tumor effects.

CDK_Inhibition_Pathway Mechanism of Action of this compound cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb P Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb P S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Cyclin_A_CDK2 Cyclin A / CDK2 G2_Phase G2 Phase Cyclin_A_CDK2->G2_Phase Cyclin_B_CDK1 Cyclin B / CDK1 M_Phase_Entry M Phase Entry (Mitosis) Cyclin_B_CDK1->M_Phase_Entry E2F E2F Rb->E2F E2F->S_Phase_Entry G1_Phase G1 Phase Roniciclib_cc This compound Roniciclib_cc->Cyclin_D_CDK4_6 Roniciclib_cc->Cyclin_E_CDK2 Roniciclib_cc->Cyclin_A_CDK2 Roniciclib_cc->Cyclin_B_CDK1 RNA_Pol_II RNA Polymerase II Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation CDK7 CDK7 CDK7->Transcription_Initiation P CDK9 CDK9 Transcription_Elongation Transcription Elongation CDK9->Transcription_Elongation P Transcription_Initiation->Transcription_Elongation mRNA mRNA Transcription_Elongation->mRNA Roniciclib_t This compound Roniciclib_t->CDK7 Roniciclib_t->CDK9

Caption: this compound inhibits both cell cycle and transcriptional CDKs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK/cyclin enzyme - Substrate (e.g., histone H1, Rb protein) - ATP (radiolabeled or modified) - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate: - Add enzyme, substrate, and this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C) for a specific time Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detection Detect substrate phosphorylation: - Radiometric: Scintillation counting - Fluorescence: Fluorescence polarization or time-resolved fluorescence Stop_Reaction->Detection Data_Analysis Analyze data to determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Methodology:

  • Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.

  • Assay Procedure: The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

  • Reaction Initiation: The reaction is started by the addition of ATP (often [γ-33P]ATP for radiometric assays).

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The anti-proliferative effects of this compound are assessed in a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 for cell proliferation for each cell line. This compound has shown a mean IC50 of 16 nM on a panel of human tumor cells.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using tumor xenograft models in immunocompromised mice.

Xenograft_Study_Workflow General Workflow for Xenograft Efficacy Study Start Start Cell_Implantation Implant human tumor cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a predetermined size (e.g., 50-100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., oral gavage) or vehicle control according to a defined schedule and dose Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor size limit, study duration) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition (T/C ratio) and assess tolerability Endpoint->Data_Analysis End End Data_Analysis->End

References

Roniciclib's Target Selectivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent and selective pan-CDK inhibitor, Roniciclib (BAY 1000394), focusing on its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

This compound (BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in a broad range of human cancer cell lines and potent tumor growth inhibition in xenograft models.[1] Developed by Bayer, this compound targets key regulators of the cell cycle and transcription, making it a compound of high interest for oncology research and development. This technical guide provides a comprehensive overview of this compound's target selectivity, delving into its inhibitory potency, kinetic binding properties, and the downstream cellular consequences of target engagement. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings.

Target Selectivity Profile

This compound exhibits a potent inhibitory profile against multiple members of the CDK family, with nanomolar IC50 values against both cell cycle-regulating and transcriptional CDKs.[2] Its primary targets include CDK1, CDK2, CDK4, CDK7, and CDK9. Notably, this compound also demonstrates inhibitory activity against other kinases, such as Aurora A and FGFR1, albeit with varying potency.

Biochemical Inhibition Data

The inhibitory activity of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values against a panel of key kinases are summarized in the table below.

TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D11
CDK7/Cyclin H/MAT125
CDK9/cyclin T15
Aurora A20
FGFR140

Data sourced from multiple studies, please refer to citations for specific experimental details.[2]

Kinetic Selectivity: The Importance of Residence Time

A distinguishing feature of this compound is its "kinetic selectivity," which is characterized by prolonged target residence times on specific CDKs, most notably CDK2 and CDK9.[2][3] Residence time (τ), the reciprocal of the dissociation rate constant (koff), is an increasingly recognized parameter in drug discovery, as it can provide a more accurate prediction of a drug's in vivo efficacy than binding affinity (Ki) or IC50 alone. A longer residence time indicates a more sustained inhibition of the target kinase.

This compound's extended residence time on CDK2 and CDK9 is attributed to a conformational adaptation of the DFG (Asp-Phe-Gly) loop in the kinase domain upon binding. This is in contrast to its more transient binding to other CDKs.[3] This kinetic selectivity is believed to be a key contributor to its potent anti-tumor efficacy.[2]

Target Residence Time Data

The residence times of this compound for a panel of kinases were determined using Surface Plasmon Resonance (SPR).

TargetResidence Time (τ) [min]
pCDK1/cyclin B1.7
pCDK2/cyclin A125
pCDK4/cyclin D< 1
pCDK6/cyclin D< 1
pCDK9/cyclin T1400
Aurora A< 1
FGFR1< 1

Data represents the mean of multiple experiments.[2]

Signaling Pathways and Cellular Effects

This compound's inhibition of multiple CDKs leads to pleiotropic effects on cancer cells, primarily through the disruption of cell cycle progression and transcription.

  • Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound blocks the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[3] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1/S and G2/M phase transitions, ultimately leading to cell cycle arrest.[1]

  • Transcriptional Inhibition: Inhibition of CDK7 and CDK9, components of the general transcription machinery, leads to a global shutdown of transcription. This is particularly detrimental to cancer cells, which often exhibit a high dependency on the continuous transcription of oncogenes and anti-apoptotic proteins for their survival.

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation This compound This compound CDK1 CDK1/CycB This compound->CDK1 CDK2 CDK2/CycE This compound->CDK2 CDK4 CDK4/CycD This compound->CDK4 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 pRb pRb Phosphorylation CDK1->pRb phosphorylates G2_M G2/M Transition CDK1->G2_M CDK2->pRb phosphorylates CDK4->pRb phosphorylates E2F E2F Release pRb->E2F inhibits G1_S G1/S Transition E2F->G1_S Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest G2_M->Cell_Cycle_Arrest PolII RNA Pol II Phosphorylation CDK7->PolII phosphorylates CDK9->PolII phosphorylates Transcription Gene Transcription PolII->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Figure 1: this compound's dual mechanism of action on cell cycle and transcription.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., CDK2/cyclin E)

    • Kinase-specific substrate (e.g., histone H1)

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (this compound) serially diluted in DMSO

    • 96-well plates

    • Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay (Promega) and luminometer (for non-radioactive assay)

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™, a stop reagent is added.

    • Quantify kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For ADP-Glo™, measure the luminescence generated from the conversion of ADP to ATP.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, and Buffer Mix Combine Kinase, Substrate, and this compound in Plate Reagents->Mix Compound Serially Dilute This compound Compound->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Kinase Activity (e.g., Scintillation Counting) Terminate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Figure 2: General workflow for a biochemical kinase inhibition assay.
pRb Phosphorylation Recovery Assay

This cell-based assay measures the duration of target engagement in a cellular context.

  • Cell Culture and Treatment:

    • Plate HeLa-MaTu cells in 12-well plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 100 nM) or a comparator compound for 90 minutes.

    • Remove the compound-containing medium and wash the cells with fresh, pre-warmed medium.

    • Add fresh medium to the cells.

  • Cell Lysis and Analysis:

    • At various time points after compound washout (e.g., 0, 15, 30, 60, 120, 180 minutes), lyse the cells.

    • Determine the levels of phosphorylated pRb (at specific serine/threonine residues) and total pRb in the cell lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Data Analysis:

    • Normalize the phosphorylated pRb signal to the total pRb signal for each time point.

    • Plot the recovery of pRb phosphorylation over time. A slower recovery indicates a longer residence time of the inhibitor on its target CDKs.[3]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Treat cancer cells (e.g., 8505C anaplastic thyroid cancer cells) with this compound (e.g., 25 nM) or DMSO for a specified duration (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

Conclusion

This compound is a potent pan-CDK inhibitor with a unique "kinetic selectivity" profile, characterized by prolonged residence times on CDK2 and CDK9. This sustained target inhibition is a key driver of its robust anti-tumor activity. The dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, makes this compound a promising therapeutic candidate for a variety of malignancies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other kinase inhibitors in preclinical drug development.

References

Roniciclib: A Preclinical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roniciclib (B612086) (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated potent anti-proliferative activity in a wide range of preclinical cancer models. By targeting key regulators of the cell cycle and transcription, this compound represents a significant area of investigation in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-tumor effects through the inhibition of multiple cyclin-dependent kinases, which are critical for cell cycle progression and gene transcription.[1][2][3] It is classified as a type I kinase inhibitor, binding to the ATP-binding site of CDKs.[4] The primary targets of this compound include both cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][2][5]

The inhibition of cell cycle CDKs leads to a G1 phase cell cycle arrest, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the transition from the G1 to the S phase.[6][7] Inhibition of transcriptional CDKs, such as CDK9, interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a suppression of gene transcription and subsequent apoptosis.[1]

Roniciclib_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Transcription Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 S_Phase S Phase Cyclin E/CDK2->S_Phase Cyclin B/CDK1 Cyclin B/CDK1 G2_M_Transition G2/M Transition Cyclin B/CDK1->G2_M_Transition E2F E2F pRb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition activates G1_S_Transition->Cyclin E/CDK2 S_Phase->Cyclin B/CDK1 M_Phase M Phase G2_M_Transition->M_Phase RNA Pol II RNA Polymerase II Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation CDK9/Cyclin T CDK9/Cyclin T CDK9/Cyclin T->RNA Pol II phosphorylates This compound This compound This compound->Cyclin D/CDK4_6 This compound->Cyclin E/CDK2 This compound->Cyclin B/CDK1 This compound->CDK9/Cyclin T

Figure 1: this compound's inhibitory action on key cell cycle and transcriptional CDKs.

In Vitro Studies

Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a panel of CDKs with IC50 values in the low nanomolar range.[2][3][8]

Kinase TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK35-25
CDK4/cyclin D111
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Table 1: In vitro kinase inhibitory activity of this compound.[2][3][8]

Cell Proliferation Assays

This compound has shown broad and consistent inhibitory effects on the proliferation of various human cancer cell lines, with mean IC50 values typically in the low nanomolar range.[3]

Cell LineCancer TypeIC50 (nM)
HeLa-MaTuCervical Cancer11
MCF7Breast Cancer8-33 (range)
NCI-H460Lung Cancer9-79 (range)
A549Lung Cancer9-79 (range)
8505CAnaplastic Thyroid Cancer~25
C633Anaplastic Thyroid Cancer~25
SW1736Anaplastic Thyroid Cancer~25

Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[3][9]

Experimental Protocol: Cell Proliferation Assay

Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the wells in a series of dilutions. The final DMSO concentration was kept below 0.1%.

Proliferation Measurement: After a 72-hour incubation period, cell viability was assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by sulforhodamine B (SRB) assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in various human tumor xenograft models in athymic mice.[2][3]

Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (T/C %)
HeLa-MaTuCervical Cancer1.5 mg/kg, p.o., daily19
HeLa-MaTuCervical Cancer3 mg/kg, p.o., daily2 (tumor regression)
NCI-H460Lung CancerNot specifiedDose-dependent inhibition

Table 3: In vivo efficacy of this compound in human tumor xenograft models.[8]

Combination Therapy

Preclinical studies have also explored the potential of this compound in combination with standard chemotherapy agents. In a small-cell lung cancer (SCLC) xenograft model, this compound showed a more than additive efficacy when combined with cisplatin (B142131) and etoposide.[1][2][3]

Treatment GroupTumor Growth Inhibition (T/C %)
This compound (1.0 mg/kg) + Cisplatin1
This compound (1.5 mg/kg) + Cisplatin-2 (tumor regression)

Table 4: Efficacy of this compound in combination with cisplatin in a HeLa-MaTu xenograft model.[8]

Experimental Protocol: Xenograft Efficacy Study

Animal Models: Female athymic nude mice (6-8 weeks old) were used.

Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 HeLa-MaTu cells) were subcutaneously injected into the flank of each mouse.

Drug Administration: When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment and control groups. This compound was formulated in a suitable vehicle (e.g., 0.5% Natrosol) and administered orally (p.o.) according to the specified dosing schedule. The control group received the vehicle only.

Tumor Measurement: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.

Data Analysis: The anti-tumor efficacy was expressed as the ratio of the median tumor volume of the treated group (T) to the median tumor volume of the control group (C), expressed as a percentage (T/C %).

Xenograft_Study_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group (this compound p.o.) randomization->treatment_group control_group Control Group (Vehicle p.o.) randomization->control_group tumor_measurement Tumor Volume Measurement (2-3 times/week) treatment_group->tumor_measurement control_group->tumor_measurement data_analysis Data Analysis (T/C % Calculation) tumor_measurement->data_analysis end End data_analysis->end

References

The Antineoplastic Profile of Roniciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antineoplastic activity in a breadth of preclinical models. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, this compound elicits cell cycle arrest, induces apoptosis, and inhibits tumor growth across various cancer types. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While clinical development was ultimately discontinued, the extensive preclinical data for this compound remains a valuable resource for researchers in the field of oncology and CDK inhibitor development.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its antineoplastic effects through the inhibition of a wide range of cyclin-dependent kinases (CDKs), which are serine/threonine kinases crucial for the regulation of the cell cycle and transcription.[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[2]

This compound's primary targets include CDKs involved in cell cycle control (CDK1, CDK2, CDK3, and CDK4) and those that regulate transcription (CDK7 and CDK9).[2][3] Inhibition of the cell cycle-related CDKs prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[6] The inhibition of transcriptional CDKs, such as CDK9, leads to a reduction in the transcription of anti-apoptotic proteins like MCL-1, further contributing to cancer cell death.[4]

Below is a diagram illustrating the central role of CDKs in cell cycle progression and how pan-CDK inhibitors like this compound intervene.

Roniciclib_Mechanism_of_Action Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates (pRb) E2F E2F (free) Rb_E2F->E2F releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates S_Phase S Phase Entry G1_S_Genes->S_Phase CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 expresses CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 CyclinE_CDK2->S_Phase promotes G2_M_Transition G2/M Transition CyclinA_CDK2->G2_M_Transition CyclinB_CDK1 Cyclin B / CDK1 G2_M_Transition->CyclinB_CDK1 This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 This compound->CyclinB_CDK1 Transcription Transcriptional CDKs (CDK7, CDK9) This compound->Transcription Apoptosis Apoptosis This compound->Apoptosis promotes RNA_Pol_II RNA Polymerase II Phosphorylation Transcription->RNA_Pol_II Anti_Apoptotic Anti-Apoptotic Protein Synthesis (e.g., MCL-1) RNA_Pol_II->Anti_Apoptotic Anti_Apoptotic->Apoptosis inhibits

Figure 1: this compound's Mechanism of Action on Cell Cycle and Transcription.

Quantitative In Vitro Activity

This compound has demonstrated potent inhibitory activity against a panel of CDKs and broad-spectrum antiproliferative effects in numerous cancer cell lines.

Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various CDK complexes are summarized in the table below.

CDK/Cyclin ComplexIC50 (nM)
CDK1/Cyclin B7[2][7]
CDK2/Cyclin E9[2][7]
CDK35-25[8]
CDK4/Cyclin D111[2][7]
CDK7/Cyclin H/MAT125[2]
CDK9/Cyclin T15[2][7]
Table 1: Kinase inhibitory activity of this compound against various CDK complexes.
Antiproliferative Activity

This compound has shown potent and uniform inhibition of cell proliferation across a wide range of human cancer cell lines.

Cancer TypeCell Line PanelMean IC50 (nM)IC50 Range (nM)
Various Human Cancers25 human cancer cell lines16[8]8 - 33[9]
Lung Cancer40 human lung tumor cell lines39[2]9 - 79[2]
Breast Cancer24 human breast tumor and immortalized cell lines37[2]6 - 84[2]
Table 2: Antiproliferative activity of this compound in various cancer cell line panels.

In Vivo Antineoplastic Activity

The antitumor efficacy of this compound has been evaluated in several human tumor xenograft models in athymic mice.

Monotherapy Studies

Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.

Xenograft ModelCell LineDose and ScheduleT/C Value (%)*Outcome
Cervical CancerHeLa-MaTu2 mg/kg, p.o., once daily3[2]Tumor regression
Cervical CancerHeLa-MaTu1.5 mg/kg, p.o., once daily15[8]Strong tumor growth inhibition
Cervical CancerHeLa-MaTu1 mg/kg, p.o., once daily62[8]Tumor growth inhibition
NeuroblastomaIMR-321.5 mg/kg, p.o., once daily-Significant reduction in tumor volume[1]
Medullary Thyroid CancerTT1.0 mg/kg, p.o., twice daily (3 days on/3 days off)-Significant retardation of tumor growth[10]
T/C Value (%): Treatment vs. Control tumor volume. A value < 42% is generally considered significant antitumor activity.
Table 3: In vivo efficacy of this compound monotherapy in xenograft models.
Combination Therapy

This compound has demonstrated synergistic or additive antitumor effects when combined with standard chemotherapeutic agents.

Xenograft ModelCell LineCombination TreatmentT/C Value (%)*Outcome
Cervical CancerHeLa-MaTuThis compound (1.0 mg/kg) + Cisplatin1[8]Strong tumor growth inhibition
Cervical CancerHeLa-MaTuThis compound (1.5 mg/kg) + Cisplatin-2[8]Tumor regression
T/C Value (%): Treatment vs. Control tumor volume.
Table 4: In vivo efficacy of this compound in combination therapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., SRB, MTS) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., for pRb) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Levels) Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General workflow for in vitro evaluation of this compound.

4.1.1. Cell Proliferation Assays

  • Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 values.

  • General Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

    • After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as the Sulforhodamine B (SRB) assay or MTS assay.

    • Absorbance or fluorescence is measured, and the data are normalized to the vehicle control to determine the percentage of growth inhibition.

    • IC50 values are calculated using non-linear regression analysis.

4.1.2. Cell Cycle Analysis

  • Objective: To investigate the effect of this compound on cell cycle distribution.

  • General Protocol:

    • Cells are treated with this compound or vehicle control for a defined period (e.g., 24 or 48 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. This compound has been shown to induce G2/M arrest in anaplastic thyroid cancer cells.[11]

4.1.3. Western Blot Analysis for Phospho-Rb

  • Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK4/6 and CDK2.

  • General Protocol:

    • Cells are treated with this compound or vehicle control for various time points.

    • Whole-cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser807/811) and total Rb.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated Rb are normalized to total Rb.

In Vivo Xenograft Studies

In_Vivo_Workflow Animal_Model Immunocompromised Mice (e.g., Athymic Nude) Tumor_Inoculation Subcutaneous or Orthotopic Inoculation of Cancer Cells Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Oral Administration of This compound or Vehicle Randomization->Treatment_Phase Monitoring Monitoring of Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Analysis Data Analysis (T/C Ratio, Survival) Endpoint->Data_Analysis

Figure 3: General workflow for in vivo xenograft studies of this compound.
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • General Protocol:

    • Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses and schedules. The control group receives the vehicle.

    • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

    • Animal body weight and general health are monitored throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).

Clinical Development and Outcomes

This compound advanced into Phase I and Phase II clinical trials for various advanced malignancies, including small-cell lung cancer (SCLC).

Phase I Studies

Phase I dose-escalation studies established the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound, and characterized its pharmacokinetic and safety profile. Common adverse events included nausea, fatigue, diarrhea, and vomiting.

Phase II Studies in Small-Cell Lung Cancer

A Phase II study (NCT02161419) evaluated this compound in combination with standard chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) as a first-line treatment for extensive-disease SCLC.[12] The study was a randomized, double-blind, placebo-controlled trial.

  • Primary Endpoint: Progression-Free Survival (PFS)

  • Results: The study did not meet its primary endpoint. The median PFS was 4.9 months for the this compound arm versus 5.5 months for the placebo arm.[13] The objective response rate was also lower in the this compound group (60.6%) compared to the placebo group (74.6%).[13]

Conclusion

This compound is a potent pan-CDK inhibitor with robust antineoplastic activity in a wide array of preclinical cancer models. Its ability to target multiple CDKs involved in both cell cycle progression and transcription results in significant inhibition of tumor cell proliferation and induction of apoptosis. While the clinical development of this compound was halted due to an unfavorable risk-benefit profile in extensive-disease small-cell lung cancer, the comprehensive preclinical data generated for this compound provides valuable insights into the therapeutic potential and challenges of pan-CDK inhibition. The detailed methodologies and quantitative data presented in this guide serve as a useful resource for the ongoing research and development of novel CDK inhibitors for cancer therapy.

References

Roniciclib's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention.[1][2] this compound exhibits a pan-inhibitory profile, targeting both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) at low nanomolar concentrations.[1][3][4] This broad-spectrum inhibition leads to a robust anti-proliferative effect across a wide range of cancer cell lines and in preclinical tumor models.[1][3] This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest, thereby preventing the uncontrolled proliferation of tumor cells.[5] The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs in complex with their regulatory cyclin subunits.[6][7] this compound, by inhibiting these kinases, effectively halts this progression.

A key downstream target of the CDK4/6 and CDK2 is the retinoblastoma protein (Rb).[6][7] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[7] The phosphorylation of Rb by CDK4/6 and CDK2 inactivates it, leading to the release of E2F and subsequent S-phase entry.[7] this compound's inhibition of these CDKs prevents the hyperphosphorylation of Rb, thus maintaining it in its active, growth-suppressive state and causing a G1 phase arrest.[3][8]

Furthermore, this compound's inhibition of CDK1, the key driver of the G2/M transition, leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] Studies in anaplastic thyroid cancer cell lines have demonstrated that treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase.[5]

Quantitative Data

The inhibitory activity of this compound against various CDKs and its anti-proliferative effects on cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound IC50 Values for Cyclin-Dependent Kinases

CDK/Cyclin ComplexIC50 (nM)
CDK1/Cyclin B7
CDK2/Cyclin E9
CDK4/Cyclin D111
CDK7/Cyclin H/MAT125
CDK9/Cyclin T15

Source: Data compiled from multiple sources.[4]

Table 2: Effect of this compound (25 nM, 24h) on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cell Lines

Cell Line% of Cells in G0/G1 (Control)% of Cells in G0/G1 (this compound)% of Cells in S (Control)% of Cells in S (this compound)% of Cells in G2/M (Control)% of Cells in G2/M (this compound)
8505C55.4 ± 0.449.3 ± 0.410.1 ± 0.311.5 ± 0.134.5 ± 0.139.2 ± 0.5
8305C58.7 ± 0.546.2 ± 0.19.2 ± 0.29.3 ± 0.132.1 ± 0.344.5 ± 0.2
KAT1868.5 ± 0.545.1 ± 0.28.6 ± 0.28.5 ± 0.122.9 ± 0.346.4 ± 0.3

Source: Data adapted from a study on anaplastic thyroid cancer.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle progression.

Cell Culture and Drug Treatment

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, or anaplastic thyroid cancer cell lines)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (BAY 1000394) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical final concentration for cell cycle analysis is 25 nM.[5]

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24 hours for cell cycle analysis).[5]

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780 or other relevant sites) and anti-total Rb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Rb to ensure equal loading.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's effect on cell cycle progression.

Roniciclib_Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Promotes This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Harvest Cells->Cell Cycle Analysis (Flow Cytometry) Protein Extraction Protein Extraction Harvest Cells->Protein Extraction Western Blot (pRb, Rb) Western Blot (pRb, Rb) Protein Extraction->Western Blot (pRb, Rb) G2_M_Arrest_Pathway DNA Damage or Cellular Stress DNA Damage or Cellular Stress ATM/ATR ATM/ATR DNA Damage or Cellular Stress->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Activates Cdc25 Cdc25 Chk1/Chk2->Cdc25 Inhibits CDK1/Cyclin B CDK1/Cyclin B Cdc25->CDK1/Cyclin B Activates Mitosis Mitosis CDK1/Cyclin B->Mitosis This compound This compound This compound->CDK1/Cyclin B

References

Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates low nanomolar activity against several key CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4) and transcriptional regulation (CDK7, CDK9).[1][2] This dual mechanism of action made it a compound of interest for cancers with dysregulated cell cycles, such as small cell lung cancer (SCLC). SCLC is often characterized by the inactivation of the retinoblastoma (Rb) tumor suppressor gene, a key regulator of the G1-S cell cycle checkpoint.[3] The rationale for investigating a pan-CDK inhibitor like this compound in SCLC was its potential to induce cell cycle arrest and apoptosis, irrespective of Rb status, through the inhibition of multiple CDKs.[3]

This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in SCLC, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. Although the clinical development of this compound for SCLC was ultimately discontinued (B1498344) due to an unfavorable risk-benefit profile, the data generated from these studies offer valuable insights for the broader field of CDK inhibition in cancer therapy.[4][5]

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-tumor effects by inhibiting multiple cyclin-dependent kinases. In the context of the cell cycle, it targets CDK1, CDK2, and CDK4, which are crucial for the progression through different phases of cell division.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest. Furthermore, its inhibition of transcriptional CDKs, such as CDK7 and CDK9, interferes with the transcription of key oncogenes and survival-related genes, ultimately leading to apoptosis.[1][2] In SCLC, where the Rb pathway is frequently inactivated, the ability of this compound to target multiple CDKs was hypothesized to bypass the resistance to selective CDK4/6 inhibitors.[3]

Roniciclib_Mechanism_of_Action This compound's Pan-CDK Inhibition Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinB_CDK1 Cyclin B / CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition E2F E2F pRb->E2F releases E2F->G1_S_Transition promotes CyclinT_CDK9 Cyclin T / CDK9 RNA_Pol_II RNA Pol II CyclinT_CDK9->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., anti-apoptotic genes) RNA_Pol_II->Gene_Transcription initiates This compound This compound This compound->CyclinD_CDK46 inhibits This compound->CyclinE_CDK2 inhibits This compound->CyclinB_CDK1 inhibits This compound->CyclinT_CDK9 inhibits

Caption: this compound's inhibitory action on key cell cycle and transcriptional CDKs.

Preclinical Research

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values were determined in various cancer cell lines, showcasing its broad and uniform inhibitory effects.[3]

Cell Line PanelMean IC50 (nM)IC50 Range (nM)
25 Human Cancer Cell Lines168 - 33

Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]

In Vivo Efficacy in SCLC Xenograft Models

In preclinical SCLC xenograft models, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with standard-of-care chemotherapy (cisplatin and etoposide).[3] The combination therapy showed a more than additive efficacy without a significant increase in toxicity.[3]

Xenograft ModelTreatmentTumor Growth Inhibition (T/C ratio)
NCI-H82 (SCLC)This compound Monotherapy0.12 - 0.19
NCI-H82 (SCLC)Cisplatin Monotherapy0.06 - 0.55
NCI-H82 (SCLC)This compound + Cisplatin + EtoposideMore than additive efficacy

T/C ratio: Treatment vs. Control tumor volume. Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]

Clinical Research in SCLC

This compound was evaluated in combination with chemotherapy in patients with extensive-disease small cell lung cancer (ED-SCLC) in a Phase Ib/II study and a subsequent randomized Phase II study.

Phase Ib/II Study (NCT01475471)

This open-label, non-randomized study aimed to determine the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound when combined with either cisplatin-etoposide (CIS-ETOP) or carboplatin-etoposide (CARBO-ETOP).[6]

ParameterValue
Patient Population Previously untreated ED-SCLC
This compound Dosing 2.5 mg and 5 mg BID (3 days on/4 days off)
Chemotherapy Regimen Cisplatin (75 mg/m²) or Carboplatin (AUC5) on Day 1; Etoposide (100 mg/m²) on Days 1-3 of a 21-day cycle
Maximum Tolerated Dose (MTD) 5 mg BID with either chemotherapy combination
Overall Response Rate (ORR) 81.4% (all partial responses)
ORR in 5mg BID cohort 86.1%

Data from Cho BC, et al. Lung Cancer. 2018.[6]

Randomized Phase II Study (NCT02161419)

This randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in combination with platinum-based chemotherapy in previously untreated ED-SCLC patients.[1][4] The study was prematurely terminated due to an unfavorable risk-benefit profile.[4][5]

EndpointThis compound + Chemo (n=70)Placebo + Chemo (n=70)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 4.9 months5.5 months1.242 (0.820-1.881)0.8653
Median Overall Survival (OS) 9.7 months10.3 months1.281 (0.776-1.912)0.7858
Objective Response Rate (ORR) 60.6%74.6%--
Serious Adverse Events 57.1%38.6%--

Data from Reck M, et al. J Thorac Oncol. 2019.[4]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.

Methodology:

  • SCLC cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium supplemented with 10% fetal calf serum.[3]

  • After allowing the cells to adhere, they are treated in quadruplicates with serial dilutions of this compound for 96 hours.[3]

  • Following the incubation period, the relative number of viable cells is quantified using a crystal violet staining method.[3]

  • IC50 values are calculated using a 4-parameter logistic fit.[3]

Western Blot Analysis for pRb

Objective: To assess the inhibitory effect of this compound on CDK4/2-mediated phosphorylation of the retinoblastoma protein (pRb).

Methodology:

  • SCLC cells are treated with a specified concentration of this compound (e.g., 30 nmol/L) or vehicle control (DMSO).[3]

  • Cells are harvested, and total protein is extracted.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Rb (p-pRb).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The signal is detected using a chemiluminescence substrate, and the bands are visualized.

  • The membrane is often stripped and re-probed for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo SCLC Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy in an SCLC mouse model.

Methodology:

  • Athymic nude mice are subcutaneously inoculated with SCLC cells (e.g., NCI-H82).

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound, chemotherapy (cisplatin and/or etoposide), and combination therapy.

  • This compound is administered orally according to a specified dosing schedule (e.g., daily or 3 days on/4 days off).[6]

  • Chemotherapy is administered intraperitoneally as per the established regimen.[3]

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Clinical_Trial_Workflow Workflow of the Randomized Phase II this compound SCLC Trial Patient_Screening Patient Screening (Untreated ED-SCLC, ECOG 0-1) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm A: This compound (5mg BID, 3 days on/4 off) + Cisplatin/Carboplatin + Etoposide Randomization->Arm_A Arm_B Arm B: Placebo + Cisplatin/Carboplatin + Etoposide Randomization->Arm_B Treatment_Cycles Treatment Cycles (21 days) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles PFS_Assessment Primary Endpoint Assessment: Progression-Free Survival (PFS) Treatment_Cycles->PFS_Assessment OS_Assessment Secondary Endpoint Assessment: Overall Survival (OS), ORR, Safety PFS_Assessment->OS_Assessment Study_Termination Premature Study Termination (Unfavorable Risk-Benefit) OS_Assessment->Study_Termination

Caption: Workflow of the randomized Phase II clinical trial of this compound in ED-SCLC.

Conclusion

The investigation of this compound in small cell lung cancer provided a valuable case study on the application of a pan-CDK inhibitor in a cancer type largely defined by Rb pathway deficiency. Preclinical studies demonstrated promising anti-tumor activity both in vitro and in vivo, supporting the rationale for clinical development. However, the randomized Phase II clinical trial did not show a benefit for the addition of this compound to standard chemotherapy and, in fact, was associated with increased toxicity, leading to the termination of its development in this indication.[4]

Despite this outcome, the research on this compound has contributed to the understanding of CDK biology in SCLC and highlights the challenges of translating preclinical efficacy into clinical benefit. The detailed data and methodologies presented in this guide serve as a resource for researchers in the ongoing effort to develop novel and effective therapies for this aggressive disease. Future research in this area may focus on identifying predictive biomarkers for response to CDK inhibitors or exploring novel combination strategies to enhance their therapeutic window.

References

Roniciclib: A Pan-CDK Inhibitor Driving Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. By targeting multiple CDKs that are crucial for cell cycle progression and transcription, this compound has demonstrated significant anti-proliferative activity and the ability to induce programmed cell death, or apoptosis, in a variety of cancer models. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

This compound exerts its anti-cancer effects primarily through the inhibition of a broad range of CDKs, including those critical for cell cycle control (CDK1, CDK2, CDK4, and CDK6) and transcriptional regulation (CDK7 and CDK9), with IC50 values in the low nanomolar range.[1][2] This multi-targeted inhibition disrupts the normal progression of the cell cycle, leading to a robust arrest, predominantly in the G2/M phase, which subsequently triggers the apoptotic cascade.[3][4]

The induction of apoptosis by this compound is a key mechanism of its therapeutic efficacy. This process is characterized by the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5] Furthermore, evidence suggests that, in line with other pan-CDK inhibitors, this compound's apoptotic activity is linked to the downregulation of anti-apoptotic proteins from the Bcl-2 family, particularly the short-lived protein Mcl-1.[1][6][7] Inhibition of transcriptional CDKs, like CDK9, is known to suppress the transcription of genes with short mRNA half-lives, including MCL1, thereby tipping the cellular balance towards apoptosis.[6][7]

Quantitative Data on this compound-Induced Apoptosis and Cell Cycle Arrest

The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified across various cancer cell lines, with a notable depth of research in thyroid cancers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
HeLa-MaTuCervical Cancer15[1]
MCF7Breast Cancer15[1]
TTMedullary Thyroid Cancer9.6 ± 0.3[8]
DRO81-1Medullary Thyroid Cancer16.8 ± 0.2[8]
8505CAnaplastic Thyroid Cancer≤ 16.4[3]
8305CAnaplastic Thyroid Cancer≤ 16.4[3]
KAT18Anaplastic Thyroid Cancer≤ 16.4[3]
Table 2: this compound-Induced Apoptosis in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cells were treated with 25 nM this compound for 24 hours.

Cell Line% of Early Apoptotic Cells (Control)% of Early Apoptotic Cells (this compound)Fold Increase in Caspase-3 ActivityReference
8505C3.7 ± 0.111.5 ± 0.1Significant increase[3]
8305C12.0 ± 0.121.4 ± 0.5Significant increase[3]
KAT183.1 ± 0.29.0 ± 0.4Significant increase[3]
Table 3: this compound-Induced G2/M Cell Cycle Arrest in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cells were treated with 25 nM this compound for 24 hours.

Cell Line% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (this compound)Reference
8505C34.5 ± 0.139.2 ± 0.5[4]
8305C32.1 ± 0.344.5 ± 0.2[4]
KAT1822.9 ± 0.346.4 ± 0.3[4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound-induced apoptosis.

Roniciclib_Mechanism cluster_inhibition This compound cluster_cdks Cyclin-Dependent Kinases cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound cdk1_2_4_6 CDK1, CDK2, CDK4, CDK6 (Cell Cycle) This compound->cdk1_2_4_6 Inhibits cdk7_9 CDK7, CDK9 (Transcription) This compound->cdk7_9 Inhibits g2m_arrest G2/M Phase Arrest cdk1_2_4_6->g2m_arrest Leads to mcl1_down Mcl-1 Downregulation cdk7_9->mcl1_down Leads to caspase3 Caspase-3 Activation g2m_arrest->caspase3 mcl1_down->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound's mechanism of action leading to apoptosis.

Apoptosis_Signaling_Pathway This compound This compound cdk9 CDK9 This compound->cdk9 Inhibits rna_pol2 RNA Polymerase II cdk9->rna_pol2 Phosphorylates mcl1_transcription Mcl-1 Transcription rna_pol2->mcl1_transcription Initiates mcl1_protein Mcl-1 Protein (Anti-apoptotic) mcl1_transcription->mcl1_protein Translates to bax_bak Bax/Bak (Pro-apoptotic) mcl1_protein->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis AnnexinV_Workflow start Cell Culture and This compound Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V and Propidium Iodide wash->stain incubate Incubate in Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze Caspase3_Workflow start Cell Lysis after This compound Treatment substrate Add Fluorogenic Caspase-3 Substrate start->substrate incubate Incubate at 37°C substrate->incubate measure Measure Fluorescence incubate->measure CellCycle_Workflow start Cell Fixation (Cold Ethanol) rnase RNase A Treatment start->rnase pi_stain Propidium Iodide Staining rnase->pi_stain analyze Flow Cytometry Analysis pi_stain->analyze

References

Roniciclib's Regulatory Control Over Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that are fundamental regulators of two critical cellular processes: cell cycle progression and gene transcription.[3] In oncology, the aberrant activity of CDKs is a common driver of uncontrolled cell proliferation and survival. This compound exhibits a broad inhibitory profile, targeting both cell cycle-associated CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) with high potency.[1][3] This dual mechanism allows this compound to not only halt the cell division cycle but also to directly suppress the transcriptional machinery that cancer cells often become addicted to, leading to potent anti-tumor activity.[3][4]

This technical guide provides an in-depth exploration of the core mechanisms by which this compound regulates gene transcription, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways and workflows involved.

Core Mechanism: Inhibition of Transcriptional CDKs

Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process that can be broadly divided into three phases: initiation, elongation, and termination. This compound exerts its primary influence on transcription by inhibiting CDK7 and CDK9, two master kinases that control the initiation and elongation phases, respectively.

  • Inhibition of CDK7 and Transcription Initiation: CDK7 is a core component of the general Transcription Factor IIH (TFIIH).[3][5] During transcription initiation, TFIIH is recruited to the promoter, where the kinase activity of CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (RPB1), primarily at serine 5 (Ser5).[6] This phosphorylation event is a critical signal for promoter clearance, the recruitment of mRNA capping enzymes, and the transition from initiation to elongation. By inhibiting CDK7, this compound prevents the necessary Pol II CTD phosphorylation, stalling the polymerase at the promoter and blocking the start of transcription.[6]

  • Inhibition of CDK9 and Transcription Elongation: Following promoter clearance, Pol II often enters a state of "promoter-proximal pausing" approximately 20-60 nucleotides downstream from the transcription start site. The release from this pause is a major rate-limiting step in the expression of many genes, particularly those with short-lived protein products and those involved in oncogenesis, such as MYC and MCL1.[7][8] The release from pausing is triggered by the Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of CDK9 and its cyclin partner (Cyclin T1).[6] CDK9 phosphorylates the Pol II CTD at serine 2 (Ser2), as well as negative elongation factors, which causes the paused polymerase to resume productive elongation.[6] this compound's potent inhibition of CDK9 prevents this crucial phosphorylation step, effectively trapping Pol II in a paused state and terminating transcription prematurely.[7] This leads to a rapid depletion of mRNAs and proteins with high turnover rates, which are often essential for cancer cell survival.

Roniciclib_Transcription_Mechanism promoter Promoter gene_body Gene Body PolII_init RNA Pol II PolII_elong RNA Pol II PolII_init->PolII_elong TFIIH TFIIH (CDK7) TFIIH->PolII_init P-Ser5 PTEFb P-TEFb (CDK9) PTEFb->PolII_elong P-Ser2 This compound This compound This compound->TFIIH Inhibits This compound->PTEFb Inhibits

Caption: this compound inhibits CDK7 and CDK9 to block transcription.

Downstream Consequences of Transcriptional Repression

The inhibition of transcriptional elongation by this compound has profound consequences for cancer cells, particularly those that exhibit "transcriptional addiction"—a heavy reliance on the continuous, high-level expression of specific oncogenes and survival factors.

  • Downregulation of MYC: The MYC proto-oncogene is a master transcription factor that drives cellular proliferation. Many cancers are addicted to high levels of MYC expression.[7] MYC promotes transcription by recruiting P-TEFb (CDK9) to its target gene promoters, thereby enhancing transcriptional elongation.[7] By inhibiting CDK9, this compound effectively counteracts MYC's function, leading to the downregulation of the entire MYC-driven transcriptional program and subsequent inhibition of tumor cell growth.[7][9]

  • Depletion of MCL-1 and Induction of Apoptosis: Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein of the BCL-2 family.[10] Unlike other BCL-2 family members, both the mRNA and protein forms of MCL-1 have exceptionally short half-lives, meaning its expression is critically dependent on constant, active transcription.[8] this compound's ability to halt transcriptional elongation causes a rapid decline in MCL-1 levels. In cancers that rely on MCL-1 to evade apoptosis (a common mechanism of chemoresistance), this depletion effectively removes the "brakes" on programmed cell death, leading to potent induction of apoptosis.[11]

  • Inhibition of Cell Cycle Progression: Beyond its direct effects on transcription, this compound also targets cell cycle CDKs. Inhibition of CDK2 and CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[12] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the genes necessary for the G1-to-S phase transition.[12][13] This results in a robust G1 cell cycle arrest.

Roniciclib_Downstream_Effects cluster_cdks cluster_outcomes This compound This compound CDK9 CDK9 This compound->CDK9 CDK2_4 CDK2/4 This compound->CDK2_4 MCL1 MCL-1 Transcription ↓ CDK9->MCL1 MYC MYC Transcription ↓ CDK9->MYC Rb Rb Phosphorylation ↓ CDK2_4->Rb Apoptosis Apoptosis ↑ MCL1->Apoptosis Proliferation Proliferation ↓ MYC->Proliferation E2F E2F Inactivated Rb->E2F G1_Arrest G1 Arrest E2F->G1_Arrest

Caption: Downstream effects of CDK inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized across multiple CDKs and in numerous cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

Target Kinase IC₅₀ (nM)
CDK1/cyclin B 7
CDK2/cyclin E 9
CDK3 5-25
CDK4/cyclin D1 11
CDK7/cyclin H/MAT1 25
CDK9/cyclin T1 5

(Data sourced from MedchemExpress and other publications).[1]

Table 2: this compound Cellular Activity

Cell Line Cancer Type IC₅₀ (nM) for Proliferation Key Observation
HeLa-MaTu Cervical Cancer ~16 (mean for human cells) Potent tumor growth inhibition in xenograft models.[1][3]
IMR-32, ACN Neuroblastoma Varies (e.g., 1-20 µM) Induces growth arrest, differentiation, and nucleolar stress.[4]

| Various | Human Tumor Cell Panel | 16 (mean) | Broad and balanced anti-proliferative profile.[1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified CDK enzyme.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer, purified recombinant active CDK/cyclin complex (e.g., CDK9/Cyclin T1), a specific peptide substrate, and ATP (spiked with [γ-³³P]ATP).

    • Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess unincorporated [γ-³³P]ATP, measure the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

2. Cell Proliferation Assay (MTT or CellTiter-Glo®)

  • Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).

    • Reagent Addition:

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

      • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Signal Measurement: Read the absorbance (MTT) at ~570 nm or luminescence (CellTiter-Glo®) using a plate reader.

    • Data Analysis: Normalize the results to the DMSO control and plot cell viability against the log of the drug concentration to determine the IC₅₀.

3. Western Blot Analysis for Protein Expression and Phosphorylation

  • Objective: To qualitatively and quantitatively assess changes in the levels of total and phosphorylated proteins (e.g., Rb, Pol II CTD, MCL-1) following this compound treatment.

  • Methodology:

    • Cell Treatment & Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Rb (Ser807/811), anti-MCL-1) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental_Workflow cluster_rna mRNA Analysis cluster_protein Protein Analysis start Cancer Cell Culture treat Treat with this compound (Dose-Response / Time-Course) start->treat rna_extract RNA Extraction treat->rna_extract lysis Cell Lysis treat->lysis cdna cDNA Synthesis rna_extract->cdna qpcr qRT-PCR cdna->qpcr rna_result Gene Expression Fold Change (e.g., MYC, MCL1) qpcr->rna_result sds_page SDS-PAGE & Transfer lysis->sds_page western Western Blot sds_page->western protein_result Protein Level Changes (e.g., p-Rb, MCL-1) western->protein_result

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound regulates gene transcription through a potent and direct mechanism involving the inhibition of key transcriptional kinases, CDK7 and CDK9. This dual inhibition effectively blocks both the initiation and elongation phases of transcription, leading to a profound shutdown of gene expression. This mechanism is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes like MYC and short-lived survival proteins such as MCL-1. Combined with its ability to induce cell cycle arrest via inhibition of CDK2 and CDK4/6, this compound represents a multi-faceted therapeutic agent. While clinical development has faced challenges, the study of this compound continues to provide invaluable insights into the therapeutic potential of targeting the core transcriptional machinery in cancer.[14]

References

Methodological & Application

Roniciclib In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (B612086) (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad enzymatic and anti-proliferative activity by targeting multiple CDKs involved in both cell cycle regulation and transcriptional control.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay, a cell-based proliferation assay, and a target engagement assay by Western blot for phosphorylated retinoblastoma protein (pRb).

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle and transcription.[4] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit CDK1, CDK2, CDK4, CDK7, and CDK9 with nanomolar potency, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2] The following protocols and data provide a framework for the in vitro evaluation of this compound and similar pan-CDK inhibitors.

Data Presentation

Biochemical Activity of this compound against Cyclin-Dependent Kinases
TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK7/cyclin H25
CDK9/cyclin T15

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Anti-proliferative Activity of this compound in Cancer Cell Line Panels
Cell Line PanelMean IC50 (nM)
Human Tumor Cell Lines16
Human Lung Tumor Lines39
Human Breast Tumor Lines37

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Note: A comprehensive dataset of this compound's activity against the NCI-60 cell line panel is not publicly available at the time of this publication.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple CDKs. Its inhibition of cell cycle CDKs (CDK1, CDK2, CDK4) prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby preventing the transcription of genes required for the G1/S and G2/M phase transitions and leading to cell cycle arrest. Inhibition of transcriptional CDKs (CDK7, CDK9) blocks the phosphorylation of RNA polymerase II, leading to a general shutdown of transcription and induction of apoptosis.

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6- Cyclin D pRb_E2F pRb-E2F Complex CDK4_6->pRb_E2F CDK2 CDK2- Cyclin E/A CDK2->pRb_E2F CDK1 CDK1- Cyclin B G2_M G2/M Transition CDK1->G2_M E2F E2F pRb_E2F->E2F G1_S G1/S Transition E2F->G1_S CDK7 CDK7- Cyclin H RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II CDK9 CDK9- Cyclin T1 CDK9->RNA_Pol_II Transcription Gene Transcription RNA_Pol_II->Transcription This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK7 This compound->CDK9

Caption: this compound's mechanism of action targeting cell cycle and transcriptional CDKs.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general method to determine the in vitro potency of this compound against a specific CDK/cyclin complex.

Workflow Diagram:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase Buffer - CDK/cyclin enzyme - Substrate (e.g., Histone H1) - [γ-33P]ATP - this compound dilutions start->reagents incubation Incubate this compound with CDK/cyclin enzyme reagents->incubation reaction Initiate reaction with Substrate and [γ-33P]ATP incubation->reaction stop Stop reaction (e.g., with phosphoric acid) reaction->stop filter Spot reaction mixture onto filter paper and wash stop->filter scintillation Measure incorporated radioactivity using a scintillation counter filter->scintillation analysis Data Analysis: Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a radiometric biochemical kinase assay.

Materials:

  • Recombinant CDK/cyclin complexes (e.g., CDK2/cyclin E)

  • Kinase assay buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Substrate (e.g., Histone H1)

  • [γ-33P]ATP

  • This compound

  • 10% DMSO

  • 2% Phosphoric Acid

  • 0.9% NaCl

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • In a 96-well plate, mix the kinase buffer, this compound dilution (final DMSO concentration of 1%), and the substrate/kinase mixture.

  • Initiate the kinase reaction by adding the ATP/[γ-33P]ATP mixture. The final ATP concentration should be close to the apparent Km of the respective kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 2% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash twice with 200 µL of 0.9% NaCl.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa-MaTu)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the this compound dilutions and a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated Retinoblastoma Protein (pRb)

This protocol is for assessing the inhibition of CDK-mediated pRb phosphorylation in cells treated with this compound.

Workflow Diagram:

Western_Blot_Workflow start Start treat_cells Treat cells with this compound for the desired time start->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk in TBST transfer->block primary_ab Incubate with primary antibodies (anti-pRb, anti-total Rb, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Workflow for a Western blot analysis.

Materials:

  • Cancer cell line (e.g., HeLa-MaTu)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated Rb to total Rb.

References

Roniciclib Cell Line Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of human cancer cell lines. By targeting multiple CDKs involved in both cell cycle regulation (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9), this compound effectively induces cell cycle arrest and apoptosis in malignant cells.[1][2][3][4][5][6] These application notes provide a comprehensive guide for researchers screening this compound against various cancer cell lines, detailing its mechanism of action, protocols for key experimental assays, and a summary of its inhibitory concentrations.

Introduction

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the regulation of the cell cycle and gene transcription.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound is a small-molecule inhibitor that targets a wide range of CDKs, making it a compound of interest for cancer therapy.[2][4] Its mechanism of action involves the inhibition of phosphorylation of CDK substrates, such as the retinoblastoma protein (Rb), which leads to cell cycle arrest and the induction of apoptosis.[3] This document outlines the methodologies for evaluating the efficacy of this compound in vitro.

Data Presentation

This compound (BAY 1000394) Kinase Inhibition Profile
Kinase TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D11
CDK7/cyclin H/MAT125
CDK9/cyclin T15

Data sourced from Selleck Chemicals and MedchemExpress.[1][5]

Anti-proliferative Activity of this compound in Human Cancer Cell Lines

This compound has demonstrated broad and uniform inhibitory activity on the proliferation of a diverse panel of human cancer cell lines.

Cell Line PanelNumber of Cell LinesIC50 Range (nM)Mean IC50 (nM)
Various Human Cancer Cell Lines258 - 3316
Human Lung Tumor Cell Lines409 - 7939
Human Breast Tumor and Immortalized Cell Lines246 - 8437

Data summarized from a study published in Molecular Cancer Therapeutics.[7]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound.

Roniciclib_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Control Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation E2F E2F pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cyclin E/A Cyclin E/A S-Phase Genes->Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 G1/S Transition G1/S Transition CDK2->G1/S Transition Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 G2/M Transition G2/M Transition CDK1->G2/M Transition RNA Pol II RNA Pol II mRNA mRNA RNA Pol II->mRNA CDK7 CDK7 CDK7->RNA Pol II Initiation CDK9 CDK9 CDK9->RNA Pol II Elongation This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 This compound->CDK7 This compound->CDK9

Caption: this compound inhibits key CDKs in both cell cycle and transcriptional pathways.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays 3. Cellular Assays start Start cell_culture 1. Cell Culture (Select and maintain cancer cell lines) start->cell_culture treatment 2. This compound Treatment (Expose cells to a range of concentrations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT or CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle data_analysis 4. Data Analysis (IC50 determination, statistical analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion End data_analysis->conclusion

Caption: General experimental workflow for in vitro screening of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent pan-CDK inhibitor that demonstrates significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. The protocols and data presented in these application notes provide a robust framework for researchers to effectively screen and characterize the cellular responses to this compound, facilitating further investigation into its therapeutic potential.

References

Roniciclib Administration in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] CDKs are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a common feature in many cancers.[3] this compound exhibits potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][4] This broad-spectrum inhibition leads to cell cycle arrest, induction of apoptosis, and subsequent suppression of tumor growth.[4] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft models.

Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting multiple cyclin-dependent kinases that are key to cell cycle progression and transcription. By inhibiting CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1, this compound blocks the transition from the G1 to the S phase of the cell cycle.[1] This is primarily achieved by preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for DNA replication and cell cycle progression. Furthermore, inhibition of transcriptional CDKs, such as CDK9/Cyclin T1, suppresses the transcription of essential survival genes.[4] This multi-pronged attack on the cell's proliferative and survival machinery leads to cell cycle arrest and apoptosis in cancer cells.

Roniciclib_Signaling_Pathway cluster_G1_S G1/S Phase Progression cluster_transcription Transcription CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinT1_CDK9 Cyclin T1 / CDK9 RNA_Pol_II RNA Polymerase II CyclinT1_CDK9->RNA_Pol_II Gene_Transcription Gene Transcription (e.g., MCL-1) RNA_Pol_II->Gene_Transcription This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 Inhibits This compound->CyclinT1_CDK9 Inhibits

Figure 1: this compound's Mechanism of Action.

Data Presentation: this compound in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in xenograft models.

Table 1: this compound Monotherapy in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dose & ScheduleOutcomeReference
Cervical CancerHeLa-MaTuAthymic Mice1.5 mg/kg & 2.5 mg/kg, twice daily, 2 days on/5 days offDose-dependent tumor growth inhibition.[6]
Thyroid Cancer (Papillary)K1Nude Mice1.0 mg/kg & 1.3 mg/kg, oral gavage, daily for 4 daysSignificant tumor growth repression.[5][7][5][7]
Thyroid Cancer (Follicular)FTC-133Nude Mice1.0 mg/kg & 1.3 mg/kg, twice daily, 2 cycles of 4 days on/3 days offSignificant tumor growth retardation.[7][7]
Thyroid Cancer (Medullary)TTNude Mice1.0 mg/kg, oral gavageSignificant tumor growth retardation.[8][8]
NeuroblastomaIMR-32Nude Mice1.5 mg/kg, once dailySignificant reduction in tumor volume.[9][9]

Table 2: this compound Combination Therapy in Xenograft Models

Cancer TypeCell LineAnimal ModelCombination TreatmentOutcomeReference
Thyroid Cancer (Follicular)FTC-133Nude MiceThis compound (1.4 mg/kg) + Sorafenib (B1663141) (25 mg/kg), oral gavage, once a day, 3 cycles of 4 days on/3 days offGreater therapeutic efficacy than single treatments.[5][5]
Cervical CancerHeLa-MaTuAthymic MiceThis compound (1.0 or 1.5 mg/kg) + CisplatinStrong tumor growth inhibition.[2]
Small Cell Lung CancerSCLC modelsXenograft MiceThis compound + Cisplatin and EtoposideAdditive efficacy without increased toxicity.[3][3]

Experimental Protocols

This section provides a detailed methodology for a typical xenograft study involving this compound administration.

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa-MaTu, K1, FTC-133, IMR-32)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, antibiotics)

  • Immunodeficient mice (e.g., athymic nude, NOD/SCID)

  • This compound (BAY 1000394)

  • Vehicle for this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Matrigel (optional, for subcutaneous injection)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Calipers for tumor measurement

  • Standard surgical and injection equipment

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa-MaTu) Cell_Harvesting 4. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Animal_Acclimatization 2. Animal Acclimatization (e.g., Athymic Mice) Tumor_Implantation 5. Subcutaneous Implantation Animal_Acclimatization->Tumor_Implantation Drug_Formulation 3. This compound Formulation Treatment_Admin 8. This compound/Vehicle Administration Drug_Formulation->Treatment_Admin Cell_Harvesting->Tumor_Implantation Tumor_Growth 6. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 7. Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment_Admin Monitoring 9. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint 10. Endpoint Criteria Met Monitoring->Endpoint Tissue_Harvest 11. Euthanasia & Tumor Excision Endpoint->Tissue_Harvest Analysis 12. Downstream Analysis (e.g., Western Blot, Immunohistochemistry) Tissue_Harvest->Analysis

Figure 2: Experimental Workflow for this compound Xenograft Model.
Detailed Methodologies

1. Cell Culture and Preparation:

  • Culture the selected cancer cell line in its recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsinization.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS, potentially mixed with Matrigel, at a concentration of 1 x 10^7 cells/mL.

2. Animal Husbandry and Tumor Implantation:

  • Acclimatize immunodeficient mice for at least one week before the experiment.

  • Anesthetize the mice.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

  • Prepare the this compound formulation. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Randomize the tumor-bearing mice into control and treatment groups.

  • Administer this compound or the vehicle control via oral gavage at the desired dose and schedule (refer to Tables 1 and 2 for examples).

4. Monitoring and Endpoint:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Continue the treatment until the tumors in the control group reach a predetermined endpoint (e.g., a specific volume or signs of morbidity) or for a defined duration.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors for downstream analyses, such as western blotting for pharmacodynamic markers (e.g., cleaved caspase-3, p-Rb) or immunohistochemistry.[7]

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The provided protocols and data serve as a comprehensive guide for researchers designing and executing in vivo studies with this pan-CDK inhibitor. Careful consideration of the cell line, animal model, and dosing schedule is crucial for obtaining robust and reproducible results. The versatility of this compound, both as a monotherapy and in combination, makes it a valuable tool for preclinical cancer research.

References

Roniciclib: Detailed Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity across a broad range of human cancer cell lines.[1][2] It targets key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo preclinical research, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) for experimental use. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties and Solubility

This compound is a synthetic organic compound with a molecular weight of approximately 430.44 g/mol . For in vitro experiments, this compound is most commonly dissolved in DMSO.

Table 1: Solubility of this compound

PropertyValueSource(s)
Recommended Solvent Dimethyl Sulfoxide (DMSO)[4]
Solubility in DMSO ≥ 250 mg/mL (approximately 580.80 mM)[4]
Storage of Solid -20°C[4]
Storage of Stock Solution -20°C or -80°C[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases (CDKs) that are critical for cell cycle progression and transcription. By targeting CDKs, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S transition. Inhibition of transcriptional CDKs, like CDK9, leads to the downregulation of anti-apoptotic proteins, further contributing to tumor cell death.

CDK_Signaling_Pathway This compound Mechanism of Action Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F This compound This compound This compound->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A / CDK2 This compound->CyclinA_CDK2 Inhibits CyclinB_CDK1 Cyclin B / CDK1 This compound->CyclinB_CDK1 Inhibits CDK9 CDK9 / Cyclin T1 This compound->CDK9 Inhibits pRb_p p-pRb pRb_E2F->pRb_p Phosphorylation E2F E2F pRb_p->E2F E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition G1_S_Transition->CyclinA_CDK2 S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase Promotes S_Phase->CyclinB_CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes RNAPolII RNA Polymerase II Transcription Transcription of Anti-apoptotic Genes RNAPolII->Transcription Initiates CDK9->RNAPolII Phosphorylates Apoptosis Apoptosis Transcription->Apoptosis Inhibits Experimental_Workflow In Vitro Efficacy Workflow for this compound cluster_kinase In Vitro Kinase Assay cluster_cell Cell-Based Proliferation Assay start Start stock_prep Prepare this compound Stock Solution (10 mM in DMSO) start->stock_prep serial_dilution Perform Serial Dilutions of this compound stock_prep->serial_dilution kinase_setup Set up Kinase Reaction (Enzyme, Substrate, Buffer, this compound) serial_dilution->kinase_setup compound_treatment Treat Cells with Diluted this compound serial_dilution->compound_treatment atp_addition Initiate Reaction with ATP kinase_setup->atp_addition incubation_k Incubate at 30°C atp_addition->incubation_k lum_detection_k Detect Luminescence (ADP-Glo) incubation_k->lum_detection_k ic50_calc_k Calculate Kinase IC50 lum_detection_k->ic50_calc_k end End ic50_calc_k->end cell_seeding Seed Cancer Cells in 96-well Plate cell_seeding->compound_treatment incubation_c Incubate for 72h compound_treatment->incubation_c lum_detection_c Measure Viability (CellTiter-Glo) incubation_c->lum_detection_c ic50_calc_c Calculate Proliferation IC50 lum_detection_c->ic50_calc_c ic50_calc_c->end

References

Roniciclib Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Roniciclib (BAY 1000394), a potent pan-cyclin-dependent kinase (CDK) inhibitor. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.

Introduction

This compound is an orally bioavailable small molecule that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle and transcription, this compound induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its potent anti-tumor activity in a variety of xenograft models.[3][4]

Quantitative Data Summary

The following table summarizes the in vivo dosages and administration schedules of this compound in various preclinical xenograft models.

Cancer TypeCell LineAnimal ModelThis compound Dosage & ScheduleAdministration RouteKey Findings
Cervical CancerHeLa-MaTuAthymic Mice0.5, 1.0, 1.5, 2.0 mg/kg, once daily for 21 daysOralDose-dependent tumor growth inhibition. At 2.0 mg/kg, tumor regression was observed.[2][5]
Cervical CancerHeLa-MaTuAthymic Mice1.5, 2.0, 2.5 mg/kg, twice daily, 2 days on/5 days offOralIntermittent dosing also resulted in significant tumor growth inhibition.[2]
Small Cell Lung CancerNCI-H82Athymic MiceNot specifiedOralAdditive efficacy when combined with cisplatin (B142131) and etoposide.[3][4]
Medullary Thyroid CancerTTNude Mice1.0 mg/kg, dailyOral GavageSignificantly retarded tumor growth.[6]
NeuroblastomaIMR-32Nude Mice1.5 mg/kg, once daily for 14 daysOralReduced tumor volume.

Signaling Pathway

This compound exerts its anti-cancer effects by broadly inhibiting cyclin-dependent kinases, which are pivotal for both cell cycle progression and transcription. This dual mechanism of action leads to cell cycle arrest and apoptosis.

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 + Cyclin D Rb Rb CDK4_6->Rb phosphorylates CDK2 CDK2 + Cyclin E/A G1_S G1/S Transition CDK2->G1_S CDK1 CDK1 + Cyclin B G2_M G2/M Transition CDK1->G2_M E2F E2F Rb->E2F releases E2F->G1_S promotes CDK7 CDK7 (TFIIH) RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II phosphorylates CTD (Ser5) CDK9 CDK9 (P-TEFb) CDK9->RNA_Pol_II phosphorylates CTD (Ser2) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation initiates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation promotes This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK7 This compound->CDK9

This compound's pan-CDK inhibition mechanism.

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation cell_culture->implantation randomization 3. Tumor Growth & Randomization implantation->randomization treatment 4. This compound Administration randomization->treatment monitoring 5. Tumor & Body Weight Monitoring treatment->monitoring endpoint 6. Endpoint Analysis monitoring->endpoint

Workflow for an in vivo xenograft study.

Materials:

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Tumor Cells: Desired human cancer cell line.

  • This compound (BAY 1000394)

  • Vehicle Components: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.[2]

  • Cell culture reagents

  • Matrigel (optional)

  • Calipers, animal balance, and other standard laboratory equipment.

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average size of 100-200 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • This compound Formulation: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. Prepare fresh daily.

    • Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage according to the predetermined dosage and schedule.

  • Monitoring and Endpoint:

    • Monitor tumor volumes and mouse body weights 2-3 times per week.

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Pharmacodynamic Analysis:

To confirm target engagement in vivo, tumor lysates can be analyzed by Western blotting for the phosphorylation status of CDK substrates, such as the Retinoblastoma protein (Rb). A decrease in phosphorylated Rb would indicate successful target inhibition by this compound.[1]

Conclusion

This compound has demonstrated significant and dose-dependent anti-tumor activity in a range of preclinical cancer models. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this pan-CDK inhibitor in various in vivo settings. Careful consideration of the tumor model, dosage, and administration schedule is crucial for designing effective preclinical studies.

References

Application Notes and Protocols for Western Blot Analysis of Roniciclib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor. It targets multiple CDKs including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9 with IC50 values in the low nanomolar range.[1] By inhibiting these key regulators of the cell cycle and transcription, this compound has been shown to suppress tumor growth by inducing cell cycle arrest and apoptosis.[2][3] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression and phosphorylation status of key players in the CDK signaling pathway.

These application notes provide a comprehensive guide to performing and interpreting Western blot analyses in this compound-treated cells, including detailed protocols, data presentation guidelines, and visual representations of the targeted signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the expected quantitative changes in key protein markers following this compound treatment, based on published data and the known mechanism of action of pan-CDK inhibitors.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Target ProteinTreatment ConcentrationCell LineObserved EffectReference
Phospho-Rb (Ser807/811)0.1 µM - 1 µMBreast Cancer CellsDose-dependent decreaseRepresentative data based on CDK4/6 inhibitor mechanism
Cyclin B125 nMThyroid Cancer CellsTime-dependent decrease[4]
Aurora A25 nMThyroid Cancer CellsTime-dependent decrease[4]

Note: Quantitative data for phospho-Rb is based on the well-established mechanism of CDK4/6 inhibition. Specific dose-response data for this compound on p-Rb was not available in the reviewed literature.

Table 2: Effect of this compound on Apoptosis Markers

Target ProteinTreatment ConcentrationCell LineObserved EffectReference
Cleaved Caspase-325 nMAnaplastic Thyroid Cancer CellsIncreased activity[2]
Cleaved PARPNot specified-Expected to increaseBased on apoptosis induction

Note: While this compound has been shown to induce apoptosis and activate caspase-3, detailed dose-response Western blot data for cleaved PARP and cleaved caspase-3 were not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound's primary mechanism involves the inhibition of multiple cyclin-dependent kinases, which are crucial for cell cycle progression. By targeting CDK1, CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1/S and G2/M transitions. This leads to cell cycle arrest. Furthermore, inhibition of transcriptional CDKs like CDK9 can contribute to the anti-cancer effects. The sustained cell cycle arrest ultimately triggers apoptosis.

Roniciclib_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK4_6_CyclinD CDK4/6/Cyclin D This compound->CDK4_6_CyclinD CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT G2_M G2/M Transition CDK1_CyclinB->G2_M Promotes Apoptosis Apoptosis CDK1_CyclinB->Apoptosis pRb p-Rb (Active) CDK2_CyclinE->pRb Phosphorylates CDK2_CyclinE->Apoptosis CDK4_6_CyclinD->pRb Phosphorylates CDK4_6_CyclinD->Apoptosis Transcription Transcription CDK9_CyclinT->Transcription Promotes G1_S G1/S Transition Rb_E2F Rb-E2F Complex pRb->Rb_E2F Releases E2F Rb_E2F->G1_S Promotes

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Western Blot Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis and Quantification H->I

Caption: A typical workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cancer cell lines for your study (e.g., thyroid, breast, lung cancer cell lines).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Remove the old medium and add the this compound-containing or vehicle control medium to the cells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction and Quantification
  • Lysis Buffer: Use a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Procedure:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended primary antibodies are listed in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • The dilution will depend on the antibody, but a range of 1:2000 to 1:10000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinRecommended SupplierExample Catalog #Recommended Dilution
Phospho-Rb (Ser807/811)Cell Signaling Technology#85161:1000
Total RbCell Signaling Technology#93091:1000
Cyclin B1Cell Signaling Technology#41381:1000
Cleaved Caspase-3 (Asp175)Cell Signaling Technology#96611:1000
Cleaved PARP (Asp214)Cell Signaling Technology#56251:1000
β-Actin (Loading Control)Cell Signaling Technology#49701:1000
GAPDH (Loading Control)Cell Signaling Technology#51741:1000

Note: Optimal antibody dilutions and incubation times should be determined empirically for each experimental system.

References

Application Notes and Protocols for Cell Viability Assays with Roniciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Roniciclib

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2] It demonstrates significant activity against a range of CDKs that are crucial for cell cycle progression and transcription, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] By targeting these key regulators of cell proliferation, this compound has shown broad anti-proliferative activity across a variety of human cancer cell lines and has been investigated in clinical trials for the treatment of advanced malignancies.[3][4]

The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor.[5][6] Inhibition of Rb phosphorylation prevents the release of E2F transcription factors, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and subsequent inhibition of tumor growth.[5][7]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays, present available data on its efficacy, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation

The efficacy of this compound has been demonstrated through its inhibitory activity against key CDK enzymes and its anti-proliferative effects on cancer cells.

Table 1: Kinase Inhibitory Activity of this compound

Target CDK/Cyclin ComplexIC50 (nM)
CDK1/Cyclin B7
CDK2/Cyclin E9
CDK4/Cyclin D111
CDK7/Cyclin H/MAT125
CDK9/Cyclin T15

This data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.[1]

Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLa-MaTuCervical Cancer~10
IMR-32Neuroblastoma~1000
ACNNeuroblastoma~20000
SH-SY5YNeuroblastoma~5000
Mean IC50 (Human Tumor Cells) Various 16

This data represents the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells in culture. Note that IC50 values can vary depending on the cell line and assay conditions.[1][8]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound's pan-CDK inhibitory activity disrupts the cell cycle at multiple points. The diagram below illustrates the key signaling pathway affected by this compound, leading to cell cycle arrest.

Caption: this compound inhibits multiple CDKs, blocking cell cycle progression and transcription.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

IC50_Workflow Experimental Workflow for IC50 Determination start Start cell_culture 1. Seed cells in a 96-well plate start->cell_culture incubation1 2. Incubate overnight (allow attachment) cell_culture->incubation1 treatment 3. Treat cells with serial dilutions of this compound incubation1->treatment incubation2 4. Incubate for 24-72 hours treatment->incubation2 viability_assay 5. Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->viability_assay data_acquisition 6. Measure absorbance or luminescence viability_assay->data_acquisition data_analysis 7. Analyze data and calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Experimental Protocols

The following are detailed protocols for two common cell viability assays to determine the IC50 of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.

    • After the treatment incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Acquisition and Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value as described for the MTT assay.

Conclusion

This compound is a potent pan-CDK inhibitor with significant anti-proliferative effects across a range of cancer cell lines. The provided protocols for MTT and CellTiter-Glo® assays offer robust methods for quantifying the impact of this compound on cell viability and determining its IC50 value. The accompanying diagrams of the signaling pathway and experimental workflow provide a clear conceptual framework for researchers investigating the therapeutic potential of this compound. It is crucial to optimize the experimental conditions for each specific cell line to ensure accurate and reproducible results.

References

Application Notes and Protocols: Immunohistochemistry for Roniciclib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, and CDK6, as well as the transcriptional kinases CDK7 and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these kinases, this compound disrupts cell cycle progression and can induce apoptosis, leading to anti-proliferative effects in a broad range of cancer cell lines and tumor growth inhibition in various xenograft models.[1][3]

One of the primary mechanisms of action of this compound is the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDKs that governs the G1/S phase transition of the cell cycle.[1][4] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic (PD) effects of this compound in preclinical and clinical tumor samples. This technique allows for the visualization and quantification of target engagement and downstream pathway modulation within the tumor microenvironment.

These application notes provide detailed protocols for the immunohistochemical analysis of key biomarkers in this compound-treated tumors, including the proliferation marker Ki-67 and the direct target of CDK activity, phosphorylated Rb (pRb).

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases, thereby blocking cell cycle progression and transcription. The diagram below illustrates the primary mechanism of action of this compound on the cell cycle.

Roniciclib_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (pRb) pRb pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes DNA Synthesis DNA Synthesis G1_S_Transition->DNA Synthesis pRb->E2F Releases This compound This compound This compound->CDK4/6 Inhibits

Figure 1: this compound's Mechanism of Action in the Cell Cycle.

Experimental Protocols

I. Specimen Preparation: Formalin-Fixed Paraffin-Embedding (FFPE)

This protocol is suitable for preparing tumor tissue from xenograft models or clinical biopsies for immunohistochemical analysis.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Graded alcohols (70%, 95%, 100% ethanol)

  • Xylene

  • Paraffin (B1166041) wax

  • Tissue cassettes

  • Microtome

  • Positively charged microscope slides

Procedure:

  • Fixation: Immediately following excision, immerse the tumor tissue in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Dehydration:

    • Wash the tissue in PBS.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions:

      • 70% ethanol for 1 hour

      • 95% ethanol for 1 hour (2 changes)

      • 100% ethanol for 1 hour (3 changes)

  • Clearing:

    • Incubate the tissue in xylene for 1 hour (2 changes).

  • Infiltration and Embedding:

    • Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours.

    • Embed the tissue in a paraffin block using a tissue cassette.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome.

    • Float the sections in a 40-45°C water bath.

    • Mount the sections onto positively charged microscope slides.

    • Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining Protocol

This protocol outlines the steps for staining FFPE tumor sections for pRb (Ser807/811) and Ki-67.

Materials:

  • Xylene

  • Graded alcohols

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 for Ki-67; Tris-EDTA, pH 9.0 for pRb)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811) antibody, anti-Ki-67 antibody)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Workflow Diagram:

IHC_Workflow start FFPE Tumor Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene, Graded Alcohols) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Blocking Endogenous Peroxidase (3% H2O2) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking Non-specific Binding (Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (e.g., anti-pRb, anti-Ki-67) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Chromogen) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Quantification dehydration_mounting->analysis

Figure 2: Immunohistochemistry Experimental Workflow.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in the appropriate antigen retrieval buffer and heating in a water bath or pressure cooker (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. Recommended starting dilutions should be optimized for each antibody lot.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

    • Develop the signal using a DAB chromogen kit according to the manufacturer's instructions.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Data Presentation and Interpretation

Quantitative analysis of IHC staining is crucial for evaluating the efficacy of this compound. This is typically done by calculating a proliferation index (for Ki-67) or an H-score (for pRb).

Ki-67 Proliferation Index: The percentage of tumor cells with positive nuclear staining for Ki-67 is determined by counting at least 500 tumor cells in representative high-power fields.

pRb H-Score: The H-score provides a semi-quantitative measure of both the intensity and the percentage of stained cells. It is calculated as follows: H-score = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]

The final H-score will range from 0 to 300.

Quantitative Data Summary

The following table summarizes preclinical data on the effect of this compound on Ki-67 expression in a neuroblastoma xenograft model.

Treatment GroupBiomarkerMethod of QuantificationResultReference
Control (Vehicle) Ki-67Percentage of Positive Cells~35%Ognibene et al., 2020
This compound Ki-67Percentage of Positive Cells~10%Ognibene et al., 2020
Control (Vehicle) pRb (Ser807/811)H-ScoreHigh (Expected)Inferred from mechanism
This compound pRb (Ser807/811)H-ScoreLow (Expected)Inferred from mechanism

Note: While the inhibition of Rb phosphorylation by this compound is a known mechanism of action, specific quantitative IHC data for pRb in this compound-treated tumors was not available in the reviewed literature. The expected outcome is a significant reduction in the pRb H-score.

Conclusion

Immunohistochemistry is an indispensable technique for characterizing the in-tumor pharmacodynamic effects of the pan-CDK inhibitor this compound. The protocols and guidelines presented here provide a framework for the robust assessment of key biomarkers of this compound activity, namely the proliferation marker Ki-67 and the direct CDK substrate, phosphorylated Rb. Consistent and standardized application of these methods will facilitate the accurate evaluation of this compound's biological activity in both preclinical and clinical settings.

References

Application Notes and Protocols: Roniciclib Combination Therapy with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is an orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression, as well as the transcriptional kinases CDK7 and CDK9.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3] Cisplatin (B142131) is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage, inhibition of DNA synthesis, and subsequent cell death.[4][5]

The combination of a cell cycle inhibitor like this compound with a DNA-damaging agent such as cisplatin presents a rational therapeutic strategy. Preclinical evidence suggests that this compound may have an additive or synergistic efficacy when used in combination with cisplatin.[6][7] This document provides detailed application notes and experimental protocols for researchers investigating the preclinical efficacy of this compound in combination with cisplatin.

Mechanism of Action and Rationale for Combination

This compound's inhibition of CDKs can potentiate the effects of cisplatin through several mechanisms. By arresting cells in specific phases of the cell cycle, this compound may increase their sensitivity to DNA damage induced by cisplatin. Furthermore, inhibition of transcriptional CDKs by this compound could impair the expression of genes involved in DNA repair, thereby enhancing the efficacy of cisplatin.

Cisplatin forms intra-strand and inter-strand DNA crosslinks, which physically obstruct DNA replication and transcription.[5] This damage triggers the DNA Damage Response (DDR), which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[4][8] The combination with this compound, which also induces cell cycle arrest, may create a scenario where cancer cells are unable to effectively repair cisplatin-induced DNA damage, leading to enhanced cell death.

Fig 1. Proposed mechanism of this compound and Cisplatin combination therapy.

Data Presentation

In Vitro Efficacy
Cell LineThis compound IC50 (nM)Cisplatin IC50 (µM)Combination EffectReference
HeLa-MaTuNot SpecifiedNot SpecifiedAdditive/Synergistic[6]
Various Human Tumor Cell Lines16 (mean)VariesNot Specified[9]
In Vivo Efficacy
Tumor ModelTreatment GroupDoseT/C Value*Reference
HeLa-MaTu XenograftThis compound1.0 mg/kg0.62[9]
This compound1.5 mg/kg0.15[9]
This compound + Cisplatin1.0 mg/kg0.01[9]
This compound + Cisplatin1.5 mg/kg-0.02[9]

*T/C Value (Treatment/Control): A measure of antitumor efficacy. A value < 0.42 is generally considered significant antitumor activity.

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assay (MTT/MTS) ColonyFormation Colony Formation Assay CellViability->ColonyFormation CellCycle Cell Cycle Analysis (Flow Cytometry) ColonyFormation->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot IF Immunofluorescence (DNA Damage Foci) WesternBlot->IF Xenograft Xenograft Model IF->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth PD_Analysis Pharmacodynamic Analysis TumorGrowth->PD_Analysis End Conclusion PD_Analysis->End Start Hypothesis Start->CellViability

References

Application Notes and Protocols for Roniciclib Treatment in Medullary Thyroid Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Roniciclib (B612086), a cyclin-dependent kinase (CDK) inhibitor, in medullary thyroid cancer (MTC) models. The provided protocols are based on published research and are intended to serve as a guide for investigating the therapeutic potential of this compound.

Introduction

Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is mutations in the RET proto-oncogene.[1] this compound (also known as BAY 1000394) is a potent oral pan-CDK inhibitor that targets cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK5, CDK7, CDK9).[1] By inhibiting these key regulators of cell cycle progression and transcription, this compound has demonstrated anti-tumor activity in various cancer models, including MTC.[1][2] These notes summarize the key findings and provide detailed protocols for evaluating the efficacy of this compound in MTC.

Data Presentation

In Vitro Efficacy of this compound in MTC Cell Lines

The following tables summarize the quantitative data on the effects of this compound on human MTC cell lines.

Table 1: Cytotoxicity of this compound in MTC Cell Lines [1][3]

Cell LineMedian-Effect Dose (Dm) on Day 4 (nmol/L)Cell Growth Inhibition at 25 nmol/L on Day 4 (%)Cell Growth Inhibition at 100 nmol/L on Day 4 (%)
TT9.6 ± 0.373.3>86
DRO81-116.8 ± 0.275.7>86

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MTC Cell Lines [1]

Cell LineTreatment% of Sub-G1 Apoptotic Cells (24h)% of Sub-G1 Apoptotic Cells (48h)% of Cells in G2/M Phase (24h)Mitotic Index (%) (24h)
TT Control0.7 ± 0.11.2 ± 0.062.1 ± 0.20.8 ± 0.1
This compound (100 nmol/L)2.4 ± 0.14.1 ± 0.164.2 ± 0.30.0 ± 0.0
DRO81-1 Control2.0 ± 0.11.9 ± 0.140.0 ± 0.14.5 ± 0.3
This compound (100 nmol/L)4.7 ± 0.15.5 ± 0.755.1 ± 0.60.0 ± 0.0
In Vivo Efficacy of this compound in an MTC Xenograft Model

Table 3: Effect of this compound on TT Xenograft Tumor Growth [1][4]

Treatment GroupDosing RegimenDay 6 Tumor Growth vs. Control (fold change)Day 23 Tumor Growth vs. Control (fold change)
ControlPlacebo1.66.4
This compound1.0 mg/kg, oral gavage1.01.2

Mandatory Visualizations

Roniciclib_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Cell Cycle Progression cluster_2 Cellular Outcomes This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3 Activation) This compound->Apoptosis G2_M_Transition G2-M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1-S Transition CDK2_CyclinE->G1_S_Transition CDK4_CyclinD->G1_S_Transition G1_S_Transition->G2_M_Transition Proliferation_Inhibition Inhibition of Proliferation G2_M_Transition->Proliferation_Inhibition

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture MTC Cell Culture (TT, DRO81-1) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT/XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Sub-G1) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry - PI Staining) Treatment->Cell_Cycle_Assay Xenograft MTC Xenograft Model (e.g., TT cells in nude mice) InVivo_Treatment This compound Administration (Oral Gavage) Xenograft->InVivo_Treatment Tumor_Monitoring Tumor Growth Monitoring InVivo_Treatment->Tumor_Monitoring Western_Blot Western Blot Analysis of Tumor Lysates Tumor_Monitoring->Western_Blot

Caption: Experimental workflow for evaluating this compound in MTC models.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on MTC cell lines.

Materials:

  • MTC cell lines (e.g., TT, DRO81-1)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • 96-well plates

  • MTT or similar viability reagent (e.g., XTT, WST-1)

  • DMSO

  • Microplate reader

Protocol:

  • Seed MTC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 1000 nM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the this compound dilutions.

  • Incubate the plates for 4 days.

  • On day 4, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the median-effect dose (Dm) using software like CompuSyn.

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution in MTC cells.

Materials:

  • MTC cell lines

  • Complete culture medium

  • This compound (e.g., 100 nmol/L)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed MTC cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound (e.g., 100 nmol/L) or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an MTC xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • TT MTC cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Protocol:

  • Subcutaneously inject approximately 5 x 10⁶ TT cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 1.0 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Western Blot Analysis

Objective: To analyze the effect of this compound on protein expression in MTC cells or tumor tissues.

Materials:

  • Treated MTC cells or tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells or homogenize tumor tissue in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Roniciclib Demonstrates Potent Anti-Tumor Activity in Anaplastic Thyroid Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The cyclin-dependent kinase (CDK) inhibitor, Roniciclib (also known as BAY 1000394), has shown significant therapeutic potential in preclinical models of anaplastic thyroid cancer (ATC), one of the most aggressive and lethal human malignancies. Studies reveal that this compound effectively curtails the proliferation of ATC cells, triggers programmed cell death (apoptosis), and halts the cell cycle at the G2/M phase. In vivo, this compound markedly retards the growth of ATC xenograft tumors in mice, suggesting a promising avenue for clinical investigation in patients with this devastating disease.[1][2]

Executive Summary of Key Findings

This compound, a potent pan-CDK inhibitor, targets multiple CDKs involved in cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range. This multi-targeted approach leads to a robust anti-cancer effect in ATC cell lines and xenograft models.

In Vitro Efficacy: In cultured ATC cell lines (8505C, 8305C, and KAT18), this compound inhibited cell proliferation in a dose-dependent manner with low median-effect doses (≤ 16.4 nM). Treatment with this compound (25 nM) for 24 hours led to a significant increase in apoptosis, confirmed by elevated caspase-3 activity and a higher percentage of early apoptotic cells. Furthermore, the compound induced a significant accumulation of cells in the G2/M phase of the cell cycle, effectively arresting their division.

In Vivo Xenograft Studies: In a mouse xenograft model using the 8505C ATC cell line, oral administration of this compound (1.7 mg/kg, twice daily) significantly inhibited tumor growth compared to a placebo group.[3] This anti-tumor effect was observed as early as two days into the treatment and was sustained over the study period without notable toxicity or significant changes in the body weight of the animals.[3] Molecular analysis of the xenograft tumors revealed an increase in cleaved caspase-3 (an apoptosis marker) and a decrease in survivin levels, consistent with the in vitro findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in anaplastic thyroid cancer models.

Table 1: In Vitro Efficacy of this compound in ATC Cell Lines

Cell LineMedian-Effect Dose (IC50)Early Apoptosis (% of cells, 25 nM this compound vs. Vehicle)Cell Cycle Arrest (G2/M Phase, % of cells, 25 nM this compound vs. Vehicle)
8505C ≤ 16.4 nM11.5% vs. 3.7%39.2% vs. 34.5%
8305C ≤ 16.4 nM21.4% vs. 12.0%44.5% vs. 32.1%
KAT18 ≤ 16.4 nM9.0% vs. 3.1%46.4% vs. 22.9%

Table 2: In Vivo Efficacy of this compound in 8505C Xenograft Model [3]

Treatment GroupDosage & ScheduleTumor Growth Fold-Change (Day 2)Tumor Growth Fold-Change (Day 20)
This compound 1.7 mg/kg, oral gavage, twice daily (3 days on, 3 days off)1.01 ± 0.032.56 ± 0.45
Placebo Vehicle, oral gavage, twice daily (3 days on, 3 days off)1.60 ± 0.0914.30 ± 3.33

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation in ATC xenograft models.

Roniciclib_Signaling_Pathway This compound Mechanism of Action in Anaplastic Thyroid Cancer This compound This compound CDKs CDK1, CDK2, CDK4, etc. This compound->CDKs inhibits G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest leads to Apoptosis Apoptosis Induction This compound->Apoptosis leads to CellCycle Cell Cycle Progression CDKs->CellCycle promotes Proliferation Tumor Cell Proliferation CellCycle->Proliferation G2M_Arrest->Proliferation inhibits Apoptosis->Proliferation inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 involves Survivin Survivin Expression Apoptosis->Survivin involves decreased

Caption: this compound inhibits CDKs, leading to G2/M cell cycle arrest and apoptosis.

Experimental_Workflow Experimental Workflow for this compound in ATC Xenografts cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture ATC Cell Culture (8505C, 8305C, KAT18) ProlifAssay Cell Proliferation Assay (IC50 Determination) CellCulture->ProlifAssay ApoptosisAssay Apoptosis Analysis (Caspase-3, Flow Cytometry) CellCulture->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycleAssay Xenograft Establish 8505C Xenografts in Nude Mice CellCulture->Xenograft Select Cell Line for Xenograft Treatment This compound/Placebo Treatment (Oral Gavage) Xenograft->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis (IHC for Cleaved Caspase-3, Survivin) Monitoring->Analysis

Caption: Workflow from in vitro cell-based assays to in vivo xenograft model evaluation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the referenced literature and supplemented with standard laboratory procedures.

Protocol 1: Anaplastic Thyroid Cancer Cell Culture
  • Cell Lines: Human anaplastic thyroid cancer cell lines 8505C, 8305C, and KAT18.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: In Vitro this compound Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Concentrations: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments (e.g., 25 nM for apoptosis and cell cycle assays). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)
  • Cell Seeding: Plate ATC cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound (e.g., 25 nM) or vehicle control for 24 hours.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in a commercial caspase-3 fluorometric assay kit.

  • Substrate Reaction: Add the caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC) to the cell lysates. This substrate is cleaved by active caspase-3 to release a fluorescent molecule.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: Quantify the fold increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated controls.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed ATC cells in 6-well plates and treat with this compound (e.g., 25 nM) or vehicle for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

Protocol 5: Anaplastic Thyroid Cancer Xenograft Model
  • Animal Model: Use female athymic nude mice, 4-6 weeks of age.

  • Cell Preparation: Harvest 8505C ATC cells from culture. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are established and reach a mean diameter of approximately 5 mm, randomize the mice into treatment and control groups.[3]

  • Measurements: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2. Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

Protocol 6: In Vivo this compound Administration
  • Drug Formulation: For the in vivo study, this compound was diluted in a vehicle of 40% poly(ethylene glycol) 300 and 60% water.

  • Dosing and Schedule: Administer this compound at a dose of 1.7 mg/kg via oral gavage twice a day.[3]

  • Treatment Cycles: The treatment can be administered in cycles, for example, three cycles of 3 days of treatment followed by 3 days off.[3]

  • Control Group: The control group should receive the vehicle solution following the same administration schedule.

Protocol 7: Immunohistochemistry (IHC) for Cleaved Caspase-3
  • Tissue Preparation: At the end of the in vivo study, euthanize the mice and excise the xenograft tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) at sub-boiling temperatures.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the extent and intensity of cleaved caspase-3 staining as an indicator of apoptosis.

References

Application Notes and Protocols for Preparing Roniciclib Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates broad-spectrum anti-proliferative activity against a variety of cancer cell lines by targeting key regulators of the cell cycle and transcription. This compound inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC₅₀ values in the low nanomolar range.[3][4] This inhibition leads to cell cycle arrest and apoptosis.[3][5] Due to its kinetic selectivity and prolonged residence time on CDK2 and CDK9, it effectively suppresses the phosphorylation of the Retinoblastoma protein (Rb) and the transcription of survival genes.[1][3][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₁F₃N₄O₃S[3][7]
Molecular Weight430.44 g/mol [3][4]
CAS Number1223498-69-8[4][7]
AppearanceWhite to off-white solid[4]
Purity>98% (typically)

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)≥ 250 mg/mL (580.80 mM)Use freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[4]

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf LifeNotesReference
Solid Powder-20°C3 years[4]
4°C2 years[4]
Stock Solution in DMSO-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[4]

Table 4: Example Dilutions for a 10 mM this compound Stock Solution

Desired Final ConcentrationVolume of 10 mM Stock per 1 mL of MediaFinal DMSO Concentration
1 µM0.1 µL0.01%
10 µM1 µL0.1%
50 µM5 µL0.5%
100 µM10 µL1.0%

Note: It is recommended to keep the final DMSO concentration in cell culture media below 0.5% to minimize solvent-induced toxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 10 mM x 0.001 L x 430.44 g/mol = 4.3044 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 4.30 mg of this compound powder using an analytical balance in a fume hood or biological safety cabinet.

  • Dissolve in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[4][8]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (optional but recommended):

    • To improve accuracy, especially for lower final concentrations, it is advisable to perform serial dilutions. For example, to achieve a 1 µM final concentration in 1 mL of media, you could first dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 990 µL of media.

  • Prepare the final working solution:

    • Directly add the required volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Refer to Table 4 for example volumes.

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Treat the cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.

    • Ensure a parallel control group of cells is treated with the same final concentration of DMSO (vehicle control).

  • Incubate and analyze:

    • Incubate the cells for the desired experimental duration.

    • Proceed with downstream analyses such as cell viability assays, cell cycle analysis, or western blotting for target proteins like phosphorylated Rb.

Mandatory Visualizations

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Solution Aliquot dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

G cluster_0 This compound Mechanism of Action cluster_1 CDK/Cyclin Complexes cluster_2 Downstream Effects This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibits CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 Inhibits pRb Phosphorylation of Rb CDK2_CyclinE->pRb Promotes CDK4_CyclinD->pRb RNA_Pol_II Phosphorylation of RNA Pol II CDK9_CyclinT1->RNA_Pol_II Promotes G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition Regulates Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Transcription Gene Transcription RNA_Pol_II->Transcription Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Roniciclib Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] By targeting multiple CDKs involved in cell cycle progression and transcription, this compound represents a promising therapeutic agent for various cancers. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in subcutaneous xenograft mouse models, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting a broad spectrum of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with IC50 values in the low nanomolar range.[1][2] This inhibition disrupts the cell cycle at multiple checkpoints and interferes with transcriptional regulation, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][3] The primary mechanism involves the inhibition of the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S phase transition.[1]

Signaling Pathway

The following diagram illustrates the central role of CDKs in cell cycle progression and how this compound intervenes.

Roniciclib_Mechanism_of_Action cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Transcription Transcription Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Cyclin A Cyclin A CDK2_M CDK2 Cyclin A->CDK2_M Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis CDK7 CDK7 RNA Pol II RNA Pol II CDK7->RNA Pol II Phosphorylation CDK9 CDK9 CDK9->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 This compound->CDK7 This compound->CDK9

This compound's inhibitory action on key cell cycle CDKs.

Preclinical Efficacy Data

The following tables summarize the in vivo efficacy of this compound in various subcutaneous xenograft models.

Table 1: this compound Monotherapy Efficacy in Xenograft Models

Cancer Cell LineMouse StrainThis compound Dose and ScheduleT/C (%)*Tumor RegressionReference
HeLa-MaTu (Cervical)Athymic Mice2.5 mg/kg, b.i.d., 2 days on/5 days off19-[1]
HeLa-MaTu (Cervical)Athymic Mice1.5 mg/kg, daily15-[2]
HeLa-MaTu (Cervical)Athymic MiceHigh dose (unspecified)2Yes[2]
TT (Medullary Thyroid)Nude Mice1.0 mg/kg, b.i.d., 3 days on/3 days off-Significant growth retardation[4]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Table 2: this compound Combination Therapy Efficacy in HeLa-MaTu Xenograft Model

Combination AgentThis compound DoseT/C (%)*Tumor RegressionReference
Cisplatin1.0 mg/kg1Yes[2]
Cisplatin1.5 mg/kg-2Yes[2]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Experimental Workflow

Roniciclib_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth & Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Data Collection Monitoring->Endpoint

Workflow for a this compound in vivo efficacy study.
Materials

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD-SCID), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines of interest (e.g., HeLa-MaTu, TT).

  • This compound (BAY 1000394): Purity >98%.

  • Vehicle: Appropriate vehicle for this compound formulation (e.g., 0.5% HPMC in water).

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Matrigel (optional): To enhance tumor take rate.

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

  • Standard laboratory equipment: For cell culture, animal handling, and data analysis.

Protocol

1. Cell Culture and Preparation

1.1. Culture cancer cells in their recommended growth medium until they reach 80-90% confluency. 1.2. Harvest cells using trypsin-EDTA and wash with sterile PBS. 1.3. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. 1.4. (Optional) Mix the cell suspension 1:1 with Matrigel on ice immediately before injection.

2. Tumor Implantation

2.1. Anesthetize the mice according to approved institutional protocols. 2.2. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth and Randomization

3.1. Monitor the mice for tumor growth. 3.2. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²) / 2). 3.3. Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

4. This compound Preparation and Administration

4.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 4.2. On each treatment day, dilute the stock solution with the vehicle to the desired final concentration. 4.3. Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., 1.5 mg/kg daily or 2.5 mg/kg twice daily for 2 days, followed by 5 days of no treatment).

5. Monitoring and Data Collection

5.1. Measure tumor volume and mouse body weight 2-3 times per week. 5.2. Monitor the animals for any signs of toxicity or adverse effects. 5.3. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. 5.4. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

6. Data Analysis

6.1. Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point. 6.2. Plot the mean tumor volume over time for each group. 6.3. Calculate the Treatment/Control (T/C) ratio at the end of the study. 6.4. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound.

Conclusion

These application notes provide a comprehensive framework for conducting preclinical efficacy studies of this compound in animal models. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust experiments to further elucidate the therapeutic potential of this promising pan-CDK inhibitor. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data crucial for the continued development of this compound as a cancer therapeutic.

References

Troubleshooting & Optimization

Roniciclib Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Roniciclib (B612086) (BAY 1000394) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1] Its primary mechanism of action is the inhibition of multiple CDKs involved in cell cycle control and transcription.[2][3] It binds to the ATP pocket of these kinases, preventing the phosphorylation of their key substrates. The inhibitor has demonstrated low nanomolar activity against several key CDKs.[1][4]

Notably, this compound exhibits "kinetic selectivity" for CDK2 and CDK9, characterized by a prolonged drug-target residence time.[2][5] This extended engagement with CDK2 and CDK9 can lead to a sustained inhibitory effect on processes like retinoblastoma protein (RB) phosphorylation, contributing to its potent anti-tumor efficacy.[2][5][6]

Q2: Are there known non-CDK off-targets for this compound?

Published data extensively characterizes this compound's on-target activity against the CDK family, but provides limited information on specific, potent off-targets outside of this family. Early lead optimization efforts addressed and engineered out off-target activity at carbonic anhydrases.[2]

Q3: My cells show significant G2/M arrest and apoptosis. Is this an off-target effect?

This phenotype is likely a result of this compound's on-target pan-CDK inhibition.

  • G2/M Arrest: Inhibition of CDK1 is known to cause cells to arrest at the G2/M transition of the cell cycle.[7] Studies have confirmed that this compound treatment can lead to a significant accumulation of cells in the G2/M phase.[7]

  • Apoptosis: The loss of cell cycle control and inhibition of transcriptional kinases like CDK9 can trigger apoptosis.[2][8] this compound has been shown to induce apoptosis in various cancer cell lines.[8]

While these effects are expected from its primary mechanism, the intensity of the phenotype could be amplified by the simultaneous inhibition of multiple CDKs. Differentiating this from a true off-target effect requires further experimentation, as outlined in the troubleshooting guides below.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for this compound against its primary CDK targets.

Target Kinase ComplexIC₅₀ (nM)Primary Function
CDK9 / cyclin T15Transcriptional Regulation
CDK1 / cyclin B7Mitosis (G2/M Transition)
CDK2 / cyclin E9Cell Cycle (G1/S Transition)
CDK4 / cyclin D11Cell Cycle (G1 Progression)
CDK7 / Cyclin H / MAT125Transcriptional Regulation
[4]

Troubleshooting Guides

Guide 1: How to Differentiate Between On-Target and Off-Target Effects

If you observe a cellular phenotype (e.g., unexpected morphological changes, metabolic shifts, or cell death mechanisms) that cannot be explained by CDK inhibition, it is crucial to determine if it is an off-target effect. The workflow below provides a systematic approach.

A Observe Unexpected Cellular Phenotype B Hypothesize Cause: On-Target (Pan-CDK) vs. Off-Target A->B C Does phenotype match known effects of more specific CDK inhibitors? B->C D Likely On-Target Effect (Result of Pan-Inhibition) C->D  Yes E Suspect Off-Target Effect C->E No   F Validate using Target Knockout (e.g., CRISPR/Cas9) of primary target(s) E->F G Does this compound still cause the phenotype in knockout cells? F->G H Conclusion: Phenotype is ON-TARGET G->H No   I Conclusion: Phenotype is OFF-TARGET G->I  Yes J Proceed to Off-Target Identification Assays (See Guide 2) I->J

Caption: Workflow for distinguishing on-target vs. off-target effects.

The most rigorous method to confirm an on-target effect is a rescue experiment or target knockout.[9][10] If cells lacking the primary target (e.g., CDK2) are no longer affected by the drug, the activity is on-target.[9] Conversely, if the drug still elicits the response in knockout cells, it acts through an off-target mechanism.[9][11]

Guide 2: How to Identify Unknown Off-Targets

If you have confirmed an effect is off-target, the next step is to identify the responsible protein(s).

A Confirmed Off-Target Phenotype B Broad Screening Assays A->B C Kinome Profiling (e.g., KiNativ, PamGene) B->C D Affinity Chromatography (Drug-immobilized beads + Mass Spec) B->D E Cellular Thermal Shift Assay (CETSA) B->E F Identify Candidate Off-Target Protein(s) C->F D->F E->F G Validate Candidate(s) F->G H Knockdown/Knockout of Candidate Off-Target G->H I Biochemical Assays (Enzyme activity, binding) G->I K Validate Downstream Signaling (Western Blot) G->K J Does knockdown confer resistance to this compound? H->J L Off-Target Validated J->L  Yes

Caption: Experimental workflow for identifying and validating novel off-targets.

Experimental Protocols

Protocol 1: Target Knockout Validation via CRISPR/Cas9

This protocol provides a general framework for knocking out a primary target (e.g., CDK2) to test if a cellular phenotype is on-target.

  • Design and Preparation:

    • Design at least two distinct single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., CDK2) to ensure a functional knockout.

    • Design a non-targeting sgRNA control.

    • Clone sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transduction/Transfection:

    • Produce lentiviral particles for your sgRNA-Cas9 constructs.

    • Transduce your cancer cell line of interest with the viral particles at a low multiplicity of infection (MOI).

    • Alternatively, transfect the plasmids directly into the cells.

  • Selection and Clonal Isolation:

    • Select for successfully transduced/transfected cells using the vector's selection marker (e.g., puromycin).

    • After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Expand clonal populations.

    • Extract genomic DNA and perform Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions/deletions (indels).

    • Extract protein lysates and perform a Western blot using an antibody against the target protein (e.g., CDK2) to confirm the absence of protein expression.

  • Phenotypic Assay:

    • Treat the validated knockout clones and non-targeting control clones with a dose range of this compound.

    • Perform the relevant assay (e.g., cell viability, apoptosis assay) to assess the phenotype .

    • Interpretation: If the knockout clones are resistant to this compound compared to the control, the effect is on-target. If they show the same sensitivity, the effect is off-target.

Protocol 2: Western Blot for Downstream Signaling Analysis

This protocol is used to validate a hypothesized off-target by probing the phosphorylation status of its downstream substrates.

  • Cell Treatment and Lysis:

    • Plate cancer cells and allow them to adhere overnight.

    • Treat cells with this compound (at a relevant concentration and time point) and a vehicle control (e.g., DMSO).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate of your hypothesized off-target (e.g., phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Interpretation: A change in the phosphorylation status of the substrate that is inconsistent with CDK inhibition would support an off-target hypothesis.

Signaling Pathway Diagrams

This compound: On-Target vs. Hypothetical Off-Target Pathways

This compound is designed to inhibit CDKs that control the cell cycle and transcription. An off-target effect could involve the unintended inhibition of a kinase in a separate pathway, such as a pro-survival signaling cascade, potentially enhancing apoptosis.

cluster_on_target On-Target Effects cluster_cycle Cell Cycle Control cluster_transcription Transcription Control cluster_off_target Hypothetical Off-Target Effect cluster_survival Pro-Survival Signaling roniciclib1 This compound CDK2 CDK2/ CycE roniciclib1->CDK2 CDK9 CDK9/ CycT roniciclib1->CDK9 Rb pRb CDK2->Rb E2F E2F Rb->E2F S_phase S-Phase Entry E2F->S_phase RNAPII RNA Pol II CDK9->RNAPII Transcription Gene Transcription RNAPII->Transcription roniciclib2 This compound Survival_Kinase Survival Kinase (e.g., AKT) roniciclib2->Survival_Kinase Off-Target Inhibition Anti_Apoptotic Anti-Apoptotic Proteins Survival_Kinase->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: On-target CDK inhibition vs. a hypothetical off-target effect.

References

Technical Support Center: Mechanisms of Resistance to Roniciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Roniciclib (B612086) in their experiments. This compound is a pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2][3] Understanding the potential mechanisms of resistance is crucial for interpreting experimental results and developing strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-CDK inhibitor.[1][3] It exerts its anticancer effects by inhibiting the kinase activity of multiple CDKs, which are key regulators of cell cycle progression and transcription.[1][4] By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest, primarily at the G1/S transition.[4][5] Its inhibition of transcriptional CDKs like CDK7 and CDK9 also contributes to its potent anti-proliferative activity.[1][2]

Q2: What are the major categories of resistance to CDK inhibitors like this compound?

Resistance mechanisms to CDK inhibitors can be broadly divided into two main categories:

  • Cell Cycle-Specific Resistance: These are alterations in the core cell cycle machinery that either bypass the need for the targeted CDKs or render the inhibitor ineffective.[6]

  • Cell Cycle Non-Specific Resistance (Bypass Pathways): These involve the activation of alternative signaling pathways that promote cell proliferation and survival, making the cells independent of the CDK-driven cell cycle pathway.[6][7][8]

A third, more general mechanism is the increased drug efflux from the cancer cells.

Q3: Can resistance to other CDK inhibitors (e.g., Palbociclib, Ribociclib) inform my research on this compound resistance?

Yes. While this compound is a pan-CDK inhibitor and the others are more selective for CDK4/6, many of the core resistance mechanisms are shared.[6][9] Mechanisms such as loss of Rb function, upregulation of cyclin E-CDK2, and activation of bypass pathways like the PI3K/AKT/mTOR pathway are common across different CDK inhibitors and are relevant to this compound.[10][11]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound (Increased IC50)

If you observe a decreased sensitivity to this compound in your cell lines over time, it may indicate the development of acquired resistance.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Loss or mutation of Retinoblastoma (Rb) protein Western Blot for total Rb and phosphorylated Rb (pRb). DNA sequencing of the RB1 gene.Absence or significant reduction of Rb protein. Presence of inactivating mutations.[9][12]
Upregulation of the Cyclin E-CDK2 axis Western Blot for Cyclin E1 and CDK2. Kinase assay for CDK2 activity.Increased protein levels of Cyclin E1 and/or CDK2. Increased CDK2 kinase activity.[6][9]
Amplification or overexpression of CDK6 qPCR or Western Blot for CDK6.Increased mRNA or protein levels of CDK6.[13][14]
Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR) Western Blot for key pathway proteins (e.g., p-AKT, p-mTOR, p-S6K).Increased phosphorylation of key downstream effectors.[6][11][15]
Increased drug efflux Rhodamine 123 or Calcein-AM efflux assay. Western Blot for ABC transporters (e.g., P-glycoprotein/MDR1, BCRP).Increased efflux of fluorescent dyes. Increased expression of efflux pump proteins.
Issue 2: Intrinsic (De Novo) Resistance to this compound

If your cell line is resistant to this compound from the initial treatment, it may possess intrinsic resistance mechanisms.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Pre-existing RB1 loss or mutation Western Blot for Rb protein. DNA sequencing of the RB1 gene.Absence of Rb protein or presence of inactivating mutations.[9][11]
High basal activity of bypass pathways Baseline Western Blot analysis of key signaling pathways (PI3K/AKT, RAS/MEK/ERK, FGFR).High basal phosphorylation levels of key downstream proteins.[6][16]
High expression of CDK6 Baseline Western Blot for CDK6.High endogenous levels of CDK6 protein.[14]
Loss of function mutations in FAT1 DNA sequencing of the FAT1 gene.Presence of inactivating mutations in FAT1, which can lead to increased CDK6 expression via the Hippo pathway.[6][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity. Note that IC50 values can vary between different cell lines and experimental conditions.

Compound Target(s) IC50 (nM) Cell Line(s)
This compound (BAY 1000394)CDK1/cyclin B7Enzyme Assay
CDK2/cyclin E9Enzyme Assay
CDK4/cyclin D111Enzyme Assay
CDK9/cyclin T15Enzyme Assay
CDK7/cyclin H/MAT125Enzyme Assay
Various human tumor cells16 (mean)Cell Proliferation Assay

Data sourced from MedchemExpress and Siemeister et al., 2012.[2]

Key Signaling Pathways in this compound Resistance

The following diagrams illustrate the core cell cycle pathway targeted by this compound and the major bypass pathways implicated in resistance.

Roniciclib_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 CDK4/6-Rb Pathway cluster_2 Cell Cycle Progression Growth_Factors Growth Factors (e.g., Mitogens) Receptors Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptors Cyclin_D Cyclin D Receptors->Cyclin_D Activates CDK46 CDK4/6 Cyclin_D->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes pRb->E2F Releases This compound This compound This compound->CDK46 Inhibits

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Resistance_Bypass_Pathways cluster_bypass Bypass Pathways This compound This compound CDK46_Rb_E2F CDK4/6-Rb-E2F Axis This compound->CDK46_Rb_E2F Inhibition Proliferation Cell Proliferation CDK46_Rb_E2F->Proliferation PI3K_AKT PI3K/AKT/mTOR Activation PI3K_AKT->Proliferation Bypass RAS_MEK RAS/MEK/ERK Activation RAS_MEK->Proliferation Bypass FGFR FGFR Amplification FGFR->Proliferation Bypass Cyclin_E_CDK2 Cyclin E/CDK2 Upregulation Cyclin_E_CDK2->Proliferation Bypass

Caption: Activation of bypass signaling pathways can promote proliferation despite this compound treatment.

Experimental Protocols

Protocol 1: Western Blot for Protein Expression and Phosphorylation

This protocol provides a general workflow to assess changes in protein levels that are indicative of resistance.

Western_Blot_Workflow Start Start: Resistant vs. Sensitive Cell Pellets Lysis 1. Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Quantification 2. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 3. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-Rb, anti-p-AKT) (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Analysis 9. Image Analysis (Quantify band intensity) Detection->Analysis End End: Compare Protein Levels Analysis->End

Caption: A generalized workflow for performing Western blot analysis.

Methodology:

  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Rb, p-Rb, CDK6, Cyclin E, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity

This assay helps determine if increased drug efflux contributes to resistance.

Methodology:

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a buffer (e.g., PBS with 1% FBS).

  • Dye Loading: Incubate cells with the fluorescent substrate Rhodamine 123 for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium. Incubate for an additional 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between resistant and sensitive cells. A lower MFI in resistant cells indicates higher efflux activity. A known efflux pump inhibitor (e.g., Verapamil) can be used as a positive control.

References

Roniciclib Preclinical Toxicity Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the pan-CDK inhibitor, Roniciclib (BAY 1000394). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its preclinical toxicity profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. It demonstrates low nanomolar activity against both cell-cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1] By inhibiting these kinases, this compound disrupts cell cycle progression and transcription, leading to anti-proliferative effects in cancer cells.[1][2]

Q2: What are the known target organs for toxicity with this compound in preclinical models?

A2: Preclinical studies have identified the following as potential target organs for this compound-related toxicity:

  • Gastrointestinal tract

  • Reproductive organs

  • Lymphohematopoietic system

Q3: What are the common adverse effects observed with CDK inhibitors in preclinical studies?

A3: While specific data for this compound is limited in the public domain, common toxicities associated with CDK4/6 inhibitors, a related class of drugs, can provide some guidance. These often affect rapidly dividing cells and may include:

  • Hematological Toxicities: Neutropenia is a common dose-limiting toxicity for many CDK inhibitors. Anemia and thrombocytopenia may also be observed.

  • Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are frequently reported. For some CDK4/6 inhibitors, intestinal toxicity has been characterized by fecal alterations, unique histopathologic findings, and changes in intestinal gene expression.[3]

Q4: Has this compound shown any toxicity in combination with other chemotherapeutic agents in preclinical models?

A4: In a preclinical study involving a combination of this compound with cisplatin (B142131) and etoposide (B1684455) in a small-cell lung cancer xenograft model, it was noted that this compound did not exacerbate the body weight loss observed with the cisplatin/etoposide combination alone.[4] This suggests that in that specific context, the primary drivers of that particular toxicity were the standard chemotherapy agents.[4]

Troubleshooting Guide for Preclinical Experiments

This guide is intended to help researchers navigate potential challenges during in vivo studies with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Animal Morbidity or Mortality Dose level exceeds the Maximum Tolerated Dose (MTD).- Review the reported efficacious dose ranges (e.g., 1.5-3 mg/kg in some xenograft models) and ensure the administered dose is appropriate for the specific animal model and study endpoint.[5] - Conduct a dose-range finding study to establish the MTD in your specific animal strain and under your experimental conditions. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in posture).
Significant Body Weight Loss (>15-20%) Gastrointestinal toxicity or systemic toxicity.- Reduce the dose of this compound. - Ensure proper hydration and nutrition for the animals. - Fractionate the daily dose if feasible, to reduce peak plasma concentrations. - Consider co-administration with supportive care agents if ethically approved and scientifically justified.
Evidence of Hematological Toxicity (e.g., low blood cell counts) Inhibition of CDKs in hematopoietic progenitor cells.- Monitor complete blood counts (CBCs) regularly throughout the study. - Implement a dosing schedule with drug-free holidays (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. - Evaluate lower dose levels of this compound.
Inconsistent Anti-Tumor Efficacy Suboptimal dosing, scheduling, or formulation.- Confirm the stability and appropriate formulation of the dosing solution. - Ensure accurate dose administration. - Evaluate different dosing schedules to optimize the therapeutic index. - Characterize the pharmacokinetic profile in the study animals to ensure adequate drug exposure.

Experimental Protocols and Methodologies

While specific preclinical toxicology protocols for this compound are not publicly available, a generalized workflow for such a study is provided below.

Generalized Preclinical Toxicology Study Workflow

G cluster_0 Study Design cluster_1 In-Life Phase cluster_2 Terminal Phase A Dose Range Finding Study B Definitive Toxicology Study (e.g., 28-day repeat dose) A->B Determine dose levels C Dosing (e.g., daily oral gavage) D Clinical Observations (daily) C->D E Body Weight & Food Consumption (weekly) C->E F Blood Collection for Hematology & Clinical Chemistry (e.g., weekly) C->F G Necropsy H Organ Weight Measurement G->H I Histopathological Analysis H->I

Generalized workflow for a preclinical toxicology study.

Signaling Pathway

This compound's mechanism of action involves the inhibition of Cyclin-Dependent Kinases, which are crucial for cell cycle progression.

G cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound CDK46 CDK4/6-Cyclin D This compound->CDK46 inhibits CDK2 CDK2-Cyclin E/A This compound->CDK2 inhibits CDK1 CDK1-Cyclin B This compound->CDK1 inhibits CDK46->G1 drives G1 progression CDK2->S initiates S phase CDK1->M drives G2/M transition

This compound's inhibition of key CDK/Cyclin complexes in the cell cycle.

Quantitative Data Summary

Specific quantitative preclinical toxicology data for this compound, such as LD50 values or detailed organ weight changes, are not publicly available at this time. The following table is a template that researchers can use to summarize their own findings and should not be interpreted as reported data for this compound.

Parameter Control Group This compound - Low Dose This compound - Mid Dose This compound - High Dose
Body Weight Change (%)
Absolute Liver Weight (g)
Liver-to-Body Weight Ratio (%)
Absolute Spleen Weight (g)
Spleen-to-Body Weight Ratio (%)
Absolute Kidney Weight (g)
Kidney-to-Body Weight Ratio (%)
White Blood Cell Count (x10^9/L)
Neutrophil Count (x10^9/L)
Platelet Count (x10^9/L)

This document is for informational purposes only and is not a substitute for a comprehensive review of all available literature and consultation with experts in the field.

References

Technical Support Center: Roniciclib Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roniciclib. The information is designed to help optimize dosage to minimize side effects during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pan-cyclin-dependent kinase (pan-CDK) inhibitor with activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] Its primary anti-proliferative effect is mediated through the inhibition of CDK4 and CDK6. These kinases are responsible for phosphorylating the Retinoblastoma protein (pRb).[3][4][5] In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, this compound prevents pRb hyperphosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in tumor cell proliferation.[3][5]

Q2: What are the most common side effects observed with this compound in clinical trials?

Based on Phase I clinical trial data, the most frequently reported treatment-related adverse events with this compound, when administered at 5 mg twice daily on a 3 days on/4 days off schedule, are nausea, fatigue, diarrhea, and vomiting.[1][6]

Q3: Why was the clinical development of this compound discontinued?

The development of this compound was halted due to an unfavorable risk-benefit profile observed in a Phase II clinical trial in patients with extensive-disease small-cell lung cancer.[7] The combination of this compound with chemotherapy led to a higher incidence of serious treatment-emergent adverse events compared to placebo with chemotherapy, without a significant improvement in progression-free or overall survival.

Q4: Which dosing schedule for this compound has shown better tolerability?

Clinical studies have evaluated two main dosing schedules for this compound. A continuous dosing regimen of 4 weeks on/2 weeks off was found to have limited tolerability.[1][6] In contrast, an intermittent schedule of 3 days on/4 days off was better tolerated, and the recommended Phase II dose (RP2D) for solid tumors was established at 5 mg twice daily on this schedule.[1][6]

Troubleshooting Guide: Managing Common Side Effects

This guide provides strategies for managing the most common side effects encountered during preclinical and clinical research with this compound.

Observed Side Effect Potential Cause Suggested Management/Mitigation Strategies
Nausea and Vomiting On-target effects on rapidly dividing cells in the gastrointestinal tract.- Administer this compound with food to potentially reduce gastrointestinal irritation.- Consider co-administration with standard anti-emetic medications.[1] - For preclinical studies, ensure animals are well-hydrated.- Evaluate dose reduction or interruption if symptoms are severe or persistent.
Fatigue Systemic effect of CDK inhibition impacting cellular metabolism and proliferation in various tissues.- In clinical settings, advise patients to maintain a regular sleep schedule and incorporate light physical activity as tolerated.- In preclinical models, monitor for signs of lethargy and consider dose adjustments.- Ensure adequate nutrition and hydration.
Diarrhea Inhibition of CDK activity in the intestinal epithelium, leading to altered cell turnover and fluid balance.- For clinical research, standard anti-diarrheal medications can be administered.[8][9] - Ensure adequate fluid and electrolyte intake to prevent dehydration.- In animal studies, monitor for changes in stool consistency and body weight. Dose reduction may be necessary for severe cases.

Data on this compound Side Effects

The following table summarizes the incidence of common treatment-related adverse events observed in a Phase I clinical trial of this compound administered at 5 mg twice daily on a 3 days on/4 days off schedule in patients with solid tumors.

Adverse EventGrade (Any)Grade 3Grade 4Grade 5
Nausea76.6%4.5%0.0%0.0%
Fatigue65.8%9.0%0.9%0.0%
Diarrhea63.1%6.3%0.0%0.0%
Vomiting57.7%4.5%0.0%0.0%
Data from a Phase I dose-escalation study of this compound.[1]

Experimental Protocols

1. Cell Viability Assay (XTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • XTT labeling reagent

    • Electron-coupling reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4-6 hours at 37°C.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot for pRb Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of its target, pRb.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Rb and anti-total-Rb)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.

Visualizations

Roniciclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 This compound Intervention Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activate Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) Cyclin_D_CDK4_6->pRb_E2F phosphorylates pRb Blocked_Complex Inactive Cyclin D-CDK4/6 pRb pRb pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates p_pRb p-pRb (Hyperphosphorylated) pRb_E2F->p_pRb Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest pRb_E2F->Cell_Cycle_Arrest p_pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->Cyclin_D_CDK4_6 inhibits

Caption: this compound's mechanism of action on the CDK4/6-pRb pathway.

Caption: Experimental workflow for evaluating this compound's efficacy and toxicity.

References

Roniciclib stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roniciclib in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range (5-25 nM).[1] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest and apoptosis, making it a subject of interest in cancer research.[2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store this compound as a powder at -20°C. DMSO stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue. Several factors can contribute to this:

  • High Final Concentration: The intended final concentration of this compound in the media may surpass its solubility limit.

  • Improper Dilution: Directly adding a highly concentrated DMSO stock solution into the aqueous media can cause "solvent shock," leading to the compound precipitating out of solution.

  • Temperature: Using cold cell culture media can decrease the solubility of the compound.

  • pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.[3]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, resulting in the formation of insoluble complexes.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound in cell culture experiments.

Problem: Precipitate is visible in the cell culture medium after adding this compound.

Step 1: Visual Confirmation and Gentle Re-solubilization

  • Action: Observe the precipitate under a microscope. It may appear as crystalline structures or as a general cloudiness.

  • Action: Warm the medium to 37°C and gently agitate it. In some instances, a brief sonication in a water bath may help to redissolve the precipitate.

  • Caution: Avoid overheating, as this can lead to the degradation of both the compound and media components.

Step 2: Review Stock Solution and Dilution Procedure If gentle re-solubilization is not effective, systematically review your preparation and dilution procedure.

  • Was the stock solution completely clear before use?

  • Was the cell culture medium pre-warmed to 37°C before adding this compound?

  • Was a serial dilution performed, or was the concentrated stock added directly to the full volume of media?

Step 3: Optimize the Dilution Method

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[3]

  • Serial Dilution: Instead of a single-step dilution, perform a serial dilution. This can be done by first diluting the concentrated DMSO stock into a small volume of pre-warmed media and then adding this intermediate dilution to the final volume.

  • Vortexing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and uniform mixing.

Step 4: Determine the Maximum Soluble Concentration If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.

  • Procedure: Prepare a series of this compound concentrations in your cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

  • Incubation: Incubate these solutions at 37°C for a few hours.

  • Observation: Visually inspect for any signs of precipitation. This will help you determine the highest concentration at which this compound remains soluble under your experimental conditions.

Data Presentation

Table 1: General Stability of Small Molecules in Solution

FactorInfluence on StabilityRecommendation
Temperature Higher temperatures generally accelerate degradation.Store stock solutions at -20°C or -80°C. Prepare working dilutions fresh for each experiment.
pH Can affect the ionization state and susceptibility to hydrolysis.Maintain a stable, physiological pH in the cell culture medium.
Light Some compounds are photosensitive and can degrade upon exposure to light.Protect stock solutions and experimental setups from direct light by using amber vials or covering with foil.
Oxidation Exposure to air and reactive oxygen species can lead to oxidative degradation.Use high-quality, fresh solvents and media. Consider degassing solutions if oxidation is a concern.
Enzymatic Degradation Enzymes present in serum-containing media or cell lysates can metabolize the compound.Minimize incubation times where possible. For acellular experiments, consider using serum-free media or a protein-free buffer.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • HPLC or LC-MS system

2. Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 5.[4]

  • Incubation: Place the remaining samples in a 37°C incubator, mimicking your experimental conditions.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots.

  • Sample Processing: To stop degradation and prepare for analysis, quench the reaction. A common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[4]

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare concentrated this compound stock solution in DMSO C Spike medium with this compound stock to final concentration A->C B Pre-warm cell culture medium to 37°C B->C D Take T=0 sample immediately C->D E Incubate remaining samples at 37°C C->E G Quench samples (e.g., with cold acetonitrile) to precipitate proteins D->G F Collect samples at various time points (e.g., 2, 4, 8, 24h) E->F F->G H Centrifuge and collect supernatant G->H I Analyze this compound concentration by HPLC or LC-MS H->I J Calculate % remaining vs. T=0 I->J

Caption: Experimental workflow for assessing this compound stability.

G decision decision solution solution problem problem start Precipitate observed after adding this compound? q1 Is the stock solution fully dissolved? start->q1 s1 Warm and vortex stock solution. If unresolved, prepare fresh stock. q1->s1 No q2 Was the media pre-warmed to 37°C? q1->q2 Yes s1->q2 s2 Always use pre-warmed media to improve solubility. q2->s2 No q3 Was a serial dilution performed? q2->q3 Yes s2->q3 s3 Use serial dilution to avoid 'solvent shock'. q3->s3 No q4 Is the final concentration too high? q3->q4 Yes s3->q4 s4 Determine max soluble concentration and use a lower concentration. q4->s4 Yes end Precipitation issue resolved. q4->end No s4->end

Caption: Troubleshooting decision tree for this compound precipitation.

Caption: this compound's inhibition of key CDK signaling pathways.

References

Troubleshooting Roniciclib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Roniciclib. Our aim is to help you overcome common challenges, particularly those related to compound precipitation in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?

A1: Precipitation of this compound, a compound with low aqueous solubility, is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium like cell culture media. This phenomenon is often referred to as "solvent shock." Here are several steps you can take to troubleshoot this issue:

  • Do Not Filter the Precipitate: Filtering the solution is not recommended as this will remove an unknown amount of the active compound, leading to inaccurate experimental concentrations.

  • Re-dissolving Precipitate: It is common for compounds to precipitate when a DMSO stock is diluted in aqueous media. Most of these precipitates will re-dissolve with a few minutes of vortexing, sonication, or gentle warming in a 37°C water bath.[1] Ensure that the precipitate has completely re-dissolved before using the solution.

  • Optimize Your Dilution Technique:

    • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock solution to warm media can decrease the solubility of the compound.[2]

    • Slow, Drop-wise Addition: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This helps to avoid localized high concentrations that can lead to precipitation.

    • Serial Dilutions: Instead of a single large dilution, consider performing serial dilutions. You can first dilute the stock in a smaller volume of media, ensure it is fully dissolved, and then add this to the rest of your media.

Q2: What is the recommended way to prepare and store this compound stock solutions to minimize precipitation issues?

A2: Proper preparation and storage of your this compound stock solution are crucial for obtaining reliable and reproducible experimental results.

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your initial stock solution.[2] this compound is soluble in DMSO but not in water.[3]

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). This allows you to add a smaller volume to your aqueous solution, which helps to minimize the final DMSO concentration and reduces the risk of precipitation.[2]

  • Complete Dissolution: Ensure the compound is completely dissolved in DMSO. You can vortex the solution and, if necessary, use gentle warming (up to 37°C) or sonication to aid dissolution.[1][2] Visually inspect the solution to confirm there are no visible particles.[2]

  • Proper Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-related toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Ideally, the final DMSO concentration should be at or below 0.1%, although most cell lines can tolerate up to 0.5%.[4] It is critical to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO that you are using to deliver the this compound.

Q4: I'm still observing precipitation even after following the recommended procedures. What else can I do?

A4: If you continue to experience precipitation, you might consider the following advanced strategies:

  • Use of a Co-solvent: In some cases, using a co-solvent in your final aqueous solution can help to improve the solubility of the compound. However, the choice of co-solvent and its concentration must be carefully evaluated for compatibility with your specific cell line and experimental setup.

  • Formulation with Excipients: For more challenging situations, especially in in vivo studies, formulation aids can be used. A published formulation for this compound for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. While this specific formulation is for in vivo applications, the principles of using solubilizing agents like PEG300 and surfactants like Tween-80 can be adapted for in vitro assays, with careful consideration of potential cellular toxicity.

  • Serum in Media: The presence of serum, such as Fetal Bovine Serum (FBS), in the cell culture medium can aid in solubilizing small molecules due to the presence of proteins like albumin that can bind to the compound.[2] If you are using a serum-free medium, this might contribute to the precipitation issue.

Data Summary

This compound Solubility and Stock Solution Preparation
ParameterRecommendationSource
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2]
Aqueous Solubility Insoluble in water[3]
Stock Solution Concentration High concentration (e.g., 10-20 mM) is recommended[2]
Storage of Stock Solution -20°C or -80°C in single-use aliquots[2]
Final DMSO Concentration in Media ≤ 0.5%, ideally ≤ 0.1%[4]

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution (10 mM)
  • Weighing the Compound: this compound has a molecular weight of 430.44 g/mol . To prepare a 10 mM stock solution, weigh out 4.30 mg of this compound powder.

  • Dissolving the Compound: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the solution in a 37°C water bath or sonicate until the compound is completely dissolved.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm the Medium: Pre-warm your complete cell culture medium to 37°C.

  • Thaw the Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.

  • Prepare for Dilution: In a sterile tube, place the required volume of the pre-warmed cell culture medium.

  • Dilute the Stock Solution: While gently swirling or vortexing the medium, add the required volume of the this compound stock solution drop-wise to achieve your desired final concentration.

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause proteins in the serum to denature.

  • Immediate Use: Use the freshly prepared working solution for your cell-based assays immediately.

Visualizations

This compound Signaling Pathway

This compound is a pan-cyclin-dependent kinase (CDK) inhibitor, targeting multiple CDKs that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis.

Roniciclib_Signaling_Pathway This compound Mechanism of Action cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_processes Cellular Processes This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibition CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibition CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibition CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 Inhibition CellCycle Cell Cycle Progression CDK1_CyclinB->CellCycle CDK2_CyclinE->CellCycle CDK4_CyclinD->CellCycle Transcription Transcription CDK9_CyclinT1->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Transcription->Apoptosis Inhibition leads to

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues with this compound in aqueous solutions.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Stock Verify Stock Solution: - Anhydrous DMSO? - Fully Dissolved? - Stored Properly? Start->Check_Stock Optimize_Dilution Optimize Dilution Technique: - Pre-warm media to 37°C? - Slow, drop-wise addition? - Gentle mixing? Check_Stock->Optimize_Dilution Stock OK Resolved Issue Resolved Check_Stock->Resolved Stock Issue Corrected Check_DMSO_Conc Check Final DMSO Concentration: Is it ≤ 0.5% (ideally ≤ 0.1%)? Optimize_Dilution->Check_DMSO_Conc Still Precipitates Optimize_Dilution->Resolved Dilution Improved Consider_Advanced Consider Advanced Strategies: - Use of co-solvents? - Formulation with excipients? - Presence of serum? Check_DMSO_Conc->Consider_Advanced Still Precipitates Check_DMSO_Conc->Resolved DMSO Conc. Adjusted Consider_Advanced->Resolved Success Contact_Support Contact Technical Support Consider_Advanced->Contact_Support Still Precipitates

Caption: A step-by-step guide to troubleshooting this compound precipitation.

References

Technical Support Center: Interpreting Unexpected Results in Roniciclib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Roniciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It is designed to target multiple CDKs involved in cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2] The primary expected outcome of this compound treatment in cancer cell lines is cell cycle arrest, typically at the G1/S and G2/M transitions, leading to an inhibition of cell proliferation.

Q2: What were the results of this compound in clinical trials?

Despite showing potent anti-tumor activity in preclinical xenograft models, this compound did not demonstrate a favorable risk-benefit profile in a Phase II clinical trial for extensive-disease small cell lung cancer (SCLC) when used in combination with chemotherapy. The trial was prematurely terminated, and further development of this compound was discontinued. This discrepancy between preclinical efficacy and clinical outcomes underscores the complexity of translating in vitro and in vivo findings to human patients.

Q3: What are the known resistance mechanisms to CDK inhibitors?

Resistance to CDK inhibitors can be intrinsic or acquired. Common mechanisms include:

  • Loss or mutation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDK4/6, and its absence can uncouple the cell cycle from CDK4/6 control.

  • Upregulation of other cell cycle proteins: Increased levels of Cyclin E1 or CDK2 can provide a bypass mechanism for CDK4/6 inhibition.

  • Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of CDK4/6.

While these mechanisms are well-documented for selective CDK4/6 inhibitors, they provide a valuable starting point for investigating resistance to a pan-CDK inhibitor like this compound.

Troubleshooting Guides for Unexpected Results

This section addresses specific unexpected outcomes you may encounter during your this compound experiments.

Scenario 1: Discrepancy Between Biochemical and Cellular Assay Potency

Unexpected Result: this compound shows high potency in a biochemical kinase assay (e.g., low nanomolar IC50), but is significantly less potent in your cell-based viability or proliferation assays.

Possible Causes and Troubleshooting Steps:

This is a common challenge in drug discovery and can be attributed to several factors:

  • Low Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular targets.

  • Drug Efflux: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell.

  • High Intracellular ATP Concentrations: The concentration of ATP within a cell is much higher than that used in many biochemical assays. For ATP-competitive inhibitors, this can lead to a rightward shift in the dose-response curve.[3]

  • Compound Instability or Precipitation: this compound may be unstable in your cell culture medium or may precipitate at higher concentrations.

Experimental Workflow for Investigation:

cluster_0 Troubleshooting Workflow: Biochemical vs. Cellular Potency start Unexpected Result: Low Cellular Potency solubility Check Compound Solubility in Media start->solubility uptake Assess Cellular Uptake (e.g., LC-MS/MS) solubility->uptake efflux Investigate Drug Efflux (e.g., co-treatment with efflux pump inhibitors) uptake->efflux target Confirm Target Engagement in Cells (e.g., Western Blot for p-Rb) efflux->target atp Consider High Intracellular ATP Competition target->atp conclusion Identify Limiting Factor(s) atp->conclusion

Caption: Troubleshooting workflow for addressing discrepancies between biochemical and cellular assay results.

Detailed Methodologies:

  • Protocol 1: Western Blot Analysis of Rb Phosphorylation

    • Objective: To confirm that this compound is engaging its target (CDKs) in cells by assessing the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).

    • Procedure:

      • Seed cells in a 6-well plate and allow them to adhere overnight.

      • Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Develop the blot using an ECL substrate and visualize with a chemiluminescence imaging system.

    • Expected Outcome: A dose-dependent decrease in the ratio of phospho-Rb to total Rb, indicating successful target engagement.

Scenario 2: Paradoxical Increase in Cell Proliferation or Survival at Low Concentrations

Unexpected Result: At very low concentrations, this compound appears to slightly increase cell number or metabolic activity in a viability assay before showing the expected inhibitory effect at higher concentrations.

Possible Causes and Troubleshooting Steps:

  • Assay Artifact: Some viability assays, like those based on metabolic activity (e.g., MTT, AlamarBlue), can be misleading. A cell cycle-arrested cell may be larger and more metabolically active than a rapidly dividing cell, leading to an overestimation of viability.[4][5][6][7]

  • Stress Response: Low doses of a cytotoxic agent can sometimes induce a pro-survival stress response in cells.

  • Off-Target Effects: At low concentrations, an off-target effect might be promoting a transient increase in proliferation before the on-target CDK inhibition becomes dominant.

Experimental Workflow for Investigation:

cluster_1 Troubleshooting Workflow: Paradoxical Proliferation start Unexpected Result: Paradoxical Proliferation at Low Doses assay_type Validate with an Orthogonal Assay (e.g., DNA-based proliferation assay) start->assay_type cell_cycle Perform Cell Cycle Analysis (Flow Cytometry) assay_type->cell_cycle off_target Investigate Potential Off-Target Effects cell_cycle->off_target conclusion Determine if Artifact or Biological Effect off_target->conclusion

Caption: Workflow to investigate a paradoxical increase in cell proliferation at low this compound concentrations.

Detailed Methodologies:

  • Protocol 2: DNA-Based Cell Proliferation Assay (e.g., CyQUANT™)

    • Objective: To measure cell number based on DNA content, which is less susceptible to artifacts from changes in cell size or metabolic activity.

    • Procedure:

      • Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere.

      • Treat with a serial dilution of this compound.

      • After the desired incubation period (e.g., 72 hours), remove the culture medium.

      • Freeze the plate at -80°C.

      • Thaw the plate at room temperature and add the CyQUANT™ GR dye/cell-lysis buffer.

      • Incubate for 5 minutes at room temperature, protected from light.

      • Measure fluorescence with a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Expected Outcome: A clear dose-dependent decrease in fluorescence, reflecting a reduction in cell number, without the paradoxical increase at low concentrations.

Scenario 3: Unexpected Cell Death Instead of Cell Cycle Arrest

Unexpected Result: You observe significant apoptosis or cell death at concentrations where you expected to see primarily cell cycle arrest.

Possible Causes and Troubleshooting Steps:

  • Inhibition of Transcriptional CDKs: this compound inhibits CDK7 and CDK9, which are crucial for transcription.[2] Inhibition of these kinases can lead to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and induce apoptosis, especially in transcriptionally addicted cancer cells.[1][8]

  • Induction of Senescence Followed by Apoptosis: Prolonged cell cycle arrest can lead to cellular senescence.[4][9][10][11] In some contexts, senescent cells can eventually undergo apoptosis.

  • Cell Line-Specific Sensitivity: The balance between cell cycle arrest and apoptosis upon CDK inhibition can be highly cell line-dependent.

Experimental Workflow for Investigation:

cluster_2 Troubleshooting Workflow: Unexpected Cell Death start Unexpected Result: High Levels of Apoptosis apoptosis_assay Confirm and Quantify Apoptosis (e.g., Annexin V/PI staining, Caspase-3 cleavage) start->apoptosis_assay transcriptional Assess Inhibition of Transcriptional CDKs (e.g., Western Blot for p-RNAPII) apoptosis_assay->transcriptional senescence Evaluate Induction of Senescence (e.g., β-galactosidase staining) transcriptional->senescence conclusion Elucidate the Predominant Mechanism of Cell Death senescence->conclusion

Caption: A workflow for investigating the cause of unexpected cell death induced by this compound.

Detailed Methodologies:

  • Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis

    • Objective: To simultaneously assess the cell cycle distribution and the extent of apoptosis in this compound-treated cells.

    • Procedure:

      • Treat cells with this compound as in Protocol 1.

      • Harvest both adherent and floating cells.

      • Wash cells with cold PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

    • Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells, which can be correlated with changes in cell cycle distribution.

Scenario 4: Development of Acquired Resistance in Long-Term Cultures

Unexpected Result: After initially responding to this compound, your cell line resumes proliferation during continuous treatment.

Possible Causes and Troubleshooting Steps:

  • Selection of a Pre-existing Resistant Subpopulation: The initial cell line may have contained a small number of resistant cells that were selected for during treatment.

  • Acquisition of Resistance-Conferring Mutations: Cells may acquire genetic or epigenetic changes that allow them to bypass the effects of this compound. This could involve mutations in CDKs, loss of Rb, or upregulation of bypass pathways.

Experimental Workflow for Investigation:

cluster_3 Workflow: Characterizing Acquired Resistance start Observation: Acquired Resistance to this compound generate_resistant Generate Stable Resistant Cell Line (Dose Escalation) start->generate_resistant confirm_resistance Confirm Resistance Phenotype (IC50 Shift in Viability Assay) generate_resistant->confirm_resistance analyze_pathways Analyze Cell Cycle and Bypass Pathways (Western Blot, RNA-seq) confirm_resistance->analyze_pathways sequence_targets Sequence Potential Target Genes (e.g., CDKs, RB1) analyze_pathways->sequence_targets conclusion Identify Potential Resistance Mechanism(s) sequence_targets->conclusion

Caption: A workflow for generating and characterizing cell lines with acquired resistance to this compound.

Detailed Methodologies:

  • Protocol 4: Generation of this compound-Resistant Cell Lines

    • Objective: To develop a stable cell line with acquired resistance to this compound for mechanistic studies.

    • Procedure:

      • Determine the initial IC50 of this compound in your parental cell line.

      • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC50.

      • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

      • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound (e.g., by 1.5-fold increments).

      • Continue this dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

      • Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound.

    • Expected Outcome: A new cell line that exhibits a significant rightward shift in the IC50 for this compound compared to the parental line.

Data Presentation

Table 1: In Vitro Potency of this compound Against Various Cyclin-Dependent Kinases

Kinase ComplexIC50 (nM)
CDK1/Cyclin B7
CDK2/Cyclin E9
CDK4/Cyclin D111
CDK7/Cyclin H/MAT125
CDK9/Cyclin T15

Data compiled from publicly available sources.[2]

Table 2: Troubleshooting Summary for Unexpected this compound Results

Unexpected ResultPotential Cause(s)Key Troubleshooting Experiment(s)
Low Cellular Potency Poor permeability, drug efflux, high intracellular ATPWestern blot for p-Rb, cellular uptake assays
Paradoxical Proliferation Assay artifact, stress responseDNA-based proliferation assay, cell cycle analysis
Unexpected Cell Death Inhibition of transcriptional CDKs, senescenceAnnexin V/PI staining, Western blot for p-RNAPII
Acquired Resistance Selection, new mutationsGenerate resistant line, pathway analysis, sequencing

References

Roniciclib Kinase Cross-Reactivity: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the cross-reactivity profile of roniciclib (B612086), a pan-cyclin-dependent kinase (CDK) inhibitor. The following sections detail its activity against both primary targets and off-target kinases, offering troubleshooting advice and detailed experimental protocols in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of this compound?

This compound is a potent, orally bioavailable pan-CDK inhibitor. It demonstrates low nanomolar activity against both cell cycle-regulating CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1]

Q2: What are the known major off-target kinases for this compound?

Beyond the CDK family, this compound has been shown to inhibit other kinases, notably Aurora A and Fibroblast Growth Factor Receptor 1 (FGFR1), with IC50 values in a similar nanomolar range to its CDK targets.

Q3: What is "kinetic selectivity" and how does it apply to this compound?

Kinetic selectivity refers to the residence time of a drug on its target. This compound exhibits kinetic selectivity for CDK2 and CDK9, meaning it has a prolonged residence time on these kinases compared to other CDKs and off-target kinases.[2] This prolonged engagement with CDK2 and CDK9 is thought to contribute to its sustained cellular effects, such as the inhibition of retinoblastoma protein (RB) phosphorylation.[2]

Q4: My kinase assay results show poor reproducibility. What are the common causes?

Poor reproducibility in kinase inhibition assays can stem from several factors:

  • Inconsistent Incubation Times: Ensure that the kinase reaction is stopped within the linear range (typically <20% substrate conversion) to avoid underestimating inhibitor potency.

  • Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Maintain a consistent temperature throughout the assay.

  • Variable DMSO Concentration: Keep the final dimethyl sulfoxide (B87167) (DMSO) concentration uniform across all wells, as it can impact kinase activity.

  • Pipetting Inaccuracies: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents.

  • Inconsistent Reagent Addition Order: Add reagents in the same sequence for all wells to minimize variability.

Q5: I am observing high background signals in my luminescence-based kinase assay. How can I troubleshoot this?

High background can be caused by:

  • Contaminated ATP: Use high-purity ATP to minimize contaminating ADP, which can generate a background signal.

  • Compound Interference: Your test compound might be inhibiting the luciferase enzyme used for detection. To check for this, run a control experiment with the detection reagents and your compound in the absence of the kinase.

  • Suboptimal Reagent Concentrations: Titrate the concentrations of your kinase, substrate, and ATP to find the optimal signal-to-background ratio.

Quantitative Kinase Inhibition Profile of this compound

The following tables summarize the in vitro inhibitory activity and binding kinetics of this compound against a panel of kinases.

Table 1: In Vitro IC50 Values for this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D111
CDK9/cyclin T15
Aurora A20
FGFR140

Data compiled from multiple sources.

Table 2: Residence Time of this compound on Select Kinases

Kinase TargetResidence Time (τ) in minutes
pCDK2/cyclin A125
pCDK9/cyclin T40
pCDK2/cyclin E7.6
pCDK1/cyclin B1.7
pCDK4/cyclin D< 1
pCDK6/cyclin D< 1
Aurora A< 1
FGFR1< 1

This data highlights the kinetic selectivity of this compound for CDK2 and CDK9.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the cross-reactivity of kinase inhibitors like this compound.

KINOMEscan™ Competition Binding Assay

This assay measures the binding of a test compound to a panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate a binding affinity (Kd).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the association (kon) and dissociation (koff) rates of an inhibitor, from which the equilibrium dissociation constant (Kd) and residence time (τ = 1/koff) can be calculated.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.

Methodology:

  • Surface Preparation & Ligand Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface by injecting a mixture of EDC and NHS.

    • Covalently immobilize the recombinant kinase (ligand) onto the sensor surface via amine coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the immobilized kinase to subtract bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the test inhibitor (analyte) in running buffer.

    • Inject the different concentrations of the analyte over the ligand and reference surfaces for a defined association phase.

    • Inject running buffer alone to monitor the dissociation phase.

  • Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the kinase surface.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Aurora A Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare serial dilutions of this compound in Kinase Assay Buffer with a constant final DMSO concentration.

    • Prepare a solution of purified recombinant Aurora A kinase in Kinase Assay Buffer.

    • Prepare a mixture of the kinase substrate (e.g., Kemptide) and ATP in Kinase Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test inhibitor dilution to the appropriate wells. Add buffer with DMSO for "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

    • Add 5 µL of the substrate/ATP mix to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive and blank controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for kinase inhibitor profiling.

G cluster_cdk CDK Signaling GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb inactivates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry This compound This compound This compound->CyclinD_CDK46 inhibits This compound->CyclinE_CDK2 inhibits

Simplified CDK Signaling Pathway and this compound's Points of Inhibition.

G cluster_aurora_fgfr Off-Target Signaling cluster_aurora Aurora A Signaling cluster_fgfr FGFR1 Signaling AuroraA Aurora A CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly Roniciclib_Aurora This compound Roniciclib_Aurora->AuroraA inhibits FGF FGF FGFR1 FGFR1 FGF->FGFR1 activates RAS_MAPK_Pathway RAS-MAPK Pathway FGFR1->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR1->PI3K_AKT_Pathway CellProliferation Cell Proliferation RAS_MAPK_Pathway->CellProliferation PI3K_AKT_Pathway->CellProliferation Roniciclib_FGFR This compound Roniciclib_FGFR->FGFR1 inhibits

Overview of Aurora A and FGFR1 Signaling Pathways and this compound's Off-Target Inhibition.

G cluster_workflow Kinase Inhibitor Profiling Workflow Start Start: Compound of Interest PrimaryScreen Primary Screen (e.g., KINOMEscan™) Start->PrimaryScreen HitIdentification Hit Identification (Primary & Off-Targets) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assays (IC50 Determination) HitIdentification->DoseResponse KineticAnalysis Kinetic Analysis (e.g., SPR for kon/koff) DoseResponse->KineticAnalysis CellBasedAssays Cell-Based Assays (Target Engagement & Phenotype) KineticAnalysis->CellBasedAssays End End: Selectivity Profile CellBasedAssays->End

General Experimental Workflow for Kinase Inhibitor Profiling.

References

Cell line-specific responses to Roniciclib treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Roniciclib effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAY 1000394) is an orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It targets multiple CDKs that are crucial for cell cycle progression and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9.[1][3] By inhibiting these kinases, this compound disrupts cell cycle checkpoints, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3]

Q2: In which phases of the cell cycle does this compound induce arrest?

The specific phase of cell cycle arrest can be cell line-dependent. For instance, in anaplastic and medullary thyroid cancer cell lines, this compound has been shown to cause a significant accumulation of cells in the G2/M phase. In other cell lines, such as HeLa cervical cancer cells, treatment leads to a reduction in the G1 population and an increase in the sub-G1 population, which is indicative of apoptosis.[1]

Q3: How potent is this compound against various cancer cell lines?

This compound has demonstrated broad and potent anti-proliferative activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[4] In a panel of 25 different human cancer cell lines, the mean IC50 value was 16 nM. For larger panels of lung and breast cancer cell lines, the mean IC50 values were 39 nM and 37 nM, respectively.[1]

Q4: My cell line appears to be less sensitive to this compound than expected. What are the potential reasons?

While this compound has shown broad efficacy, variations in sensitivity can occur.[1] Potential mechanisms for reduced sensitivity, often shared with other CDK inhibitors, include:

  • Loss or mutation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDKs, and its absence can uncouple the cell cycle from CDK4/6 control.[5][6]

  • Upregulation of specific cyclins or CDKs: Increased levels of Cyclin E1/E2 or CDK2 can provide a bypass mechanism to overcome CDK4/6 inhibition.[5] Amplification of CDK4 or CDK6 has also been implicated in resistance.[5]

  • Activation of alternative signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation independently of CDK4/6.[5]

Q5: How does this compound induce apoptosis?

This compound induces apoptosis through the activation of caspases. Studies in medullary and anaplastic thyroid cancer cell lines have demonstrated that this compound treatment leads to a significant increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[7][8] This is often observed alongside an increase in the sub-G1 cell population in cell cycle analysis.[1]

Data Presentation

This compound In Vitro Activity
Target/Cell Line PanelAssay TypeIC50 (nM)
Biochemical Assays
CDK1/cyclin BKinase Assay7
CDK2/cyclin EKinase Assay9
CDK4/cyclin D1Kinase Assay11
CDK9/cyclin T1Kinase Assay5
CDK7/cyclin H/MAT1Kinase Assay25
Cell-Based Assays
Panel of 25 Human Cancer Cell LinesProliferation AssayMean: 16 (Range: 8 - 33)
Panel of 40 Human Lung Cancer Cell LinesProliferation AssayMean: 39 (Range: 9 - 79)
Panel of 24 Human Breast Cancer Cell LinesProliferation AssayMean: 37 (Range: 6 - 84)

Data compiled from multiple sources.[1][2]

Signaling Pathways and Experimental Workflows

Roniciclib_Mechanism_of_Action cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound CDK1_2 CDK1, CDK2 This compound->CDK1_2 inhibits CDK4_6 CDK4, CDK6 This compound->CDK4_6 inhibits CDK7_9 CDK7, CDK9 This compound->CDK7_9 inhibits CellCycle Cell Cycle Progression (G1/S & G2/M Transitions) CDK1_2->CellCycle CDK4_6->CellCycle Transcription Transcription CDK7_9->Transcription Arrest Cell Cycle Arrest CellCycle->Arrest Transcription->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound as a pan-CDK inhibitor.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate for 2-4 hours D->E F Add solubilization buffer (for MTT) E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Experimental workflow for a cell viability assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assays - Uneven cell seeding- Edge effects in the 96-well plate- Inconsistent drug dilution- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Prepare a master mix for each drug concentration.
No significant cell death observed - Cell line is resistant- Insufficient drug concentration or incubation time- Apoptosis is not the primary outcome- Check for Rb expression and status of bypass pathways (e.g., PI3K/AKT).- Perform a dose-response and time-course experiment.- Assess for cell cycle arrest or senescence.
Weak or no signal in Western blot for p-Rb - Ineffective cell lysis- Phosphatase activity- Low protein concentration- Use a lysis buffer containing phosphatase inhibitors.- Keep samples on ice at all times.- Perform a protein quantification assay (e.g., BCA) before loading.
Unexpected cell cycle arrest phase - Cell line-specific differences- Off-target effects at high concentrations- Confirm findings in a second cell line if possible.- Titrate this compound concentration to the lowest effective dose.

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for CDK Pathway Proteins
  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin D1, anti-p27) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.[9][10][11]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Following treatment with this compound, harvest the cells (including supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry immediately after incubation.

  • Analysis: Quantify the populations of live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[12]

References

Impact of Roniciclib on normal cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the impact of Roniciclib (B612086) on normal cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of multiple CDKs, preventing the phosphorylation of their target substrates. This disruption of CDK activity leads to cell cycle arrest and an inhibition of cell proliferation.[2][4]

Q2: Which specific Cyclin-Dependent Kinases (CDKs) does this compound target?

A2: this compound is a "pan-CDK" inhibitor, meaning it targets a broad range of CDKs. It potently inhibits both cell-cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK7, CDK9) with IC50 values in the low nanomolar range.[1][5][6] This broad activity is distinct from more selective CDK4/6 inhibitors like Palbociclib or Ribociclib.[4][7]

Q3: How does this compound affect the cell cycle?

A3: By inhibiting key CDKs, this compound blocks cell cycle progression at multiple checkpoints. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, which is necessary for the transition from the G1 phase to the S phase.[3][4] Additionally, inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[2][3] Preclinical studies have shown that this compound treatment can cause a significant accumulation of cells in the G2/M phase.[6][8]

Q4: What is the known impact of this compound on the proliferation of normal, non-cancerous cells?

A4: As a pan-CDK inhibitor, this compound's mechanism is not specific to cancer cells and will affect any rapidly dividing normal cell. The cell cycle machinery is highly conserved, so inhibiting essential CDKs will arrest proliferation in normal cells as well. This is the basis for some of the toxicities observed in clinical trials, such as effects on the gastrointestinal tract and the lymphohematopoietic system, which are tissues with high rates of cell turnover.[9] However, some CDK4/6 inhibitors have been shown to protect normal hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage by inducing a temporary and reversible cell cycle arrest, a concept that could potentially apply to this compound.[10][11]

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a potent CDK inhibitor, like many kinase inhibitors, it may have off-target effects. Preclinical data shows it can repress the activity of non-CDK kinases such as Aurora A at IC50 values ≤ 50 nM.[6] Off-target activities can lead to both desired synergistic anti-tumor effects and undesired toxicities.[12] Researchers should consider that unexpected phenotypes in experimental models could be a result of these off-target interactions.[13][14]

Q6: What common toxicities have been observed in clinical trials with this compound, and how do they relate to its effect on normal cells?

A6: Phase I and II clinical trials have reported several common treatment-emergent adverse events (TEAEs). The most frequently reported issues include nausea, fatigue, diarrhea, and vomiting.[9] Grade 3 or 4 toxicities have included neutropenia (a decrease in a type of white blood cell).[9] These toxicities are consistent with the inhibition of proliferation in normal, rapidly dividing cells in the gastrointestinal tract and bone marrow.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Key CDKs
Target KinaseIC50 (nM)
CDK1/cyclin B7[1]
CDK2/cyclin E9[1]
CDK4/cyclin D111[1]
CDK9/cyclin T15[1]
CDK7/cyclin H/MAT125[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Most Common this compound-Related Adverse Events (Any Grade) in Clinical Trials (3 days on/4 days off schedule)
Adverse EventFrequency (%)
Nausea76.6%[9]
Fatigue65.8%[9]
Diarrhea63.1%[9]
Vomiting57.7%[9]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Direct Cell Counting

This protocol is used to quantify the effect of this compound on the proliferation of normal cell lines.

Principle: Directly counting viable cells over time provides a direct measure of cell proliferation and cytotoxicity. Trypan blue staining is used to differentiate between viable (unstained) and non-viable (blue) cells.

Materials:

  • Normal cell line of interest (e.g., human fibroblasts, hTERT-RPE-1)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2 x 10^4 cells/well). Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72, 96 hours).

  • Cell Counting:

    • At each time point, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (clear) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Plot cell number versus time for each concentration. The percentage of growth inhibition can be calculated relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Materials:

  • Treated and control cells from Protocol 1

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) at the desired time point after this compound treatment. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a PI/RNase staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.

Visualizations

Roniciclib_Mechanism cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK4_6 CDK4/6- Cyclin D Rb pRb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Progression E2F->S_Phase_Genes activates CDK2_A CDK2- Cyclin A M_Phase_Progression Mitosis CDK2_A->M_Phase_Progression CDK1_B CDK1- Cyclin B CDK1_B->M_Phase_Progression This compound This compound This compound->CDK4_6 This compound->CDK2_A This compound->CDK1_B CDK2_E CDK2- Cyclin E This compound->CDK2_E CDK2_E->S_Phase_Genes

Caption: this compound inhibits multiple CDKs to arrest the cell cycle.

Proliferation_Workflow start Start: Seed Normal Cells in Multi-Well Plate adhere Allow Cells to Adhere (24 hours) start->adhere treat Treat with this compound (Multiple Concentrations + Vehicle) adhere->treat incubate Incubate for Desired Time Points (e.g., 24, 48, 72h) treat->incubate harvest Harvest Cells (Trypsinization) incubate->harvest count Count Viable Cells (e.g., Hemocytometer) harvest->count analyze Analyze Data: Plot Growth Curves & Calculate % Inhibition count->analyze

Caption: Workflow for assessing this compound's effect on cell proliferation.

Troubleshooting_Guide cluster_checks Troubleshooting Steps issue Issue: Unexpected Cell Viability Results (e.g., Higher IC50 than expected) cause1 Possible Cause 1: Drug Inactivity issue->cause1 cause2 Possible Cause 2: Cell Line Resistance issue->cause2 cause3 Possible Cause 3: Assay Interference issue->cause3 sol1 Action: - Check drug storage & age. - Prepare fresh dilutions. - Confirm stock concentration. cause1->sol1 sol2 Action: - Verify Rb protein expression (Rb-negative cells are resistant). - Check for high drug efflux pump activity. cause2->sol2 sol3 Action: - If using metabolic assays (MTT, XTT), confirm with direct cell counting. - CDK inhibitors can increase cell size, affecting metabolic readouts. cause3->sol3

Caption: Troubleshooting unexpected results in cell viability assays.

References

Roniciclib Drug-Drug Interaction (DDI) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions with Roniciclib (B612086). Please note that the clinical development of this compound was discontinued, and therefore, comprehensive drug-drug interaction data is limited. The information provided herein is based on available clinical trial information and established principles of drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

Based on the design of clinical trial NCT02457351, which investigated the effects of the strong CYP3A4 inhibitor itraconazole (B105839) on this compound pharmacokinetics, it is strongly suggested that this compound is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This is a common metabolic pathway for many small molecule kinase inhibitors.

Q2: What are the anticipated effects of co-administering CYP3A4 inhibitors with this compound?

Co-administration of strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir) is expected to increase the plasma concentration of this compound. This could potentially lead to an increased risk of adverse events. A clinical study (NCT02457351) was designed to specifically evaluate the impact of itraconazole on this compound's pharmacokinetics, underscoring the importance of this potential interaction.[1]

Q3: What are the anticipated effects of co-administering CYP3A4 inducers with this compound?

Co-administration of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) is expected to decrease the plasma concentration of this compound. This could lead to reduced efficacy of the drug. While specific studies with inducers and this compound are not publicly available, this is a well-established principle for drugs metabolized by CYP3A4.

Q4: Were any drug-drug interactions observed in clinical trials of this compound with chemotherapy?

In a Phase Ib/II study, this compound was co-administered with carboplatin-etoposide or cisplatin-etoposide. The study reported a 30-40% reduction in this compound exposure when given with these chemotherapy regimens. Conversely, this compound administration had no effect on the pharmacokinetics of etoposide (B1684455) or platinum agents.[2][3]

Q5: Why was the clinical development of this compound discontinued?

The development of this compound was terminated due to an unfavorable risk-benefit profile observed in a Phase II study in patients with extensive-disease small cell lung cancer.[2][3][4]

Troubleshooting Guides

Issue: Unexpectedly high toxicity is observed in an in-vivo experiment with this compound.

  • Review Co-administered Compounds: Check if any co-administered drugs or even dietary supplements are known inhibitors of CYP3A4.

  • Hypothesize Interaction: An unexpected increase in toxicity may be due to a higher than anticipated plasma concentration of this compound resulting from metabolic inhibition.

  • Experimental Verification:

    • Conduct a pharmacokinetic study to measure this compound plasma levels with and without the suspected interacting agent.

    • Perform an in-vitro experiment using human liver microsomes to confirm the inhibitory effect of the co-administered compound on this compound metabolism.

Issue: Reduced efficacy of this compound is observed in a preclinical model.

  • Review Co-administered Compounds: Determine if any co-administered substances are known inducers of CYP3A4.

  • Hypothesize Interaction: Reduced efficacy could be a consequence of lower than expected this compound plasma concentrations due to induced metabolism.

  • Experimental Verification:

    • Measure this compound plasma concentrations in the presence and absence of the suspected inducing agent.

    • Conduct an in-vitro study with hepatocytes to assess the potential of the co-administered agent to induce CYP3A4 expression.

Data on Potential Drug-Drug Interactions

Interacting Agent ClassExample AgentsPredicted Effect on this compoundRecommendation for Preclinical Studies
Strong CYP3A4 Inhibitors Itraconazole, Ketoconazole, RitonavirIncreased plasma concentration and potential for increased toxicity.Avoid co-administration. If necessary, consider a dose reduction of this compound and monitor for toxicity.
Moderate CYP3A4 Inhibitors Diltiazem, ErythromycinModerate increase in plasma concentration.Use with caution. Monitor for increased this compound-related adverse effects.
Strong CYP3A4 Inducers Rifampin, Carbamazepine, PhenytoinDecreased plasma concentration and potential for reduced efficacy.Avoid co-administration. If unavoidable, a significant dose increase of this compound may be needed.
Chemotherapy Agents Carboplatin, Cisplatin, EtoposideDecreased this compound exposure.[2][3]Be aware of the potential for reduced this compound activity when co-administered.

Experimental Protocols

Protocol: In-vitro Assessment of CYP3A4 Inhibition on this compound Metabolism

Objective: To determine if a test compound inhibits the CYP3A4-mediated metabolism of this compound.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Test compound

  • NADPH regenerating system

  • Control CYP3A4 inhibitor (e.g., Ketoconazole)

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • LC-MS/MS for analysis

Methodology:

  • Preparation: Prepare stock solutions of this compound, the test compound, and the control inhibitor.

  • Incubation Setup: In separate tubes, pre-incubate HLM with the incubation buffer and either the test compound (at various concentrations), the control inhibitor, or vehicle control for a short period at 37°C.

  • Initiate Reaction: Add this compound to each tube to start the metabolic reaction.

  • Start Metabolism: Add the NADPH regenerating system to initiate the enzymatic reaction.

  • Time Points: Incubate at 37°C and collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of this compound metabolism in the presence and absence of the test compound and control inhibitor to determine the extent of inhibition.

Visualizations

Roniciclib_Metabolism_Pathway This compound This compound (Oral Administration) Absorbed_this compound Absorbed this compound (Systemic Circulation) This compound->Absorbed_this compound Absorption Liver Liver Absorbed_this compound->Liver Excretion Excretion (Bile/Feces, Urine) Absorbed_this compound->Excretion Renal Clearance (minor) Metabolites Oxidative Metabolites Liver->Metabolites Metabolism Metabolites->Excretion CYP3A4 CYP3A4 Inhibitors CYP3A4 Inhibitors (e.g., Itraconazole) Inhibitors->CYP3A4 Inhibit Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induce

Caption: Proposed metabolic pathway of this compound via CYP3A4.

DDI_Study_Workflow cluster_groupA Group A (Control) cluster_groupB Group B (Test) A1 Administer this compound A2 Collect Plasma Samples (Time points: 0, 1, 2, 4, 8, 24h) A1->A2 A3 Analyze this compound Concentration (LC-MS/MS) A2->A3 Compare Compare Pharmacokinetic Parameters (AUC, Cmax, T1/2) A3->Compare B1 Administer Potential Interacting Drug B2 Administer this compound B1->B2 B3 Collect Plasma Samples (Same time points) B2->B3 B4 Analyze this compound Concentration (LC-MS/MS) B3->B4 B4->Compare

References

Technical Support Center: Enhancing Roniciclib Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roniciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming common challenges that can lead to suboptimal oral bioavailability of this compound.

Issue 1: Low Oral Bioavailability Observed in Preclinical Models

Question: My initial in vivo pharmacokinetic (PK) studies with this compound in rodents show an oral bioavailability significantly lower than the reported ~50%. What are the potential causes and how can I troubleshoot this?

Answer: Low oral bioavailability of this compound can stem from several factors, primarily poor aqueous solubility, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp). A systematic approach is necessary to identify the root cause.

Experimental Workflow for Troubleshooting Low Bioavailability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Limiting Factors cluster_3 Mitigation Strategies start Low Oral Bioavailability of this compound (<50%) solubility Assess Aqueous Solubility (pH 1.2, 6.8) start->solubility permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) start->permeability metabolism Evaluate Metabolic Stability (Liver Microsomes/S9 Fractions) start->metabolism is_solubility_low Poor Solubility? solubility->is_solubility_low is_permeability_low Low Permeability? permeability->is_permeability_low is_metabolism_high High First-Pass Metabolism? metabolism->is_metabolism_high formulation Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanoparticle Engineering is_solubility_low->formulation Yes permeability_enhancers Co-administer with Permeation Enhancers is_permeability_low->permeability_enhancers Yes inhibitors Co-administer with CYP3A4/P-gp Inhibitors (e.g., Bioenhancers) is_metabolism_high->inhibitors Yes

Caption: Troubleshooting workflow for low this compound bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: this compound has been reported to have an intermediate oral bioavailability of approximately 50% in preclinical studies.[1] It is readily absorbed after oral administration, with a median time to maximum plasma concentration (tmax) of about 1 hour for both liquid and tablet formulations.[1]

Q2: What are the primary metabolic pathways for this compound and how do they impact bioavailability?

A2: While specific data on this compound's metabolism is limited in the provided search results, it is known to be a substrate for cytochrome P450 (CYP) enzymes, which are a major contributor to the metabolism of many kinase inhibitors.[2] Extensive metabolism by CYP enzymes in the gut wall and liver (first-pass metabolism) can significantly reduce the amount of active drug reaching systemic circulation, thereby lowering bioavailability. CYP3A4 is a key enzyme in the metabolism of numerous kinase inhibitors.[2][3]

Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: While direct evidence for this compound being a P-gp substrate was not found in the search results, many kinase inhibitors are known substrates of P-gp.[4][5] P-glycoprotein is an efflux transporter present in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing their net absorption and oral bioavailability.[5]

Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?

A4: Several advanced formulation strategies can be explored to overcome the challenges of poor solubility and first-pass metabolism. Although specific studies on this compound formulations are not available, the following general approaches are highly relevant:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can enhance its aqueous solubility and dissolution rate.[6][7][8]

  • Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs like this compound by enhancing their solubilization in the gastrointestinal tract and potentially promoting lymphatic uptake, which can bypass first-pass metabolism.[9]

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.[10][11]

Q5: Can co-administration of other agents improve this compound's bioavailability?

A5: Yes, co-administration with certain agents, often referred to as "bioenhancers," can improve bioavailability.[12][13] These agents typically work by inhibiting metabolic enzymes or efflux transporters. For instance, natural compounds like piperine (B192125) have been shown to inhibit CYP3A4 and P-gp, leading to increased bioavailability of co-administered drugs.[14][15] While not specifically tested with this compound, this approach holds theoretical promise.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Formulations

Formulationtmax (median)
Liquid~1 hour
Tablet~1 hour

Data from a Phase I dose-escalation study.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Metabolic Stability

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate this compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the permeability assessment, add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability).

  • Simultaneously, in a separate set of wells, add this compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • To assess P-gp substrate potential, conduct the permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.

Signaling Pathway Diagram

CDK Inhibition by this compound and its Effect on the Cell Cycle

G cluster_0 Cell Cycle Regulation cluster_1 Drug Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes This compound This compound This compound->CDK46 inhibits

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

References

Validation & Comparative

Mechanism of Action: A Tale of Two Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Roniciclib and Palbociclib (B1678290) in Breast Cancer Cells

Introduction

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Among these, cyclin-dependent kinases (CDKs) play a pivotal role. Palbociclib (Ibrance®), a first-in-class selective inhibitor of CDK4 and CDK6, has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] this compound (BAY 1000394), in contrast, is a pan-CDK inhibitor with activity against multiple CDKs, including those involved in both cell cycle control and transcription.[2][3] This guide provides an objective comparison of this compound and Palbociclib, focusing on their mechanisms of action, efficacy in breast cancer cell lines, and the experimental protocols used to evaluate them.

Both this compound and Palbociclib function by interrupting the cell cycle, but they do so with different levels of specificity.

Palbociclib: The Selective CDK4/6 Inhibitor

Palbociclib is a highly selective, orally administered inhibitor of CDK4 and CDK6.[4][5] In HR+ breast cancer, the binding of estrogen to its receptor stimulates the expression of Cyclin D.[5] Cyclin D then forms a complex with CDK4 and CDK6. This active complex phosphorylates the retinoblastoma protein (Rb).[1][5][6] Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[4][6] By selectively inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and arresting the cell cycle in the G1 phase.[5][6][7] This action is primarily cytostatic, meaning it stops cell proliferation rather than directly causing cell death.[8][9] The efficacy of Palbociclib is dependent on the presence of a functional Rb protein.[4][10]

This compound: The Pan-CDK Inhibitor

This compound takes a broader approach by inhibiting multiple cyclin-dependent kinases. It shows potent activity against cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9) with IC50 values in the low nanomolar range.[2][11] Its inhibition of CDK1/2/4 leads to a more comprehensive cell cycle arrest at various checkpoints, not just the G1/S transition.[11] Furthermore, by inhibiting transcriptional CDKs like CDK9, this compound can suppress the expression of key anti-apoptotic proteins, leading to the induction of apoptosis (programmed cell death).[12][13] This gives this compound a cytotoxic potential that is less pronounced with the more targeted Palbociclib.

CDK_Inhibitor_Pathway Mechanism of Action: this compound vs. Palbociclib cluster_extracellular Extracellular Signals cluster_pathway Cell Cycle Progression Pathway cluster_inhibitors Inhibitors Growth Factors Growth Factors CyclinD CyclinD CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CyclinE CyclinE CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_G2_M_Transition S-G2-M Progression CDK2->S_G2_M_Transition Promotes CyclinA CyclinA CDK1 CDK1 CyclinA->CDK1 Binds & Activates CDK1->S_G2_M_Transition Promotes E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Transition (DNA Synthesis) E2F->G1_S_Transition Activates Transcription G1_S_Transition->CyclinE S_G2_M_Transition->CyclinA Palbociclib Palbociclib This compound This compound This compound->CDK46 This compound->CDK2 This compound->CDK1 Pan-Inhibition Experimental_Workflow General Workflow for In Vitro Drug Comparison Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Treatment 3. Treat with this compound & Palbociclib (Dose-Response) Seeding->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Assay_Decision Select Assay Incubation->Assay_Decision Viability Cell Viability (MTT Assay) Assay_Decision->Viability IC50 Cell_Cycle Cell Cycle (Flow Cytometry) Assay_Decision->Cell_Cycle Proliferation Apoptosis Apoptosis (Flow Cytometry) Assay_Decision->Apoptosis Cell Death Data_Acquisition 5. Data Acquisition Viability->Data_Acquisition Cell_Cycle->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis 6. Data Analysis Data_Acquisition->Data_Analysis IC50 Calculate IC50 Data_Analysis->IC50 Cycle_Dist Quantify Cell Cycle Phases Data_Analysis->Cycle_Dist Apoptotic_Pop Quantify Apoptotic Cells Data_Analysis->Apoptotic_Pop Comparison 7. Comparative Analysis IC50->Comparison Cycle_Dist->Comparison Apoptotic_Pop->Comparison End End Comparison->End Logical_Comparison Logical Comparison: this compound vs. Palbociclib cluster_palbo Palbociclib cluster_roni This compound P_Target Target: Selective CDK4/6 P_MoA Mechanism: Prevent Rb Phosphorylation P_Effect Primary Effect: Cytostatic (G1 Arrest) P_Outcome Cellular Outcome: Inhibition of Proliferation P_Clinical Clinical Status: FDA Approved for HR+/HER2- BC R_Target Target: Pan-CDK (1, 2, 4, 7, 9) R_MoA Mechanism: Broad Cell Cycle & Transcription Inhibition R_Target->R_MoA R_Effect Primary Effect: Cytotoxic R_MoA->R_Effect R_Outcome Cellular Outcome: Apoptosis & Proliferation Inhibition R_Effect->R_Outcome R_Clinical Clinical Status: Phase I/II Clinical Trials R_Outcome->R_Clinical

References

Comparative analysis of pan-CDK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pan-CDK Inhibitors for Cancer Research

This guide provides a comprehensive and objective comparison of prominent pan-cyclin-dependent kinase (CDK) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance supported by experimental data.

Introduction to Pan-CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pan-CDK inhibitors are small molecules that target multiple CDKs, aiming to halt the cell cycle and induce apoptosis in cancer cells.[2] This broad-spectrum approach contrasts with more selective inhibitors, such as those targeting only CDK4/6, and may offer advantages in overcoming resistance and treating a wider range of malignancies. However, this broader activity can also lead to increased toxicity.[2] This guide focuses on a comparative analysis of several well-characterized pan-CDK inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), Dinaciclib, and AT7519.

Mechanism of Action of Pan-CDK Inhibitors

Pan-CDK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various CDKs.[1] This prevents the phosphorylation of key substrates required for cell cycle progression and transcription. By inhibiting cell cycle-related CDKs (e.g., CDK1, CDK2, CDK4, CDK6), these compounds can induce cell cycle arrest at different checkpoints, primarily G1/S and G2/M.[2] Furthermore, inhibition of transcriptional CDKs (e.g., CDK7, CDK9) disrupts the expression of essential genes, including anti-apoptotic proteins like Mcl-1, leading to apoptosis.[2][3]

Data Presentation

Biochemical Inhibitory Activity of Pan-CDK Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Flavopiridol, Roscovitine, Dinaciclib, and AT7519 against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.

KinaseFlavopiridol IC50 (nM)Roscovitine IC50 (µM)Dinaciclib IC50 (nM)AT7519 IC50 (nM)
CDK1 30[2]0.65[4]3[5]210[6]
CDK2 170[2]0.7[7]1[5]47[6]
CDK4 100[2]>100[4]100[5]100[6]
CDK5 -0.2[7]1[5]-
CDK6 60[2]>100[4]60[5]170[6]
CDK7 300[2]0.46[4]--
CDK9 10[2]0.6[4]4[5]<10[6]
Cellular Antiproliferative Activity of Pan-CDK Inhibitors

The following table presents a selection of reported IC50 or GI50 values for the pan-CDK inhibitors across various human cancer cell lines, demonstrating their antiproliferative effects.

InhibitorCell LineCancer TypeIC50/GI50 (nM)
Flavopiridol A2780Ovarian Carcinoma71[8]
A549Lung Carcinoma140[8]
KKU-055Cholangiocarcinoma40.1[9]
KKU-100Cholangiocarcinoma91.9[9]
Roscovitine CEMLeukemia3250[7]
CH1Ovarian Carcinoma-[7]
Average (various)-~15000[4]
Dinaciclib NT2/D1Testicular Cancer800[10]
NCCITTesticular Cancer3700[10]
Ca9-22Oral Squamous Cell Carcinoma12.5-25 (effective conc.)[11]
AT7519 HCT116Colon Carcinoma54[12]
HT29Colon Carcinoma170[12]
A2780Ovarian Carcinoma350[12]
A549Lung Carcinoma380[12]
MM.1SMultiple Myeloma500[13]

Note: These values were not necessarily generated in head-to-head experiments, and experimental conditions may have varied between studies. The effective concentration for Dinaciclib in OSCC cells represents the range where significant antiproliferative and pro-apoptotic effects were observed.

Mandatory Visualization

CDK_Pathway Simplified Cell Cycle Regulation by CDKs and Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates CDK46->pRb Releases E2F E2F pRb->E2F Inhibits G1_S_Genes S-Phase Gene Transcription E2F->G1_S_Genes Activates CyclinE Cyclin E G1_S_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E Activates CDK2_E->pRb Phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication Promotes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activates CDK2_A->DNA_Replication Promotes CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Promotes Pan_CDK_Inhibitor Pan-CDK Inhibitor Pan_CDK_Inhibitor->CDK46 Pan_CDK_Inhibitor->CDK2_E Pan_CDK_Inhibitor->CDK1

Caption: Pan-CDK inhibitors block multiple CDKs, leading to cell cycle arrest at various phases.

Experimental_Workflow Experimental Workflow for Cell Viability (MTT) Assay start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate overnight to allow cell attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of pan-CDK inhibitor incubate1->treat_cells incubate2 Incubate for a defined period (e.g., 72 hours) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

References

Roniciclib Demonstrates Efficacy in Cisplatin-Resistant Models Through Pan-CDK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – Preclinical evidence indicates that roniciclib (B612086) (BAY 1000394), a potent oral pan-cyclin-dependent kinase (CDK) inhibitor, shows significant antitumor activity in models of cisplatin-resistant cancers. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, this compound presents a promising strategy to overcome mechanisms of resistance to platinum-based chemotherapies. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data.

This compound: A Pan-CDK Inhibitor with Broad Antitumor Activity

This compound is a small molecule inhibitor targeting a wide range of cyclin-dependent kinases. It has demonstrated potent, low nanomolar inhibitory activity against cell cycle CDKs (CDK1, CDK2, CDK3, CDK4) and transcriptional CDKs (CDK7, CDK9)[1][2][3][4]. This broad-spectrum inhibition leads to cell cycle arrest and induction of apoptosis in a variety of cancer cell lines[2][4].

Comparative Efficacy in Preclinical Models

While direct comparative data of this compound in isogenic cisplatin-sensitive and -resistant cell lines is not extensively published, its efficacy in combination with cisplatin (B142131) in chemotherapy-resistant models has been demonstrated.

In Vitro Activity

This compound exhibits potent antiproliferative activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range. This efficacy is observed in cell lines with diverse genetic backgrounds, suggesting a wide therapeutic window[2].

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK TargetIC50 (nmol/L)
CDK1/cyclin B7
CDK2/cyclin E9
CDK4/cyclin D11
CDK7/cyclin H/MAT125
CDK9/cyclin T15
Source:[2][3]
In Vivo Efficacy in a Chemotherapy-Resistant Model

In a xenograft model using the NCI-H82 small cell lung cancer (SCLC) cell line, a model known for its resistance to standard therapies, the combination of this compound and cisplatin resulted in significant tumor growth inhibition and even regression[1][2][3].

Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in the NCI-H82 SCLC Xenograft Model

Treatment GroupDoseT/C Value
This compound + Cisplatin1.0 mg/kg this compound0.01
This compound + Cisplatin1.5 mg/kg this compound-0.02 (Tumor Regression)
T/C Value (Treatment/Control): A value <1 indicates tumor growth inhibition. A negative value indicates tumor regression. Source:[2][3]

Mechanism of Action in Overcoming Cisplatin Resistance

Cisplatin resistance is a multifaceted phenomenon often involving enhanced DNA damage repair, increased drug efflux, and upregulation of anti-apoptotic proteins. This compound's pan-CDK inhibitory profile allows it to counteract these resistance mechanisms through several avenues.

By inhibiting transcriptional CDKs, particularly CDK9, this compound can suppress the transcription of key survival proteins, such as Mcl-1, which are often overexpressed in chemoresistant tumors and contribute to the evasion of apoptosis[4]. Inhibition of CDK9 leads to reduced phosphorylation of RNA polymerase II, thereby halting the transcription of these critical survival genes.

Roniciclib_MoA_Cisplatin_Resistance cluster_0 Cisplatin Action & Resistance cluster_1 This compound Action Cisplatin Cisplatin DNA_Damage DNA Damage (Intra/Interstrand Crosslinks) Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DDR Enhanced DNA Damage Repair (DDR) DNA_Damage->DDR Resistance Cisplatin Resistance DDR->Resistance Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Mcl-1) Anti_Apoptotic->Resistance This compound This compound pan_CDK pan-CDK Inhibition (CDK1, 2, 4, 7, 9) This compound->pan_CDK Cell_Cycle_Arrest Cell Cycle Arrest pan_CDK->Cell_Cycle_Arrest Transcriptional_Repression Transcriptional Repression pan_CDK->Transcriptional_Repression CDK9 Inhibition Cell_Cycle_Arrest->Resistance Overcomes Mcl1_down Decreased Mcl-1 Expression Transcriptional_Repression->Mcl1_down Mcl1_down->Apoptosis Sensitizes to

Caption: this compound's mechanism in overcoming cisplatin resistance.

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)
  • Cell Seeding: Cancer cell lines (e.g., NCI-H82) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, cisplatin, or the combination of both for 48-72 hours.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software.

In Vivo Xenograft Study (NCI-H82 Model)
  • Cell Implantation: NCI-H82 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive this compound (e.g., 1.0 or 1.5 mg/kg, orally), cisplatin, or the combination, as well as a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Seed cancer cells in 96-well plates A2 Treat with this compound, Cisplatin, or Combination A1->A2 A3 Incubate for 48-72h A2->A3 A4 Assess cell viability (MTT/CellTiter-Glo) A3->A4 A5 Calculate IC50 values A4->A5 B1 Implant NCI-H82 cells in immunocompromised mice B2 Allow tumor establishment B1->B2 B3 Randomize and treat with This compound +/- Cisplatin B2->B3 B4 Monitor tumor volume and body weight B3->B4 B5 Calculate T/C ratio B4->B5

Caption: General experimental workflow for preclinical evaluation.

Comparison with Other CDK Inhibitors

While this compound is a pan-CDK inhibitor, other CDK inhibitors with narrower specificity, such as the CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), have also been investigated in chemotherapy resistance. Some studies suggest that abemaciclib, which has broader kinase inhibitory activity at higher concentrations, may be effective in palbociclib-resistant breast cancer cell lines. This highlights the potential advantage of broader CDK inhibition in overcoming resistance.

Conclusion

This compound's ability to target multiple CDKs, including those crucial for both cell cycle control and transcription, provides a strong rationale for its use in cisplatin-resistant tumors. Preclinical data, particularly the synergistic effect observed with cisplatin in the NCI-H82 SCLC model, support further investigation of this compound as a therapeutic strategy to overcome platinum resistance in various cancer types. The development of robust predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this therapeutic approach.

References

Roniciclib: A Comparative Analysis of its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, potent pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-tumor activity in preclinical studies. It targets multiple CDKs involved in cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive comparison of this compound's anti-tumor activity with other CDK inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its mechanism and therapeutic potential. Despite its promising preclinical profile, the clinical development of this compound was terminated, and this guide will also delve into the clinical trial data that led to this decision.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-tumor effects by inhibiting a broad spectrum of cyclin-dependent kinases. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. In many cancers, CDKs are dysregulated, leading to uncontrolled cell proliferation. This compound's ability to target multiple CDKs simultaneously distinguishes it from more selective CDK inhibitors.

The primary CDK targets of this compound include:

  • Cell Cycle CDKs: CDK1, CDK2, and CDK4, which are essential for the progression through different phases of the cell cycle.[1][2][3][4]

  • Transcriptional CDKs: CDK7 and CDK9, which are involved in the regulation of gene transcription.[1][2][3][4]

By inhibiting these kinases, this compound induces cell cycle arrest at the G1/S and G2/M transitions and promotes apoptosis (programmed cell death).[4]

Roniciclib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase CDK4/6 Cyclin D G2_Phase G2_Phase S_Phase->G2_Phase CDK2 Cyclin E/A M_Phase M_Phase G2_Phase->M_Phase CDK1 Cyclin B DNA DNA RNA_Polymerase_II RNA_Polymerase_II DNA->RNA_Polymerase_II CDK7/9 mRNA mRNA RNA_Polymerase_II->mRNA This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M CDK1->Cell_Cycle_Arrest_G2M Inhibition Cell_Cycle_Arrest_G1S Cell_Cycle_Arrest_G1S CDK2->Cell_Cycle_Arrest_G1S Inhibition CDK4->Cell_Cycle_Arrest_G1S Inhibition Transcription_Inhibition Transcription_Inhibition CDK7->Transcription_Inhibition Inhibition CDK9->Transcription_Inhibition Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis Cell_Cycle_Arrest_G1S->Apoptosis Transcription_Inhibition->Apoptosis

Figure 1: this compound's Mechanism of Action.

Comparative In Vitro Potency

This compound has demonstrated potent inhibitory activity against its target CDKs in enzymatic assays. A comparison with other CDK inhibitors reveals its broad-spectrum nature.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK6 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)Primary Target Class
This compound 7[2][3]9[2][3]11[2][3]-25[2][3]5[2][3]Pan-CDK
Flavopiridol 301701006030010Pan-CDK
Dinaciclib 31---4Pan-CDK
Palbociclib >10,000>10,0001115--CDK4/6
Ribociclib --1039--CDK4/6
Abemaciclib --210--CDK4/6

Data for Flavopiridol, Dinaciclib, Palbociclib, Ribociclib, and Abemaciclib are compiled from various sources for comparative purposes.

In cellular assays, this compound has shown potent anti-proliferative activity across a wide range of human cancer cell lines, with a mean IC50 of 16 nM.[2] For panels of human lung and breast tumor cell lines, the mean IC50 values were 39 nM and 37 nM, respectively, with no cell lines identified as being poorly sensitive to the agent.[3]

Preclinical In Vivo Anti-Tumor Activity

This compound has demonstrated significant tumor growth inhibition in various xenograft models of human cancers.

Cancer TypeXenograft ModelDosing ScheduleTumor Growth InhibitionReference
Anaplastic Thyroid Cancer 8505C1.7 mg/kg, twice daily, 3 days on/3 days offSignificant tumor growth retardation compared to control.
Medullary Thyroid Cancer TT1.0 mg/kg, orallySignificantly retarded tumor growth.
Neuroblastoma IMR-321.5 mg/kg, once dailySignificant reduction in tumor volume.
Well-differentiated Thyroid Cancer K1 and FTC-1331.0 and 1.3 mg/kg, twice daily, 4 days on/3 days offSignificant repression of tumor growth.
Cervical Cancer HeLa-MaTu2 mg/kgTumor regression.[3]

Clinical Trial Results and Discontinuation

A Phase Ib/II clinical trial (NCT01573338) evaluated this compound in combination with chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) for the first-line treatment of extensive-disease small-cell lung cancer (ED-SCLC).

Key Findings:

  • Maximum Tolerated Dose (MTD): The MTD of this compound was established at 5 mg twice daily on a 3 days on/4 days off schedule in combination with chemotherapy.

  • Efficacy: The overall response rate was 81.4% in the overall population and 86.1% in the pooled this compound 5 mg BID population (all partial responses).

However, a related Phase II study (NCT02161419) revealed an unfavorable risk-benefit profile for this compound in combination with chemotherapy for ED-SCLC, leading to the discontinuation of the trial and the termination of further development of this compound.

Phase II Trial (NCT02161419) Results:

OutcomeThis compound + Chemotherapy (n=70)Placebo + Chemotherapy (n=70)
Median Progression-Free Survival 4.9 months5.5 months
Median Overall Survival 9.7 months10.3 months
Objective Response Rate 60.6%74.6%
Serious Adverse Events 57.1%38.6%

The addition of this compound to standard chemotherapy did not improve efficacy outcomes and was associated with a higher rate of serious adverse events.[4]

Comparison with Selective CDK4/6 Inhibitors

The clinical success of selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in hormone receptor-positive (HR+), HER2-negative breast cancer provides a stark contrast to the trajectory of the pan-CDK inhibitor this compound.

FeatureThis compound (Pan-CDK inhibitor)Palbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors)
Primary Targets CDK1, 2, 4, 7, 9CDK4, CDK6
Mechanism Broad cell cycle and transcriptional inhibitionPrimarily G1 cell cycle arrest
Approved Indications None (Development terminated)HR+/HER2- metastatic breast cancer (in combination with endocrine therapy)
Key Clinical Outcome No improvement in survival in SCLCSignificant improvement in progression-free and, for some, overall survival in breast cancer
Toxicity Profile Higher rate of serious adverse events in combination therapyGenerally manageable, with distinct side effect profiles for each drug (e.g., neutropenia, diarrhea, QT prolongation)

The broader target profile of pan-CDK inhibitors like this compound, while theoretically offering a more comprehensive attack on cancer cell proliferation, may also lead to greater toxicity by affecting normal cellular processes, as suggested by the clinical trial results. In contrast, the more targeted approach of CDK4/6 inhibitors has yielded a more favorable therapeutic window in specific cancer types.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the in vitro anti-proliferative activity of CDK inhibitors.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (cell adherence) Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of CDK inhibitor Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cell viability assay.

  • Cell Seeding: Plate cancer cells in 96-well microplates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., this compound) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK inhibitor in a mouse xenograft model.

Xenograft_Study_Workflow Start Start Cell_Implantation Implant human cancer cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer CDK inhibitor or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Analysis Excise tumors for weight and biomarker analysis Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for an in vivo xenograft study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the CDK inhibitor (e.g., this compound) orally or via another appropriate route at the desired dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predefined treatment period.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).

Conclusion

This compound is a potent pan-CDK inhibitor with demonstrated anti-tumor activity in a broad range of preclinical models. Its mechanism of action, targeting both cell cycle and transcriptional CDKs, offered a compelling rationale for its development. However, clinical trials in combination with chemotherapy for small-cell lung cancer did not show an improvement in efficacy and revealed a challenging safety profile, ultimately leading to the termination of its development.

The comparison with selective CDK4/6 inhibitors highlights a key lesson in modern oncology drug development: while broad-spectrum inhibition can be potent, the therapeutic window may be narrow. The success of more targeted agents underscores the importance of identifying specific cancer dependencies and developing drugs with high selectivity to maximize efficacy while minimizing toxicity. The data and experimental context provided in this guide offer valuable insights for researchers in the field of oncology and drug development, informing the design and evaluation of future anti-cancer therapeutics.

References

Roniciclib's Kinetic Selectivity for CDKs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Roniciclib (also known as BAY 1000394) is a potent pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant efficacy in preclinical cancer models.[1][2] A key characteristic that distinguishes this compound is its kinetic selectivity, particularly for CDK2 and CDK9. This guide provides a comparative analysis of this compound's kinetic selectivity against other CDK inhibitors, supported by experimental data and detailed methodologies.

Kinetic Selectivity Profile of this compound

This compound's inhibitory activity extends across several members of the CDK family, including CDK1, CDK2, CDK4, and the transcriptional kinases CDK7 and CDK9, with IC50 values in the nanomolar range.[3][4] However, its therapeutic efficacy is thought to be significantly influenced by its kinetic binding properties, specifically its residence time on its targets.[1][2]

Kinetic selectivity refers to the durability of the drug-target interaction, which is often quantified by the residence time (1/k_off). A longer residence time indicates a slower dissociation of the inhibitor from the kinase, leading to a more sustained inhibitory effect within the cell.[1][2]

This compound exhibits a pronounced kinetic selectivity for CDK2 and CDK9, displaying significantly longer residence times on these two kinases compared to other CDKs.[1][2] This prolonged engagement with CDK2 and CDK9 is believed to contribute to its sustained antitumor effects by durably inhibiting cell cycle progression and transcription.[1][2]

Comparative Kinetic Data

The following table summarizes the available kinetic data for this compound and other notable CDK inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget CDKResidence Time (τ, min)IC50 (nM)
This compound pCDK2/cyclin A 125 [3]9 [5]
CDK9/cyclin T1 Prolonged [1][2]5 [5]
CDK1/cyclin BTransient (<5)[3]7[5]
CDK4/cyclin D1Transient (<5)[3]11[5]
CDK7/cyclin H/MAT1-25[5]
R547 pCDK2/cyclin A58[3]-
ZK 304709 pCDK2/cyclin A<5[3]-
Dinaciclib CDK1-3[6]
CDK2-1[6]
CDK5-1[6]
CDK9-4[6]
Alvocidib (Flavopiridol) CDK1-~40
CDK2-~40
CDK4-~40
CDK9-~40
Ribociclib (B560063) CDK4/cyclin D1-10[7]
CDK6/cyclin D3-39[7]

Experimental Protocols

The determination of kinetic parameters such as residence time is crucial for understanding the dynamic interaction between an inhibitor and its target kinase. The following are generalized protocols for key experiments used to assess the kinetic selectivity of CDK inhibitors.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an analyte (inhibitor) and a ligand (kinase) immobilized on a sensor surface.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and residence time (1/k_off) of an inhibitor for a specific CDK.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

  • Purified, active CDK/cyclin complexes

  • Test inhibitor compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified CDK/cyclin complex over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in running buffer.

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding in real-time as an increase in resonance units (RU). This is the association phase.

  • Dissociation:

    • After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the inhibitor from the kinase. This is observed as a decrease in RU over time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on and k_off values.

    • The residence time (τ) is calculated as the reciprocal of the dissociation rate constant (1/k_off).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Biochemical kinase assays are used to determine the potency of an inhibitor by measuring its effect on the enzymatic activity of the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of CDK enzymes.

Materials:

  • Purified, active CDK/cyclin complexes

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Test inhibitor compounds

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and diluted inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a defined period, ensuring the reaction remains in the linear range.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process where remaining ATP is depleted, and then the generated ADP is converted to ATP, which is used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant CDK signaling pathways and a typical experimental workflow for determining kinetic selectivity.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation cluster_cdks CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition RNAPII RNA Polymerase II Gene Gene Transcription RNAPII->Gene CDK2 CDK2/Cyclin E/A CDK2->G1 Phosphorylates Rb Promotes S-phase entry CDK9 CDK9/Cyclin T CDK9->RNAPII Phosphorylates RNAPII C-terminal domain Promotes transcriptional elongation This compound This compound This compound->CDK2 Inhibition This compound->CDK9 Inhibition

CDK2 and CDK9 signaling pathways targeted by this compound.

Experimental_Workflow cluster_prep Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_inhibition Kinase Inhibition Assay Purify_Kinase Purify CDK/Cyclin Complexes Immobilize Immobilize Kinase on Sensor Chip Purify_Kinase->Immobilize Setup_Assay Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Purify_Kinase->Setup_Assay Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Association Inject Inhibitor (Association Phase) Prepare_Inhibitor->Association Prepare_Inhibitor->Setup_Assay Immobilize->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Analyze_SPR Analyze Sensorgrams (Calculate kon, koff, τ) Dissociation->Analyze_SPR Final_Analysis Comparative Analysis of Kinetic Selectivity Analyze_SPR->Final_Analysis Kinetic Data Initiate_Reaction Initiate with ATP Setup_Assay->Initiate_Reaction Detect_Signal Detect Kinase Activity Initiate_Reaction->Detect_Signal Analyze_Inhibition Calculate IC50 Detect_Signal->Analyze_Inhibition Analyze_Inhibition->Final_Analysis Potency Data

Workflow for determining the kinetic selectivity of CDK inhibitors.

References

Decoding Roniciclib: A Comparative Guide to Biomarkers for Tumor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Roniciclib and its Predictive Biomarkers in Oncology

This guide offers a comprehensive comparison of this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, with selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. It is designed for researchers, scientists, and drug development professionals, providing an objective analysis of performance based on key tumor biomarkers. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and the CDK Landscape

This compound (BAY 1000394) is an orally bioavailable pan-CDK inhibitor targeting multiple CDKs involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK4, CDK7, and CDK9.[1] This broad-spectrum activity distinguishes it from the more selective CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—which primarily target the CDK4/6-retinoblastoma (RB) pathway to induce G1 cell cycle arrest.[2][3] Understanding the biomarkers that predict sensitivity or resistance to these inhibitors is crucial for patient stratification and the development of effective therapeutic strategies.

Key Biomarkers for CDK Inhibitor Sensitivity

Several key biomarkers have been identified that influence tumor cell sensitivity to CDK inhibitors. These include the status of the Retinoblastoma 1 (RB1) gene, amplification of Cyclin E1 (CCNE1), and mutations in the Estrogen Receptor 1 (ESR1) and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA) genes.

Retinoblastoma 1 (RB1): The Gatekeeper of Cell Cycle

The RB1 tumor suppressor gene is a critical downstream target of CDK4/6.[4] Loss of RB1 function is a well-established mechanism of resistance to selective CDK4/6 inhibitors, as the G1/S checkpoint control is abrogated, rendering the cells independent of CDK4/6 activity for cell cycle progression.[5][6][7] In contrast, as a pan-CDK inhibitor, this compound's activity extends beyond the CDK4/6-RB axis, suggesting it may retain efficacy in RB1-deficient tumors. Preclinical studies have shown that this compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines with diverse genetic backgrounds, including those with pRB alterations.[8]

Cyclin E1 (CCNE1): A Driver of Resistance

Amplification of CCNE1, which encodes Cyclin E1, leads to the activation of CDK2 and can drive resistance to CDK4/6 inhibitors by bypassing the G1 checkpoint.[9][10] Tumors with CCNE1 amplification may therefore be less sensitive to selective CDK4/6 inhibitors. This compound's inhibition of CDK2 makes it a potentially effective agent in CCNE1-amplified cancers.[1]

Estrogen Receptor 1 (ESR1): A Factor in Hormone-Positive Cancers

Mutations in the ESR1 gene are a common mechanism of acquired resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer.[11] While some studies suggest that CDK4/6 inhibitors can overcome ESR1-mediated resistance, the interplay is complex.[12][13] this compound's broad CDK inhibition may offer an alternative approach in ER+ cancers with ESR1 mutations, although specific data is limited.

PIK3CA: A Common Oncogenic Driver

Mutations in the PIK3CA gene are among the most common oncogenic alterations in cancer and can lead to the activation of the PI3K/AKT/mTOR pathway, which can promote cell cycle progression and potentially reduce sensitivity to CDK inhibitors.[14] The efficacy of combining CDK inhibitors with PI3K pathway inhibitors is an area of active investigation.

Comparative Performance Data

While direct head-to-head studies with this compound against selective CDK4/6 inhibitors in biomarker-defined cell lines are limited in the public domain, the following tables summarize available data on their inhibitory concentrations (IC50) to provide a comparative perspective.

Table 1: IC50 Values of CDK Inhibitors in Various Cancer Cell Lines

CDK InhibitorTarget CDKsRepresentative IC50 Range (nM)Notes
This compound (BAY 1000394) CDK1, 2, 3, 4, 7, 95 - 25 (biochemical assays)[15]Broad and uniform inhibitory activity on cell proliferation with IC50 values between 8 and 33 nmol/L in a panel of 25 human cancer cell lines.[8]
Palbociclib CDK4, CDK6Varies by cell lineGenerally more potent in RB1-proficient cells.
Ribociclib CDK4, CDK6Varies by cell lineEfficacy may be influenced by ESR1 mutation status in combination with endocrine therapy.[16]
Abemaciclib CDK4, CDK6 (also inhibits CDK9 at higher concentrations)Varies by cell lineMay retain some activity in RB1-deficient cells due to broader kinase inhibition.[17]

Note: IC50 values are highly dependent on the cell line and assay conditions. This table provides a general overview based on available literature.

Experimental Protocols

Accurate determination of biomarker status is essential for predicting response to CDK inhibitors. Below are summaries of common experimental protocols for the key biomarkers discussed.

Table 2: Experimental Protocols for Biomarker Assessment

BiomarkerMethodBrief Protocol
RB1 Status Immunohistochemistry (IHC)Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary antibody against the RB1 protein. A secondary antibody and detection system are used to visualize RB1 expression.[8][15]
DNA SequencingDNA is extracted from tumor tissue or blood. The RB1 gene is amplified using PCR and sequenced (e.g., Sanger or Next-Generation Sequencing) to identify mutations.[5]
CCNE1 Amplification Fluorescence In Situ Hybridization (FISH)FFPE tissue sections are pre-treated to allow probe access to the DNA. A fluorescently labeled DNA probe specific for the CCNE1 gene and a control probe for the chromosome centromere are hybridized to the slides. The ratio of CCNE1 to centromere signals is determined to assess for gene amplification.[3][7][9]
ESR1 Mutation Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS)Circulating tumor DNA (ctDNA) from a blood sample or DNA from a tumor biopsy is used. For ddPCR, specific assays are used to detect known ESR1 mutations. For NGS, the ESR1 gene is sequenced to identify a broader range of mutations.[2][18]
PIK3CA Mutation PCR-based methods or NGSDNA is extracted from tumor tissue or ctDNA. Specific regions of the PIK3CA gene known to harbor hotspot mutations are amplified and analyzed by methods such as real-time PCR or sequencing.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the steps involved in experimental procedures can enhance understanding.

CDK_Inhibitor_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_cellcycle Cell Cycle Control cluster_inhibitors CDK Inhibitors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK CyclinD_CDK46 Cyclin D-CDK4/6 ER->CyclinD_CDK46 PI3K_AKT->CyclinD_CDK46 RAS_MAPK->CyclinD_CDK46 RB RB CyclinD_CDK46->RB phosphorylates E2F E2F RB->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CyclinE_CDK2->RB phosphorylates This compound This compound (pan-CDK) This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 CDK46_Inhibitors Palbociclib, Ribociclib, Abemaciclib (CDK4/6) CDK46_Inhibitors->CyclinD_CDK46

Caption: Simplified signaling pathway of CDK inhibitor action.

Biomarker_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_decision Clinical Decision TumorTissue Tumor Tissue (Biopsy/Resection) FFPE FFPE Block TumorTissue->FFPE DNA_Extraction DNA/ctDNA Extraction TumorTissue->DNA_Extraction BloodSample Blood Sample BloodSample->DNA_Extraction IHC IHC for RB1 FFPE->IHC FISH FISH for CCNE1 FFPE->FISH Sequencing NGS/ddPCR for ESR1, PIK3CA, RB1 DNA_Extraction->Sequencing Treatment Select CDK Inhibitor IHC->Treatment FISH->Treatment Sequencing->Treatment

Caption: General experimental workflow for biomarker assessment.

Conclusion

The selection of an appropriate CDK inhibitor for cancer therapy is increasingly guided by the molecular profile of the tumor. While selective CDK4/6 inhibitors have shown significant efficacy, particularly in ER+/HER2- breast cancer, the emergence of resistance necessitates alternative strategies. This compound, with its broader CDK inhibition profile, holds promise for treating tumors that are resistant to selective CDK4/6 inhibitors, potentially including those with RB1 loss or CCNE1 amplification. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound and to refine the predictive biomarker landscape for this pan-CDK inhibitor. This guide serves as a foundational resource for researchers dedicated to advancing precision oncology in the realm of cell cycle inhibition.

References

Roniciclib's Impact on RNA Polymerase II Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the mechanism and efficacy of Roniciclib in modulating transcriptional processes, benchmarked against other prominent CDK inhibitors.

In the intricate landscape of transcriptional regulation, the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) is a critical process, orchestrated by cyclin-dependent kinases (CDKs). This compound (also known as BAY 1000394), a potent pan-CDK inhibitor, has emerged as a significant tool for dissecting and targeting this fundamental cellular mechanism. This guide provides a comprehensive comparison of this compound with other key CDK inhibitors, Dinaciclib and Alvocidib (Flavopiridol), focusing on their effects on RNAPII phosphorylation. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: Targeting the Transcriptional Machinery

The transcription of protein-coding genes by RNAPII is a tightly regulated process. A key regulatory hub is the CTD of the largest subunit of RNAPII, which consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of this domain dictates the recruitment of various factors that control transcription initiation, elongation, and RNA processing.[1][2]

Two key phosphorylation events are the phosphorylation of Serine 5 (Ser5) and Serine 2 (Ser2) of the CTD repeats. Ser5 phosphorylation, primarily mediated by the CDK7/cyclin H complex within the transcription factor IIH (TFIIH), is associated with transcription initiation and promoter clearance.[2][3] Subsequently, during the transition to productive elongation, Ser2 is phosphorylated by the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K).[2][4] This Ser2 phosphorylation is crucial for the recruitment of elongation and RNA processing factors.[1][3]

This compound, as a pan-CDK inhibitor, targets multiple CDKs involved in both cell cycle progression and transcription.[5][6] Its inhibitory activity against CDK7 and CDK9 directly impacts the phosphorylation state of RNAPII, thereby affecting transcription. Similarly, Dinaciclib and Alvocidib are also potent inhibitors of transcriptional CDKs, leading to a reduction in RNAPII CTD phosphorylation, particularly at Ser2.[7][8][9]

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro inhibitory activities of this compound, Dinaciclib, and Alvocidib against key CDKs involved in RNAPII phosphorylation. While direct quantitative comparisons of their effects on RNAPII phosphorylation are not extensively reported in a head-to-head manner, their potency against the upstream kinases provides a strong indication of their efficacy in modulating this process.

Inhibitor CDK1/cyclin B IC50 (nM) CDK2/cyclin E IC50 (nM) CDK4/cyclin D1 IC50 (nM) CDK7/cyclin H IC50 (nM) CDK9/cyclin T1 IC50 (nM)
This compound 7911255
Dinaciclib 31--4
Alvocidib 304020-40-20
Table 1: Comparative in vitro inhibitory concentrations (IC50) of this compound, Dinaciclib, and Alvocidib against various cyclin-dependent kinases. Data compiled from multiple sources.[5][10][11]

Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of RNAPII.[6] Similarly, treatment of cells with Dinaciclib or Alvocidib leads to a marked decrease in the phosphorylation of Ser2 on the RNAPII CTD, consistent with their potent inhibition of CDK9.[7][8]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Mechanism of RNAPII CTD Phosphorylation and Inhibition cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors CDK Inhibitors Promoter Promoter RNAPII_hypo RNAPII (unphosphorylated CTD) Promoter->RNAPII_hypo Recruitment TFIIH TFIIH (CDK7/CycH) RNAPII_hypo->TFIIH Association RNAPII_Ser5P RNAPII (pSer5) TFIIH->RNAPII_Ser5P Ser5 Phosphorylation PTEFb P-TEFb (CDK9/CycT1) RNAPII_Ser5P->PTEFb Recruitment RNAPII_Ser2P RNAPII (pSer2) PTEFb->RNAPII_Ser2P Ser2 Phosphorylation This compound This compound This compound->TFIIH This compound->PTEFb Dinaciclib Dinaciclib Dinaciclib->PTEFb Alvocidib Alvocidib Alvocidib->PTEFb

Caption: RNAPII CTD phosphorylation pathway and points of inhibition.

Experimental Workflow: Western Blot for Phospho-RNAPII Cell_Culture 1. Cell Culture & Treatment (with CDK inhibitors) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-pSer2/pSer5 RNAPII) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Acquisition & Analysis Detection->Analysis

Caption: Western blot workflow for detecting phosphorylated RNAPII.

Experimental Workflow: In Vitro Kinase Assay Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup 2. Reaction Setup in Plate Reagent_Prep->Reaction_Setup Incubation 3. Incubation at Room Temperature Reaction_Setup->Incubation Detection_Reagent 4. Addition of Detection Reagent Incubation->Detection_Reagent Signal_Measurement 5. Luminescence/Fluorescence Measurement Detection_Reagent->Signal_Measurement Data_Analysis 6. Data Analysis (IC50 calculation) Signal_Measurement->Data_Analysis

Caption: In vitro kinase assay workflow for CDK inhibitors.

Detailed Experimental Protocols

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is designed for the detection of phosphorylated Ser2 and Ser5 on the RNAPII CTD in cultured cells following treatment with CDK inhibitors.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.

  • Treat cells with various concentrations of this compound, Dinaciclib, Alvocidib, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 1, 2, 4, 6 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Ser2 RNAPII, phospho-Ser5 RNAPII, and total RNAPII overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-RNAPII signal to the total RNAPII signal and a loading control (e.g., GAPDH or β-actin).

In Vitro Kinase Assay for CDK9 Inhibition

This protocol outlines a method to measure the direct inhibitory effect of compounds on CDK9 kinase activity using a recombinant RNAPII CTD peptide as a substrate.

1. Reagents and Materials:

  • Recombinant active CDK9/cyclin T1 enzyme.

  • RNAPII CTD peptide substrate (e.g., biotinylated YSPTSPS-amide).

  • ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds (this compound, Dinaciclib, Alvocidib) serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well white microplates.

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/cyclin T1, and the RNAPII CTD substrate.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system according to the manufacturer's instructions (e.g., ADP-Glo™).

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent pan-CDK inhibitor that effectively targets key transcriptional kinases, CDK7 and CDK9, thereby suppressing the phosphorylation of RNA polymerase II. This mechanism of action is shared by other prominent CDK inhibitors such as Dinaciclib and Alvocidib. While direct head-to-head comparisons of their effects on RNAPII phosphorylation are limited, the available data on their kinase inhibitory profiles indicate that all three compounds are powerful tools for modulating transcription. The provided experimental protocols offer a framework for researchers to further investigate and compare the activities of these and other CDK inhibitors on the fundamental process of RNAPII-mediated transcription.

References

A Head-to-Head Comparison of Roniciclib and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery inherent in many malignancies. This guide provides a comprehensive, data-driven comparison of Roniciclib (BAY 1000394), a pan-CDK inhibitor, with other notable CDK inhibitors, including the CDK4/6 selective agents Palbociclib, Ribociclib (B560063), and Abemaciclib, as well as the broader-spectrum inhibitors Dinaciclib and Flavopiridol.

Mechanism of Action: A Tale of Selectivity

The primary mechanism of action for all these inhibitors involves the competitive inhibition of ATP binding to the kinase domain of CDKs, leading to the blockade of downstream signaling pathways that drive cell cycle progression. A key differentiator among these molecules is their selectivity for various CDK isoforms.

This compound is characterized as a pan-CDK inhibitor, demonstrating potent activity against multiple CDKs involved in both cell cycle regulation and transcription.[1][2][3] In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, key regulators of the G1 to S phase transition.[4][5][6] Dinaciclib and Flavopiridol exhibit a broader inhibitory profile, targeting multiple CDKs, which contributes to their potent but potentially more toxic effects.[7][8][9]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of cyclin-dependent kinases. This data, compiled from various preclinical studies, provides a quantitative measure of their potency and selectivity.

InhibitorCDK1 (nM)CDK2 (nM)CDK3 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
This compound 795-2511--255
Palbociclib ---11-16--
Ribociclib ---10-39--
Abemaciclib ---2-10->50
Dinaciclib 31-~1001>6060-1004
Flavopiridol ~100~100-~100---20-100

Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.[4][5][6][7][8][9][10][11][12][13][14][15] The specific experimental conditions can influence these values.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated using the DOT language.

CDK_Rb_E2F_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cyclin_D Cyclin D Signal_Transduction->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F p Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates Rb_E2F->E2F releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK_Inhibitors CDK Inhibitors (this compound, Palbociclib, etc.) CDK_Inhibitors->CDK46_CyclinD inhibit

Caption: The CDK-Rb-E2F signaling pathway and the point of inhibition by CDK inhibitors.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of CDK Inhibitor Add_Inhibitor 3. Treat Cells with Inhibitor Concentrations Compound_Prep->Add_Inhibitor Incubation 4. Incubate for a Defined Period (e.g., 72h) Add_Inhibitor->Incubation Add_Reagent 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Measure_Signal 6. Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Viability 7. Calculate Percent Cell Viability Measure_Signal->Calculate_Viability Plot_Curve 8. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 9. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized experimental workflow for a cell proliferation assay to determine IC50 values.

Detailed Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency of CDK inhibitors.

Materials:

  • Recombinant CDK/Cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1)

  • Kinase substrate (e.g., a peptide or protein substrate like Rb)

  • ATP

  • Test CDK inhibitor (e.g., this compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the CDK inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the CDK/Cyclin enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the serially diluted CDK inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17][18]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test CDK inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the CDK inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.[20][21][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test CDK inhibitor

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with various concentrations of the CDK inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Cell Fixation: Wash the cells with cold PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms. The data will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). Analyze the percentage of cells in each phase of the cell cycle to determine the effect of the CDK inhibitor.[20][21][22][23][24]

References

Navigating the Synergistic Potential of Roniciclib and Etoposide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of Preclinical Synergy and Clinical Challenges

The combination of targeted therapies with conventional chemotherapy holds significant promise in oncology. This guide provides a comprehensive comparison of the synergistic effects of Roniciclib (formerly BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor, and etoposide (B1684455), a topoisomerase II inhibitor. While preclinical studies have demonstrated a promising synergistic relationship, clinical trials have presented a more complex and challenging picture. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the available evidence, understand the underlying mechanisms, and inform future research directions.

Executive Summary of Preclinical and Clinical Findings

Preclinical investigations, particularly in small cell lung cancer (SCLC) xenograft models, have suggested a "more than additive" efficacy when this compound is combined with etoposide and cisplatin.[1][2] This synergy is attributed to the complementary mechanisms of action of the two drugs. This compound, as a pan-CDK inhibitor, induces cell cycle arrest, while etoposide causes DNA damage, leading to apoptosis.[3][4][5]

However, this preclinical promise did not translate into clinical benefit in a phase II study involving patients with extensive-disease SCLC. The combination of this compound with platinum-based chemotherapy (including etoposide) resulted in an unfavorable risk-benefit profile, with no improvement in progression-free or overall survival and a higher incidence of serious adverse events compared to chemotherapy alone.[6] This discrepancy underscores the critical importance of further research to understand the factors that may influence the efficacy and toxicity of this combination in a clinical setting.

Quantitative Data from Preclinical Studies

The following table summarizes the in vivo antitumor activity of this compound in combination with etoposide in a human SCLC xenograft model (NCI-H82). The data is presented as the Tumor Growth Inhibition (T/C value %), where a lower value indicates greater efficacy.

Treatment GroupDose and ScheduleT/C Value (%)Reference
Vehicle Control-100[1][7]
This compound1.5 mg/kg, p.o., days 1-3 of a 14-day cycle15[1][7]
Etoposide12 mg/kg, i.p., days 1-3 of a 14-day cycle-[1][7]
This compound + Etoposide1.5 mg/kg this compound (p.o., days 1-3) + 12 mg/kg Etoposide (i.p., days 4-6)-5 (tumor regression)[1][7]

Note: The original study did not provide a T/C value for etoposide alone in this specific combination experiment but did for a combination with cisplatin. The combination of this compound and etoposide resulted in tumor regression.

Experimental Protocols

In Vivo Xenograft Study for Synergistic Efficacy

A detailed protocol for assessing the in vivo synergistic effect of this compound and etoposide, based on the methodology described by Siemeister et al. (2012), is provided below.[1]

1. Cell Line and Animal Model:

  • Cell Line: Human small cell lung cancer (SCLC) NCI-H82 cells.

  • Animal Model: Athymic nude mice.

2. Tumor Implantation:

  • Subcutaneously inoculate NCI-H82 cells into the flank of each mouse.

  • Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).

3. Treatment Groups:

  • Group 1: Vehicle control.

  • Group 2: this compound monotherapy.

  • Group 3: Etoposide monotherapy.

  • Group 4: this compound and etoposide combination therapy.

4. Dosing and Administration:

  • This compound: Administer orally (p.o.) at a dose of 1.5 mg/kg on days 1-3 of a 14-day cycle.

  • Etoposide: Administer intraperitoneally (i.p.) at a dose of 12 mg/kg on days 4-6 of a 14-day cycle.

  • The staggered schedule is designed to maximize the potential for synergy.

5. Tumor Measurement and Data Analysis:

  • Measure tumor volume at regular intervals using calipers.

  • Calculate the Tumor Growth Inhibition (T/C %) using the formula: (Median tumor volume of treated group / Median tumor volume of control group) x 100.

  • A T/C value of <42% is typically considered significant antitumor activity. A negative value indicates tumor regression.

In Vitro Synergy Assessment using Cell Viability Assays and Combination Index (CI)

To quantify the synergistic, additive, or antagonistic effects of this compound and etoposide in vitro, the following protocol can be employed.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., SCLC cell lines) in appropriate media and conditions.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound alone, etoposide alone, and in a fixed-ratio combination for a specified period (e.g., 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells relative to an untreated control.

3. Combination Index (CI) Calculation:

  • Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.

  • Interpretation of CI values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathways of this compound and Etoposide

The following diagram illustrates the distinct and potentially convergent signaling pathways targeted by this compound and etoposide.

Mechanisms of Action of this compound and Etoposide cluster_this compound This compound (pan-CDK Inhibitor) cluster_Etoposide Etoposide (Topoisomerase II Inhibitor) This compound This compound CDKs (1, 2, 4, 9) CDKs (1, 2, 4, 9) This compound->CDKs (1, 2, 4, 9) inhibits Rb Phosphorylation Rb Phosphorylation CDKs (1, 2, 4, 9)->Rb Phosphorylation promotes Transcription Transcription CDKs (1, 2, 4, 9)->Transcription regulates E2F Release E2F Release Rb Phosphorylation->E2F Release leads to Cell Cycle Progression (G1/S) Cell Cycle Progression (G1/S) E2F Release->Cell Cycle Progression (G1/S) Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression (G1/S)->Cell Cycle Arrest Transcription->Cell Cycle Arrest Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II inhibits DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks causes p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Enhanced Apoptosis Enhanced Apoptosis Apoptosis->Enhanced Apoptosis Cell Cycle Arrest->Enhanced Apoptosis potentiates Workflow for Validating this compound and Etoposide Synergy Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Combination Index (CI) Calculation Combination Index (CI) Calculation Cell Viability Assays->Combination Index (CI) Calculation Data Analysis & Interpretation Data Analysis & Interpretation Combination Index (CI) Calculation->Data Analysis & Interpretation Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Tumor Growth Inhibition->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

References

A Comparative Analysis of Roniciclib's Residence Time on Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (pan-CDK) inhibitor that has demonstrated potent efficacy in preclinical cancer models.[1][2] It targets key cell cycle CDKs such as CDK1, CDK2, and CDK4, as well as transcriptional CDKs like CDK7 and CDK9, with IC50 values in the low nanomolar range.[2][3] Beyond simple affinity (IC50), a critical parameter for determining in vivo efficacy is the drug-target residence time—the duration a drug remains bound to its target.[4][5] A longer residence time can lead to sustained target inhibition even as the drug is cleared from systemic circulation.[6]

This guide provides a comparative analysis of this compound's residence time on various CDKs, presenting key experimental data and the methodologies used to obtain them.

Comparative Residence Time of CDK Inhibitors

An investigation into the binding kinetics of this compound revealed a significant kinetic selectivity for CDK2 and CDK9, where it exhibits a prolonged residence time.[1][7][8] In contrast, its interaction with other CDKs is more transient.[7][8] This kinetic profile distinguishes it from many other CDK inhibitors. For instance, when compared to a panel of other clinical-stage CDK inhibitors, most displayed residence times of less than five minutes on CDK1, CDK2, CDK4, and CDK9.[1] One notable exception is R547, which also showed an extended residence time on CDK2, though shorter than that of this compound.[1]

InhibitorTarget CDKResidence Time (τ) in minutes
This compound pCDK2/cyclin A125[1]
CDK9Prolonged*[1][7][8]
CDK1Transient (<5)[1]
CDK4Transient (<5)[1]
R547 pCDK2/cyclin A58[1]
Other CDK Inhibitors CDK1, CDK2, CDK4, CDK9< 5[1]

*Quantitative data for CDK9 was not specified but described as "prolonged" in the source material.

Experimental Protocols & Methodologies

The determination of drug-target residence time is crucial for understanding the kinetic profile of an inhibitor.[5] Biochemical assays, particularly the "jump-dilution" method, are powerful techniques for measuring the dissociation constant (k_off), the reciprocal of which is the residence time (τ).[6][9]

Jump-Dilution Method for Kinase Residence Time

The jump-dilution method is a robust technique for measuring enzyme activity recovery as an inhibitor dissociates from its target.[5][6]

Experimental Steps:

  • Complex Formation: The target kinase (e.g., CDK2) and the inhibitor (this compound) are incubated together at saturating concentrations. This allows for the formation of the enzyme-inhibitor (E-I) complex to reach equilibrium.[6]

  • Rapid Dilution: The E-I complex is then rapidly and significantly diluted (a "jump dilution"). This dilution reduces the concentration of the free inhibitor to a level where re-binding to the enzyme is negligible.[5]

  • Activity Monitoring: Immediately following dilution, the recovery of the kinase's enzymatic activity is monitored over time. This is typically achieved by adding the necessary substrates (e.g., ATP and a peptide substrate) and continuously measuring product formation. The Transcreener® ADP² assay is one such method that detects the ADP product of the kinase reaction.[6]

  • Data Analysis: The rate of enzyme activity recovery directly corresponds to the inhibitor's dissociation rate (k_off). By fitting the resulting progress curve to an appropriate kinetic equation, the k_off value can be determined. The residence time (τ) is then calculated as the inverse of k_off (τ = 1/k_off).[6]

G cluster_workflow Experimental Workflow: Jump-Dilution Assay A 1. Complex Formation (Enzyme + Inhibitor at high concentration) B 2. Rapid Dilution (Reduces free inhibitor concentration) A->B C 3. Activity Monitoring (Substrate addition, measure product over time) B->C D 4. Data Analysis (Calculate koff from activity recovery rate) C->D E Result: Residence Time (τ = 1/koff) D->E

Workflow for determining inhibitor residence time.

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a Type I ATP-competitive inhibitor, binding to the active site of CDKs.[1] This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis.[10]

G cluster_pathway CDK Signaling in Cell Cycle Progression CDK CDK4/6 CDK2 ActiveCDK Active CDK Complex CDK->ActiveCDK binds Cyclin Cyclin D Cyclin E Cyclin->ActiveCDK binds Rb pRb-E2F Complex ActiveCDK->Rb phosphorylates Rb_p Phosphorylated pRb Rb->Rb_p E2F Free E2F Rb_p->E2F releases Transcription Gene Transcription (S-Phase Entry) E2F->Transcription activates This compound This compound This compound->ActiveCDK inhibits

This compound inhibits CDK complexes, blocking Rb phosphorylation.

The kinetic selectivity of this compound for CDK2 and CDK9 is attributed to specific structural interactions.[1] X-ray crystallography studies have shown that the 5-(trifluoromethyl) group on this compound's pyrimidine (B1678525) scaffold induces a conformational adaptation of the DFG-loop within the CDK2 active site.[1][11] This change, along with an altered hydration network near the gatekeeper F80 residue, appears to stabilize the drug-target complex, thereby slowing the dissociation rate and prolonging the residence time.[1][12] This structural change was not observed with analogues lacking the trifluoromethyl group, highlighting its critical role in the kinetic profile.[1]

G cluster_logic Structural Basis of this compound's Kinetic Selectivity on CDK2 A This compound's 5-(Trifluoromethyl) Group B Interaction with Gatekeeper Residue (F80) A->B C Induces Conformational Adaption of DFG-Loop B->C D Stabilized Drug-Target Complex C->D E Prolonged Residence Time D->E

Logical flow from chemical structure to kinetic outcome.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Roniciclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Roniciclib is paramount to ensure personal safety and maintain experimental integrity. This compound, also known as BAY 1000394, is a pan-cyclin-dependent kinase (pan-CDK) inhibitor.[1][2] As with many kinase inhibitors, it should be handled as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds. All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving provides an extra layer of protection.
Eye Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder or solutions.Protects against splashes and aerosolized particles from entering the eyes or face.
Body Protection Disposable, solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system to prevent inhalation.

Experimental Protocol: Safe Handling of this compound

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by lining it with absorbent, disposable pads. Have a spill kit readily accessible.

  • Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.

  • Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid compound to avoid splashing.

  • Manipulation: All subsequent dilutions and aliquoting should be performed within the fume hood or BSC.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Gown and Glove Removal: Remove the outer pair of gloves and the gown before leaving the designated handling area. The inner gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Hazardous Waste: This includes gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Hazardous Waste: Collect all solutions containing this compound in a sealed, clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps Hazardous Waste: Needles and syringes used for administering the compound in in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.

All hazardous waste must be collected by the institution's Environmental Health and Safety (EHS) department for proper disposal, which typically involves incineration.[3]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_PPE Don Appropriate PPE Prep_Workspace Prepare Workspace in Fume Hood/BSC Prep_PPE->Prep_Workspace Prep_SpillKit Ensure Spill Kit is Accessible Prep_Workspace->Prep_SpillKit Handling_Weigh Weigh Solid Compound Handling_Reconstitute Reconstitute Solution Handling_Weigh->Handling_Reconstitute Handling_Manipulate Perform Dilutions/Aliquoting Handling_Reconstitute->Handling_Manipulate Cleanup_Decontaminate Decontaminate Surfaces Cleanup_Doff Doff PPE Correctly Cleanup_Decontaminate->Cleanup_Doff Cleanup_Wash Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash

Caption: Workflow for the safe handling of this compound.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Gown, Vials) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Labeled Sharps Hazardous Waste Container Sharps_Waste->Sharps_Container EHS_Pickup EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for this compound and contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roniciclib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Roniciclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.